molecular formula C11H14N2O3 B1341628 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid CAS No. 470463-34-4

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Cat. No.: B1341628
CAS No.: 470463-34-4
M. Wt: 222.24 g/mol
InChI Key: LZNLPRWDHJXBEH-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-6-7(9(14)15)4-5-12-8/h4-6H,1-3H3,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNLPRWDHJXBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590306
Record name 2-(2,2-Dimethylpropanamido)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470463-34-4
Record name 2-(2,2-Dimethylpropanamido)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(2,2-Dimethyl-propionylamino)-isonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid, a pyridine derivative of interest in medicinal chemistry and drug development. This document details a feasible synthetic pathway, including experimental protocols, quantitative data, and safety considerations.

Introduction

This compound, also known as 2-pivalamidoisonicotinic acid, is a chemical compound with the molecular formula C₁₁H₁₄N₂O₃. Its structure, featuring a pivaloyl group attached to the amino group of an isonicotinic acid backbone, makes it a potential building block in the synthesis of more complex molecules with therapeutic applications. This guide outlines a two-step synthetic approach, commencing with the formation of the key intermediate, 2-amino-isonicotinic acid, followed by its acylation to yield the target compound.

Synthetic Pathway Overview

The proposed synthesis of this compound involves two primary stages:

  • Synthesis of 2-Amino-isonicotinic Acid: This intermediate can be prepared via the oxidation of 2-amino-4-picoline.

  • N-Acylation of 2-Amino-isonicotinic Acid: The final product is obtained through the reaction of 2-amino-isonicotinic acid with pivaloyl chloride.

Synthesis_Pathway 2-Amino-4-picoline 2-Amino-4-picoline 2-Amino-isonicotinic_acid 2-Amino-isonicotinic_acid 2-Amino-4-picoline->2-Amino-isonicotinic_acid Oxidation Final_Product 2-(2,2-Dimethyl-propionylamino) -isonicotinic acid 2-Amino-isonicotinic_acid->Final_Product N-Acylation (Pivaloyl chloride)

Caption: Overall synthetic scheme for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis. Please note that the yield for the final product is an estimate based on analogous reactions.

StepReactant(s)Reagent(s)ProductMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
12-Amino-4-picolineOxidizing Agent (e.g., KMnO₄)2-Amino-isonicotinic acid138.1260-70>95
22-Amino-isonicotinic acidPivaloyl chloride, TriethylamineThis compound222.24~80 (estimated)>98

Experimental Protocols

Step 1: Synthesis of 2-Amino-isonicotinic Acid

This procedure describes the oxidation of 2-amino-4-picoline to 2-amino-isonicotinic acid.

Step1_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation A Dissolve 2-amino-4-picoline in water B Add oxidizing agent (e.g., KMnO₄) portion-wise A->B C Heat the reaction mixture B->C D Filter the hot solution C->D E Cool the filtrate D->E F Adjust pH to precipitate the product E->F G Collect the precipitate by filtration F->G H Wash with cold water and dry G->H

Caption: Experimental workflow for the synthesis of 2-amino-isonicotinic acid.

Materials:

  • 2-Amino-4-picoline

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for pH adjustment

  • Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-amino-4-picoline in water.

  • Slowly add the oxidizing agent (e.g., potassium permanganate) in small portions to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • While hot, filter the reaction mixture to remove manganese dioxide.

  • Cool the filtrate in an ice bath.

  • Carefully adjust the pH of the solution to the isoelectric point of 2-amino-isonicotinic acid (typically around pH 3-4) using an appropriate acid (e.g., H₂SO₄ or HCl).

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-isonicotinic acid.

Step 2: Synthesis of this compound

This protocol details the N-acylation of 2-amino-isonicotinic acid with pivaloyl chloride.

Step2_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation A Suspend 2-amino-isonicotinic acid in an anhydrous solvent (e.g., DCM) B Add triethylamine A->B C Cool the mixture to 0 °C B->C D Slowly add pivaloyl chloride C->D E Stir at room temperature D->E F Quench the reaction with water E->F G Separate the organic layer F->G H Wash the organic layer with brine G->H I Dry over anhydrous sodium sulfate H->I J Remove solvent under reduced pressure I->J K Recrystallize the crude product J->K

Caption: Experimental workflow for the N-acylation of 2-amino-isonicotinic acid.

Materials:

  • 2-Amino-isonicotinic acid

  • Pivaloyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-amino-isonicotinic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add triethylamine (2.2 eq.) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq.) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Safety Information

Pivaloyl Chloride:

  • Hazards: Highly flammable liquid and vapor.[1][2][3] Causes severe skin burns and eye damage.[1][2][3] Fatal if inhaled.[1][2][3] Reacts violently with water.[3]

  • Precautions: Handle in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (gloves, safety goggles, lab coat).[1][2] Keep away from heat, sparks, and open flames.[1][2][3]

2-Amino-isonicotinic Acid:

  • Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautions: Avoid breathing dust.[4] Wash hands thoroughly after handling.[4][5] Wear protective gloves and eye protection.[4][5]

Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The user assumes all responsibility for the safe handling and execution of these procedures.

References

An In-depth Technical Guide on the Putative Mechanism of Action of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid is a derivative of isonicotinic acid. While specific biological data for this compound is scarce, its structural features strongly suggest a potential role as an inhibitor of Kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway, also known as the kynurenine pathway.[1][2] This pathway is implicated in a variety of pathological states, including neurodegenerative diseases, inflammatory disorders, and cancer.[][4] This technical guide will explore the putative mechanism of action of this compound as a KMO inhibitor, drawing parallels with the well-characterized KMO inhibitor, Ro 61-8048.

The Kynurenine Pathway: A Key Metabolic Route and Therapeutic Target

The kynurenine pathway is the primary route for tryptophan metabolism in mammals, processing over 95% of dietary tryptophan.[2] This pathway produces several neuroactive and immunomodulatory metabolites. A key branching point in this pathway is the conversion of kynurenine to 3-hydroxykynurenine, a reaction catalyzed by KMO.[1] The inhibition of KMO is a promising therapeutic strategy because it can decrease the production of potentially neurotoxic downstream metabolites, such as 3-hydroxykynurenine and quinolinic acid, while shunting the pathway towards the production of the neuroprotective metabolite, kynurenic acid.[1][2]

Structural Analogy to a Known KMO Inhibitor

The hypothesis that this compound acts as a KMO inhibitor is based on its striking structural similarity to Ro 61-8048, a potent and well-studied KMO inhibitor.[2]

Structural Comparison:

CompoundCore Structure2-Position Substituent
This compoundIsonicotinic AcidPivaloylamino (tert-butyl amido)
Ro 61-8048Nicotinic Acid3,4-dimethoxybenzoylamino

Both molecules feature a pyridine carboxylic acid core with an amide-linked substituent at a position adjacent to the carboxyl group. This structural motif is critical for binding to the active site of KMO.

Putative Mechanism of Action: KMO Inhibition

Based on the structural similarity to Ro 61-8048, the proposed mechanism of action for this compound is the competitive inhibition of Kynurenine 3-monooxygenase. By binding to the active site of KMO, it would prevent the substrate, L-kynurenine, from being hydroxylated to 3-hydroxykynurenine. This inhibition would lead to a redirection of the kynurenine pathway, resulting in an increased synthesis of kynurenic acid, which has neuroprotective properties.[1][5]

Quantitative Data for the Analogous KMO Inhibitor, Ro 61-8048

The following table summarizes the known quantitative data for Ro 61-8048, which can serve as an estimate for the potential potency of this compound.

CompoundAssay SystemPotency (IC₅₀)Reference
Ro 61-8048Recombinant human KMO enzyme assay37 nM[2]
Ro 61-8048Rat brain homogenate KMO activity~50 nM[2]

Experimental Protocols for KMO Inhibition Assay

The following provides a detailed methodology for a typical in vitro KMO inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against KMO.

Materials:

  • Recombinant human KMO enzyme

  • L-kynurenine (substrate)

  • NADPH (cofactor)

  • Potassium phosphate buffer (pH 7.4)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 365 nm

Procedure:

  • Enzyme Preparation: Dilute the recombinant human KMO enzyme to the desired concentration in cold potassium phosphate buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture containing:

    • Potassium phosphate buffer

    • NADPH solution

    • Varying concentrations of the test compound (or DMSO for control)

  • Enzyme Addition: Add the diluted KMO enzyme solution to each well to initiate the pre-incubation. Incubate for 10 minutes at 37°C.

  • Substrate Addition: Add the L-kynurenine solution to each well to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 365 nm every 30 seconds for 15 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the test compound.

    • Plot the reaction velocity against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

Kynurenine_Pathway cluster_main Kynurenine Pathway cluster_toxic Neurotoxic Branch cluster_protective Neuroprotective Branch tryptophan Tryptophan kynurenine L-Kynurenine tryptophan->kynurenine IDO/TDO 3hk 3-Hydroxykynurenine kynurenine->3hk KMO kyna Kynurenic Acid kynurenine->kyna KATs quin Quinolinic Acid 3hk->quin Kynureninase inhibitor 2-(2,2-Dimethyl-propionylamino) -isonicotinic acid (Putative Inhibitor) inhibitor->3hk Inhibition KMO_Assay_Workflow start Start: Prepare Reagents prepare_rxn Prepare Reaction Mixture (Buffer, NADPH, Test Compound) start->prepare_rxn pre_incubate Add KMO Enzyme Pre-incubate at 37°C prepare_rxn->pre_incubate start_rxn Add L-Kynurenine (Substrate) pre_incubate->start_rxn measure Measure NADPH Oxidation (Absorbance at 365 nm) start_rxn->measure analyze Calculate Initial Velocities and Determine IC50 measure->analyze end End: Report IC50 Value analyze->end

References

The Biological Potential of 2-(2,2-Dimethyl-propionylamino)-isonicotinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct experimental data on the biological activity of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid is limited in publicly available literature, its core structure, isonicotinic acid, is a well-established pharmacophore. Derivatives of isonicotinic acid, most notably the antitubercular drug isoniazid, have demonstrated a broad spectrum of biological activities. This technical guide consolidates the known biological activities of structurally related isonicotinic acid derivatives to build a predictive profile for this compound. We will explore potential antimicrobial, anti-inflammatory, and anticancer activities, detail relevant experimental protocols for future investigations, and propose potential signaling pathways this molecule may influence. This document serves as a foundational resource for researchers interested in the synthesis and biological evaluation of this novel compound.

Introduction: The Isonicotinic Acid Scaffold

Isonicotinic acid, a pyridine-4-carboxylic acid, is a versatile heterocyclic compound that has been extensively utilized in medicinal chemistry. Its derivatives have yielded a plethora of drugs targeting a wide range of diseases, including tuberculosis, cancer, and inflammatory conditions[1][2]. The pyridine ring is an important structural motif that can engage in various non-covalent interactions with biological targets, while the carboxylic acid group provides a handle for further chemical modifications. The substitution at the 2-position of the pyridine ring is known to be tolerated and can significantly modulate the biological activity of isonicotinic acid derivatives[3]. The subject of this guide, this compound, features a bulky pivaloyl (2,2-dimethyl-propionyl) amino group at this position, suggesting the potential for novel biological activities.

Predicted Biological Activities Based on Structural Analogs

Based on the extensive research on isonicotinic acid derivatives, we can predict several potential biological activities for this compound.

Antimicrobial Activity

The most prominent application of isonicotinic acid derivatives is in the field of antimicrobials, largely due to the success of isoniazid. Numerous other derivatives have also been investigated for their antibacterial and antifungal properties.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Isonicotinic Acid Derivatives against Various Microbial Strains

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Isonicotinic acid N'-tetradecanoyl-hydrazideMycobacterium tuberculosisMore active than isoniazid[4]
Isonicotinic acid hydrazide derivatives with dichloro, hydroxyl, tri-iodo substituentsS. aureus, B. subtilis, E. coli, C. albicans, A. nigerActive[4]
2-Methyl-isonicotinic acid hydrazideMycobacterium tuberculosisComparable to Isoniazid[3]
2-Oxonicotinonitrile derivative (7b)Bacillus subtilisHigh activity[5]

The presence of a lipophilic acylamino group at the 2-position could enhance the compound's ability to penetrate microbial cell walls, potentially leading to significant antimicrobial activity.

Anti-inflammatory Activity

Several derivatives of isonicotinic acid have been synthesized and evaluated for their anti-inflammatory potential, often showing potent inhibition of inflammatory mediators.

Table 2: Anti-inflammatory Activity of Selected Isonicotinic Acid Derivatives

Compound/DerivativeAssayTarget/EffectPotencyReference
Isonicotinic acid-derived 1,3,4-oxadiazolesIn vitro assaysAnti-inflammatorySuperior to Naproxen[6]
Isonicotinoyl motif-containing compoundsROS InhibitionAnti-inflammatoryIC50 of 1.42 ± 0.1 µg/mL for compound 5[6]

The bulky and hydrophobic pivaloyl group in this compound might favor binding to the active sites of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Anticancer Activity

Recent studies have explored the anticancer potential of isoniazid derivatives, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.

Table 3: Cytotoxic Activity of Selected Isonicotinic Acid Derivatives

Compound/DerivativeCancer Cell LineIC50 (µg/mL)Reference
Isoniazid hydrazone derivativesOVCAR-8 (ovary), SF-295 (glioblastoma), HCT-116 (colon)Ranging from 0.61 to 3.36[2][7]

The structure-activity relationship studies of these compounds indicated that the nature and position of substituents on the aromatic ring are critical for their biological activity. The unique substitution pattern of this compound warrants investigation into its potential as an anticancer agent.

Detailed Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed methodologies for key experiments based on protocols described for analogous compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at the optimal temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cyclooxygenase (COX) Inhibition Assay

The anti-inflammatory potential can be assessed by measuring the inhibition of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Visualization of Potential Mechanisms and Workflows

To visually represent the potential biological context and experimental approach for evaluating this compound, the following diagrams have been generated using Graphviz.

G cluster_0 Proposed Antimicrobial Mechanism of Action Compound Compound CellWall Bacterial Cell Wall Compound->CellWall Penetration InhA InhA Enzyme CellWall->InhA Target MycolicAcid Mycolic Acid Synthesis CellLysis Cell Lysis MycolicAcid->CellLysis Disruption leads to InhA->MycolicAcid Inhibition

Caption: Proposed antimicrobial mechanism targeting mycolic acid synthesis.

G cluster_1 Potential Anti-inflammatory Signaling Pathway Stimulus Inflammatory Stimulus PLA2 Phospholipase A2 Stimulus->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound 2-(2,2-Dimethyl-propionylamino) -isonicotinic acid Compound->COX Inhibition

Caption: Potential inhibition of the cyclooxygenase (COX) pathway.

G cluster_2 General Experimental Workflow for Biological Evaluation Synthesis Compound Synthesis and Characterization InVitro In Vitro Screening (Antimicrobial, Anticancer, Anti-inflammatory) Synthesis->InVitro HitID Hit Identification InVitro->HitID LeadOpt Lead Optimization HitID->LeadOpt LeadOpt->InVitro Iterative Improvement InVivo In Vivo Studies LeadOpt->InVivo

Caption: A generalized workflow for the biological evaluation of the compound.

Conclusion and Future Directions

While this compound remains an understudied molecule, the wealth of data on its structural analogs strongly suggests its potential as a biologically active agent. The isonicotinic acid scaffold has a proven track record in drug discovery, and the unique 2-acylamino substitution of the target compound may confer novel pharmacological properties.

Future research should focus on the synthesis of this compound and its subsequent evaluation in a battery of in vitro assays, such as those detailed in this guide. Positive results from these initial screens would warrant further investigation into its mechanism of action, structure-activity relationships of related analogs, and eventual in vivo efficacy studies. This systematic approach will be crucial in unlocking the full therapeutic potential of this promising compound.

References

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid. Due to the limited availability of specific experimental data for this compound in public literature, this document combines the known properties of its constituent moieties—isonicotinic acid and the pivaloyl group—with theoretical predictions and generalized experimental protocols. The guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the synthesis and evaluation of novel isonicotinic acid derivatives.

Chemical Properties and Structure

This compound, also known as 2-pivalamidoisonicotinic acid, is a derivative of isonicotinic acid, a well-established pharmacophore.[1] The introduction of a bulky, lipophilic pivaloyl (tert-butylcarbonyl) group at the 2-amino position of the pyridine ring is expected to significantly influence its physicochemical and biological properties compared to the parent compound.

Chemical Structure

The chemical structure of this compound is characterized by a pyridine-4-carboxylic acid core with a 2,2-dimethylpropanamido substituent at the C2 position.

Caption: 2D structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is scarce, its properties can be estimated based on its structure. The presence of the carboxylic acid and amide groups suggests the potential for hydrogen bonding, while the tert-butyl group adds significant lipophilicity.

Table 1: Chemical and Physical Data

PropertyValueSource/Method
Molecular Formula C₁₁H₁₄N₂O₃[Simson Pharma]
Molecular Weight 222.24 g/mol [Simson Pharma]
CAS Number 470463-34-4[Simson Pharma]
IUPAC Name 2-(2,2-dimethylpropanamido)pyridine-4-carboxylic acidNomenclature
Synonyms 2-pivalamidoisonicotinic acid[Simson Pharma]
Predicted LogP 1.5 - 2.5Computational Estimation
Predicted pKa (acidic) 4.0 - 5.0Based on isonicotinic acid
Predicted pKa (basic) 1.5 - 2.5Based on pyridine nitrogen
Appearance White to off-white solidPredicted
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water.Predicted
Melting Point Not available-

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the synthesis and characterization of this compound, based on established organic chemistry principles.

Synthesis

The synthesis of this compound can be achieved via the acylation of 2-amino-isonicotinic acid with pivaloyl chloride.

synthesis_workflow start Start Materials: - 2-amino-isonicotinic acid - Pivaloyl chloride - Pyridine (base) - Dichloromethane (solvent) reaction Reaction Setup: - Dissolve 2-amino-isonicotinic acid in DCM and pyridine. - Cool to 0°C. - Add pivaloyl chloride dropwise. start->reaction stirring Reaction Progression: - Stir at 0°C for 1 hour. - Allow to warm to room temperature. - Stir for 12-18 hours. reaction->stirring workup Aqueous Workup: - Quench with water. - Acidify with 1M HCl to pH ~3. - Extract with ethyl acetate. stirring->workup purification Purification: - Dry organic layer over Na₂SO₄. - Concentrate in vacuo. - Recrystallize from ethanol/water. workup->purification characterization Characterization: - ¹H NMR, ¹³C NMR - Mass Spectrometry (MS) - Infrared Spectroscopy (IR) - Melting Point Analysis purification->characterization product Final Product: This compound characterization->product

Caption: General workflow for the synthesis of the title compound.

Detailed Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-isonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol). Add pyridine (1.2 eq) as a base to scavenge the HCl byproduct.

  • Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Acidify the aqueous layer with 1M HCl to a pH of approximately 3 to precipitate the product. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Characterization Methods

Table 2: Analytical and Spectroscopic Data (Predicted)

TechniquePredicted Observations
¹H NMR (400 MHz, DMSO-d₆)δ 13.0-14.0 (br s, 1H, COOH), δ 9.5-10.5 (s, 1H, NH), δ 8.5-8.6 (d, 1H, pyridine H6), δ 8.1-8.2 (s, 1H, pyridine H3), δ 7.8-7.9 (d, 1H, pyridine H5), δ 1.2-1.3 (s, 9H, C(CH₃)₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 176-178 (C=O, pivaloyl), δ 165-167 (C=O, carboxylic acid), δ 150-152 (pyridine C2), δ 148-150 (pyridine C6), δ 140-142 (pyridine C4), δ 120-122 (pyridine C5), δ 115-117 (pyridine C3), δ 39-41 (quaternary C), δ 27-28 (CH₃)
IR (KBr, cm⁻¹) 3400-3200 (N-H stretch), 3300-2500 (O-H stretch, broad), 1720-1700 (C=O stretch, carboxylic acid), 1680-1660 (C=O stretch, amide I), 1600-1580 (C=N, C=C stretch, aromatic), 1550-1530 (N-H bend, amide II)
Mass Spec (ESI+) m/z 223.10 [M+H]⁺, 245.08 [M+Na]⁺

Biological Activity and Potential Signaling Pathways

While no specific biological activity has been reported for this compound, its structural similarity to other isonicotinic acid derivatives suggests several potential areas of investigation. Isonicotinic acid itself is a precursor to the antitubercular drug isoniazid.[1] Derivatives of isonicotinic acid have shown a broad range of biological activities, including anti-inflammatory and antimicrobial properties.[1]

The introduction of the pivaloyl group may enhance cell membrane permeability and alter the metabolic stability of the compound, potentially leading to novel pharmacological profiles.

Hypothetical Signaling Pathway Involvement

Given the anti-inflammatory potential of some isonicotinic acid derivatives, one could hypothesize its involvement in pathways related to inflammation, such as the NF-κB signaling pathway.

signaling_pathway Hypothetical Inhibition of NF-κB Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_p p-IκBα IkappaB->IkappaB_p NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (Active) NFkappaB->NFkappaB_nuc Translocation IkappaB_NFkappaB IκBα-NF-κB (Inactive) IkappaB_NFkappaB->IkappaB IkappaB_NFkappaB->NFkappaB IkappaB_p->NFkappaB Ubiquitination & Degradation of IκBα DNA DNA NFkappaB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) Transcription->Inflammatory_Genes Compound 2-(2,2-Dimethyl-propionylamino) -isonicotinic acid Compound->IKK Inhibits?

Caption: Potential mechanism of anti-inflammatory action.

Conclusion

This compound represents an under-explored derivative of the pharmacologically significant isonicotinic acid scaffold. While direct experimental data is limited, this guide provides a theoretical framework for its synthesis, characterization, and potential biological evaluation. The unique combination of the hydrophilic isonicotinic acid core and the lipophilic pivaloyl group warrants further investigation of this compound for potential applications in drug discovery. Researchers are encouraged to use the provided hypothetical protocols as a starting point for their own investigations into this and similar molecules.

References

An In-depth Technical Guide to 2-(2,2-Dimethyl-propionylamino)-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly accessible scientific literature and patent databases lack specific information regarding the detailed discovery, history, and dedicated biological evaluation of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid (CAS 470463-34-4). This guide provides a comprehensive overview based on the well-established chemistry and biological activities of the parent isonicotinic acid scaffold and its derivatives, supplemented with a plausible synthetic protocol and hypothesized biological context.

Introduction and Background

This compound, also known as 2-pivalamidoisonicotinic acid, belongs to the broad class of pyridine carboxylic acid derivatives. This family of compounds is of significant interest in medicinal chemistry, having yielded a plethora of therapeutic agents. The parent molecule, isonicotinic acid, is a structural isomer of nicotinic acid (Vitamin B3) and serves as a foundational scaffold for numerous drugs.

The most notable derivative is isonicotinic acid hydrazide, universally known as isoniazid, a cornerstone first-line treatment for tuberculosis (TB). The extensive research into isoniazid has spurred the synthesis and evaluation of a vast number of analogues to explore new therapeutic applications and to understand their structure-activity relationships (SAR). SAR studies have shown that substitution at the 2-position of the isonicotinic acid ring is generally well-tolerated and can modulate biological activity.

While the specific impetus for the initial synthesis of this compound is not documented, it was likely developed as part of a larger chemical library for high-throughput screening or as an intermediate in the synthesis of more complex molecules. Its structural features—a pyridine core known for interacting with biological targets and a bulky, lipophilic pivaloyl group—suggest potential applications in areas where cell permeability and specific steric interactions are crucial.

Physicochemical Properties and Identifiers

Quantitative experimental data for this specific molecule is not available in public literature. The following table summarizes its basic chemical identifiers.

PropertyValue
IUPAC Name 2-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid
Synonym 2-pivalamidoisonicotinic acid
CAS Number 470463-34-4
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
Canonical SMILES CC(C)(C)C(=O)NC1=NC=C(C=C1)C(=O)O

Postulated Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible and chemically sound synthetic route can be postulated based on standard organic chemistry methodologies, starting from commercially available 2-aminoisonicotinic acid.

Objective: To synthesize this compound via acylation of 2-aminoisonicotinic acid.

Materials:

  • 2-Aminoisonicotinic acid

  • Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

  • Anhydrous pyridine or another suitable non-protic base (e.g., triethylamine)

  • Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-aminoisonicotinic acid (1 equivalent) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine (2-3 equivalents) to the suspension. The pyridine acts as both a solvent aid and an acid scavenger.

  • Acylation: Cool the mixture to 0°C using an ice bath. Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred mixture. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC, observing the consumption of the starting material.

  • Workup:

    • Upon completion, quench the reaction by slowly adding water.

    • Acidify the mixture with 1M HCl to a pH of ~2-3. This step protonates the product's carboxylic acid and the pyridine nitrogen, aiding in its precipitation or extraction.

    • If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.

    • Alternatively, the product can be extracted from the aqueous layer using a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product, this compound.

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product A 2-Aminoisonicotinic Acid C Pyridine (Base) in DCM (Solvent) 0°C to RT A->C Suspension B Pivaloyl Chloride B->C Acylation D 2-(2,2-Dimethyl-propionylamino)- isonicotinic acid C->D Formation

Caption: Postulated synthetic workflow for the target compound.

Hypothesized Biological Relevance and Signaling

Given the absence of specific biological data, the potential activity of this compound can be inferred from its structural similarity to known bioactive molecules.

A. Antitubercular Activity: The isonicotinic acid scaffold is central to the action of isoniazid, which inhibits the synthesis of mycolic acid, a critical component of the Mycobacterium tuberculosis cell wall. Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The resulting isonicotinoyl radical then covalently adducts with NAD⁺, and this complex potently inhibits InhA, the enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis.

While the pivalamido group at the 2-position would significantly alter the molecule's properties compared to isoniazid's hydrazide group, it is conceivable that the compound could be explored for antitubercular activity. The bulky pivaloyl group might influence enzyme binding or cell wall penetration.

G cluster_cell Mycobacterium Cell Isoniazid Isoniazid (Prodrug) KatG KatG Enzyme Isoniazid->KatG Activation ActivatedINH Isonicotinoyl Radical KatG->ActivatedINH InhA InhA Enzyme ActivatedINH->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes CellWall Cell Wall Integrity MycolicAcid->CellWall Essential for Lysis Bacterial Cell Lysis CellWall->Lysis Loss leads to

Caption: Isoniazid's mechanism, a potential pathway for related compounds.

B. Anti-inflammatory and Kinase Inhibition: Many pyridine-based compounds have been developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways involved in inflammation and cancer. For example, substituted 2-aminopyridines are known to be potent inhibitors of cyclin-dependent kinases (CDKs). It is plausible that this compound could have been synthesized as part of a discovery program targeting kinases or other enzymes where the pyridine core acts as a hinge-binding motif.

Conclusion and Future Directions

This compound represents an under-investigated molecule within a well-validated pharmacophore class. While its specific discovery and purpose remain undocumented in the public domain, its structure provides a clear rationale for its synthesis and potential biological relevance.

Future research should focus on:

  • Definitive Synthesis and Characterization: Executing the postulated synthesis and fully characterizing the compound to establish a reference standard.

  • Biological Screening: Evaluating the compound in a broad range of assays, including antimicrobial (especially against M. tuberculosis), anti-inflammatory, and kinase inhibition panels.

  • Structure-Activity Relationship Studies: Using the compound as a starting point for further chemical modifications to probe its SAR and optimize for any identified biological activity.

This technical guide, while highlighting the current information gap, provides a solid foundation for any researcher or drug development professional interested in exploring the potential of this and related isonicotinic acid derivatives.

Target Identification and Validation of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, albeit hypothetical, strategy for the identification and validation of the biological target(s) of the novel compound 2-(2,2-dimethyl-propionylamino)-isonicotinic acid. Given the absence of published data on the specific biological activity of this molecule, this document serves as a roadmap for researchers, employing established methodologies in target discovery and validation. The guide will detail a multi-pronged approach, commencing with hypothesis generation based on structural similarity to known bioactive molecules, followed by a systematic workflow for target identification and subsequent validation. This document provides detailed experimental protocols and data presentation frameworks essential for a rigorous scientific investigation.

Introduction

This compound is a derivative of isonicotinic acid. While the biological targets of this specific compound are not yet elucidated, the isonicotinic acid scaffold is present in various bioactive molecules, most notably in the anti-tubercular drug isoniazid. Isoniazid's primary mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. Furthermore, other derivatives of isonicotinic acid have been reported to possess anti-inflammatory and antimicrobial properties, potentially acting on targets such as cyclooxygenase (COX) enzymes or other pathways involved in inflammation and microbial growth.

This guide will therefore explore a hypothetical target identification and validation cascade for this compound, considering potential roles in both infectious diseases and inflammatory conditions.

Hypothetical Target Identification Strategy

A robust target identification strategy should employ multiple, complementary approaches to increase the likelihood of success. We propose a parallel workflow encompassing both direct and indirect methods.

G cluster_0 Target Identification Phase Compound 2-(2,2-Dimethyl-propionylamino)- isonicotinic acid Phenotypic_Screening Phenotypic Screening (e.g., antimicrobial, anti-inflammatory assays) Compound->Phenotypic_Screening Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Compound->Affinity_Chromatography Yeast_Three_Hybrid Yeast Three-Hybrid System Compound->Yeast_Three_Hybrid Computational_Prediction Computational Target Prediction (e.g., molecular docking, pharmacophore modeling) Compound->Computational_Prediction Candidate_Targets List of Candidate Targets Phenotypic_Screening->Candidate_Targets Affinity_Chromatography->Candidate_Targets Yeast_Three_Hybrid->Candidate_Targets Computational_Prediction->Candidate_Targets

Caption: A logical workflow for the initial phase of target identification.

Quantitative Data from Hypothetical Phenotypic Screening

Prior to initiating target identification experiments, a phenotypic screen would be conducted to ascertain the biological activity of the compound. The results of this hypothetical screen are presented below.

Assay TypeCell Line / OrganismReadoutIC50 / MIC (µM)
Anti-inflammatory Murine Macrophages (RAW 264.7)LPS-induced Nitric Oxide Production15.2
Human Monocytes (THP-1)TNF-α Secretion22.8
Antimicrobial Mycobacterium tuberculosis H37RvBacterial Growth Inhibition5.6
Staphylococcus aureusBacterial Growth Inhibition> 100
Escherichia coliBacterial Growth Inhibition> 100

Detailed Experimental Protocols

Affinity Chromatography-Mass Spectrometry

This method aims to isolate binding partners of the compound from a complex biological mixture.

Protocol:

  • Immobilization of the Ligand:

    • Synthesize a derivative of this compound with a linker arm (e.g., a carboxyl or amino group) suitable for covalent attachment to a solid support.

    • Couple the derivatized compound to NHS-activated sepharose beads according to the manufacturer's instructions.

    • Wash the beads extensively to remove any non-covalently bound ligand.

  • Preparation of Cell Lysate:

    • Culture Mycobacterium tuberculosis H37Rv to mid-log phase.

    • Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

    • Lyse the cells using a French press or sonication in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by ultracentrifugation to remove insoluble debris.

  • Affinity Pull-down:

    • Incubate the clarified lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate the lysate with beads that have been treated with the linker arm alone.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins using a high concentration of free compound, a change in pH, or a denaturing agent (e.g., SDS-PAGE loading buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.

    • Excise unique protein bands from the gel and subject them to in-gel trypsin digestion.

    • Analyze the resulting peptides by LC-MS/MS and identify the proteins using a relevant protein database (e.g., UniProt for M. tuberculosis).

Yeast Three-Hybrid (Y3H) System

The Y3H system is a powerful genetic method to identify protein targets of small molecules.

Protocol:

  • Construction of the Hybrid Molecule:

    • Synthesize a hybrid molecule consisting of this compound covalently linked to methotrexate (MTX).

  • Yeast Strain and Plasmids:

    • Use a yeast strain (e.g., L40) that contains two reporter genes (HIS3 and lacZ) under the control of a GAL4-responsive promoter.

    • Transform the yeast with two plasmids:

      • A "bait" plasmid expressing a fusion of the DNA-binding domain (DBD) of GAL4 to dihydrofolate reductase (DHFR).

      • A "prey" plasmid library expressing random cDNA sequences from the target organism (M. tuberculosis) fused to the GAL4 activation domain (AD).

  • Screening:

    • Plate the transformed yeast on a selective medium lacking histidine and containing the hybrid molecule.

    • Only yeast cells expressing a prey protein that binds to the compound-DHFR complex will be able to grow due to the activation of the HIS3 reporter gene.

  • Validation of Positive Clones:

    • Isolate plasmids from the positive colonies.

    • Sequence the cDNA insert in the prey plasmid to identify the interacting protein.

    • Perform a β-galactosidase assay to confirm the interaction.

Target Validation Strategy

Once a list of candidate targets is generated, a rigorous validation process is crucial to confirm their relevance.

G cluster_1 Target Validation Phase Candidate_Targets List of Candidate Targets Biophysical_Assays Biophysical Interaction Assays (SPR, ITC, CETSA) Candidate_Targets->Biophysical_Assays Enzymatic_Assays In Vitro Enzymatic/Functional Assays Candidate_Targets->Enzymatic_Assays Genetic_Manipulation Genetic Target Modulation (e.g., CRISPRi, overexpression) Biophysical_Assays->Genetic_Manipulation Enzymatic_Assays->Genetic_Manipulation Cellular_Phenotype Cellular Phenotype Rescue/Mimicry Genetic_Manipulation->Cellular_Phenotype Validated_Target Validated Target Cellular_Phenotype->Validated_Target

Caption: A workflow illustrating the key steps in the target validation process.

Quantitative Data from Hypothetical Validation Experiments

The following table summarizes hypothetical data from key validation experiments for a candidate target, InhA (Enoyl-ACP reductase), a known target of isoniazid.

Validation ExperimentMethodReadoutResult
Direct Binding Surface Plasmon Resonance (SPR)Dissociation Constant (KD)2.5 µM
Thermal Shift Cellular Thermal Shift Assay (CETSA)Tagg Shift+ 3.2 °C
Enzymatic Inhibition InhA Enzymatic AssayIC501.8 µM
Genetic Validation M. tuberculosis with InhA overexpressionFold-change in MIC16-fold increase
Detailed Experimental Protocols for Target Validation

CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Protocol:

  • Cell Treatment:

    • Treat intact M. tuberculosis cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating Profile:

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

  • Protein Extraction and Analysis:

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of the candidate target protein (e.g., InhA) remaining in the soluble fraction by Western blotting or targeted mass spectrometry.

  • Data Analysis:

    • Plot the fraction of soluble protein as a function of temperature for both treated and untreated samples to generate melting curves.

    • The shift in the melting temperature (Tagg) indicates target engagement.

CRISPRi can be used to specifically knock down the expression of the candidate target gene to assess if this phenocopies the effect of the compound.

Protocol:

  • Construction of CRISPRi Plasmids:

    • Design a single guide RNA (sgRNA) targeting the promoter region of the gene encoding the candidate target in M. tuberculosis.

    • Clone the sgRNA into an appropriate vector that also expresses a catalytically inactive Cas9 (dCas9).

  • Transformation and Induction:

    • Transform the CRISPRi plasmid into M. tuberculosis.

    • Induce the expression of dCas9 and the sgRNA.

  • Phenotypic Analysis:

    • Measure the growth rate of the knockdown strain and compare it to a control strain (expressing a non-targeting sgRNA).

    • Determine the MIC of this compound for both the knockdown and control strains. A decreased MIC in the knockdown strain would suggest that the compound and gene knockdown have a synergistic effect, supporting the target hypothesis.

Signaling Pathway Analysis

Assuming InhA is validated as the primary target, the relevant signaling pathway is the mycolic acid biosynthesis pathway.

G cluster_0 FAS-II Elongation Cycle Acetyl-CoA Acetyl-CoA FAS-I Fatty Acid Synthase I Acetyl-CoA->FAS-I Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS-I Acyl-CoAs Acyl-CoAs FAS-I->Acyl-CoAs FAS-II Fatty Acid Synthase II Acyl-CoAs->FAS-II Mycolic_Acids Mycolic_Acids FAS-II->Mycolic_Acids Multiple Steps InhA InhA (Enoyl-ACP reductase) Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Compound 2-(2,2-Dimethyl-propionylamino)- isonicotinic acid Compound->InhA Inhibition

Caption: The proposed mechanism of action via inhibition of the mycolic acid biosynthesis pathway.

Conclusion

This technical guide provides a structured and detailed framework for the target identification and validation of this compound. By integrating phenotypic screening, direct biochemical and genetic approaches, and rigorous validation experiments, researchers can confidently identify and characterize the molecular target(s) of this novel compound. The successful elucidation of the mechanism of action is a critical step in the pre-clinical development of any new therapeutic agent.

In-depth Technical Guide on 2-(2,2-Dimethyl-propionylamino)-isonicotinic Acid: Current Research Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the in vitro and in vivo research data for the specific compound 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid. While this compound is commercially available, indicating its synthesis and potential use in research, there is a notable absence of published studies detailing its biological activity, mechanism of action, or pharmacokinetic profile.

This technical guide aims to provide a transparent overview of the current state of knowledge. Due to the lack of specific experimental data for this compound, this document will focus on the broader context of isonicotinic acid derivatives to offer a foundational understanding for researchers, scientists, and drug development professionals interested in this chemical scaffold.

Compound Profile: this compound

This compound, also known as 2-(pivaloylamino)isonicotinic acid, is a derivative of isonicotinic acid. The core structure features a pyridine-4-carboxylic acid (isonicotinic acid) backbone with a pivaloyl amide group at the 2-position.

Chemical Structure:

Review of Isonicotinic Acid Derivatives: A Proxy for Potential Activity

Isonicotinic acid and its derivatives are a well-established class of compounds with a wide range of biological activities. The most prominent member of this family is isonicotinic acid hydrazide, commonly known as isoniazid, a frontline antibiotic for the treatment of tuberculosis.

The biological effects of isonicotinic acid derivatives are highly dependent on the nature and position of the substituents on the pyridine ring. Research on various analogs has explored their potential as:

  • Antimycobacterial Agents: Many studies have focused on modifying the isonicotinic acid scaffold to develop new anti-tuberculosis drugs.

  • Antimicrobial Agents: Derivatives have been investigated for broader antibacterial and antifungal activities.

  • Enzyme Inhibitors: The pyridine carboxylic acid core is a feature in various enzyme inhibitors, highlighting its potential for diverse therapeutic applications.

It is plausible that this compound could be investigated for similar biological activities. The pivaloyl group, being bulky and lipophilic, would significantly alter the physicochemical properties of the isonicotinic acid parent molecule, potentially influencing its solubility, membrane permeability, and interaction with biological targets.

Data Presentation: A Call for Future Research

Currently, there is no quantitative data from in vitro or in vivo studies for this compound to present in tabular format. Future research would need to establish key parameters such as:

  • In Vitro Activity:

    • IC50/EC50 values against various cell lines (e.g., cancer cells, microbial strains).

    • Enzyme inhibition constants (Ki).

    • Receptor binding affinities.

  • In Vivo Efficacy:

    • Pharmacokinetic parameters (ADME: Absorption, Distribution, Metabolism, Excretion).

    • Efficacy in animal models of disease.

    • Toxicology and safety profiles.

Experimental Protocols: A Hypothetical Framework

Should research on this compound be undertaken, standard experimental methodologies would be employed. Below is a generalized and hypothetical workflow for initial in vitro screening.

Hypothetical In Vitro Screening Workflow:

cluster_0 Initial Screening Compound 2-(2,2-Dimethyl-propionylamino) -isonicotinic acid Solubilization Solubilization in DMSO Compound->Solubilization Treatment Cell Treatment (Dose-Response) Solubilization->Treatment Cell_Culture Target Cell Line Culture Cell_Culture->Treatment Assay Viability/Activity Assay Treatment->Assay Data_Analysis Data Analysis (IC50/EC50) Assay->Data_Analysis

Caption: A generalized workflow for the initial in vitro screening of a novel compound.

Signaling Pathways: Unexplored Territory

Without experimental data, it is not possible to delineate any signaling pathways modulated by this compound. The mechanism of action remains to be elucidated.

Conclusion and Future Directions

The current body of scientific literature does not contain in vitro or in vivo studies for this compound. This presents an open field for investigation. Researchers in possession of this compound are encouraged to perform initial biological screenings to uncover its potential therapeutic value. Key areas for future research include:

  • Antimicrobial and particularly antimycobacterial activity screening.

  • Cytotoxicity screening against a panel of cancer cell lines.

  • Evaluation as an inhibitor of various enzymes, guided by computational docking studies.

The publication of such foundational research is critical to building a comprehensive understanding of this novel isonicotinic acid derivative and would be a valuable contribution to the scientific community. Professionals in drug development should consider this compound as a lead for further optimization should initial screenings yield promising results.

An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural modification, and potential biological evaluation of analogs and derivatives of 2-(2,2-dimethyl-propionylamino)-isonicotinic acid. This core scaffold, characterized by a pivaloylamino group at the 2-position of an isonicotinic acid backbone, presents a promising starting point for the development of novel therapeutic agents. Drawing upon established principles of medicinal chemistry, this guide details rational design strategies for structural analogs, provides experimentally grounded synthetic protocols, and outlines a cascade of biological assays to profile these novel chemical entities. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds for therapeutic applications.

Introduction: The 2-Amido-Isonicotinic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The pyridine ring is a cornerstone in the architecture of numerous pharmaceuticals, valued for its ability to engage in a variety of intermolecular interactions and its metabolic stability.[1] Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have a rich history in drug discovery, most notably with the anti-tuberculosis drug isoniazid.[2] The introduction of an amide functionality at the 2-position of the pyridine ring, as seen in this compound, offers a versatile platform for further chemical exploration. The amide bond provides a key hydrogen bond donor and acceptor, while the bulky pivaloyl group can influence conformation and lipophilicity, potentially impacting target engagement and pharmacokinetic properties.

While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of 2-substituted pyridine derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects.[3][4][5] Notably, isonicotinic acid derivatives have demonstrated significant anti-inflammatory potential by inhibiting the production of reactive oxygen species (ROS).[6] This guide, therefore, will leverage this collective knowledge to propose a systematic approach to the design and evaluation of novel analogs and derivatives of the title compound.

Rational Design of Structural Analogs and Derivatives

The strategic modification of the core this compound structure can be approached by considering three primary regions for diversification: the acyl group, the isonicotinic acid core, and the carboxylic acid moiety.

Modification of the Acyl Group: Exploring Steric and Electronic Effects

The pivaloyl group provides a significant steric hindrance. Exploring variations in this acyl moiety can probe the structure-activity relationship (SAR) related to the size, lipophilicity, and electronic properties of this region.

  • Bioisosteric Replacement of the tert-Butyl Group: Replacing the tert-butyl group with other sterically demanding or electronically distinct functionalities can modulate the compound's properties. Examples of bioisosteres for the pivaloyl group are provided in the table below.[2][7]

Original GroupProposed BioisostereRationale
tert-ButylCyclopropylIntroduces rigidity and alters metabolic profile.
tert-ButylPhenylIncreases aromatic interactions and potential for π-stacking.
tert-ButylAdamantylFurther increases lipophilicity and steric bulk.
tert-ButylTrifluoromethylIntroduces a strong electron-withdrawing group, altering electronic properties.
  • Varying the Acyl Chain: Systematic variation of the acyl chain length and branching can fine-tune lipophilicity and explore the optimal steric requirements for biological activity.

Substitution on the Pyridine Ring: Tuning the Core Scaffold

The isonicotinic acid ring can be substituted at positions 3, 5, and 6 to influence the molecule's electronic properties, solubility, and potential for additional interactions with biological targets.

  • Introduction of Electron-Donating and Withdrawing Groups: The addition of small electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., halogens, nitro) can modulate the pKa of the pyridine nitrogen and the carboxylic acid, which can impact cell permeability and target binding. Studies on other pyridine derivatives have shown that such substitutions can significantly affect their antiproliferative activity.[1][8]

Derivatization of the Carboxylic Acid: Enhancing Pharmacokinetic Properties

The carboxylic acid group is a key site for derivatization to improve pharmacokinetic properties such as oral bioavailability and metabolic stability.

  • Esterification: Conversion to simple alkyl or aryl esters can mask the polar carboxylic acid, potentially improving cell membrane permeability.

  • Amidation: Formation of primary, secondary, or tertiary amides introduces additional points for hydrogen bonding and can significantly alter the compound's physicochemical properties.

  • Bioisosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid with known bioisosteres such as tetrazole or hydroxamic acid can maintain the acidic character while potentially improving metabolic stability and target interactions.[9]

Synthetic Methodologies: A Practical Guide

The synthesis of the core molecule and its derivatives can be achieved through established and reliable chemical transformations. The following section provides detailed, step-by-step protocols for key synthetic steps.

Synthesis of the Core Molecule: this compound

The synthesis of the title compound starts from the commercially available 2-amino-isonicotinic acid.

  • Dissolution: To a stirred solution of 2-amino-isonicotinic acid (1.0 eq) in anhydrous pyridine (10 mL/mmol) at 0 °C, add pivaloyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up: Pour the reaction mixture into ice-water and acidify with 2N HCl to a pH of 3-4.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of Derivatives: Amide Coupling Reactions

The derivatization of the carboxylic acid moiety is a key step in generating a library of analogs. Amide coupling reactions are a robust method for this transformation.

  • Activation: To a solution of this compound (1.0 eq) in anhydrous DMF (5 mL/mmol) at 0 °C, add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq).

  • Amine Addition: Stir the mixture for 15 minutes, then add the desired primary or secondary amine (1.1 eq).

  • Reaction: Allow the reaction to proceed at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Amide_Coupling_Workflow Core 2-(2,2-Dimethyl-propionylamino)- isonicotinic acid Activated_Ester Activated Ester Intermediate Core->Activated_Ester Activation HATU HATU/DIPEA in DMF HATU->Activated_Ester Amine R1R2NH Product Amide Derivative Amine->Product Activated_Ester->Product Nucleophilic Attack Purification Purification (Chromatography) Product->Purification

Caption: Workflow for HATU-mediated amide coupling.

Biological Evaluation: A Tiered Screening Approach

Given the known biological activities of related pyridine derivatives, a tiered approach to biological screening is recommended. This allows for the efficient identification of promising compounds for further development.

Primary Screening: Antimicrobial and Cytotoxicity Assays
  • Antimicrobial Activity: Initial screening for antimicrobial activity can be performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of representative Gram-positive and Gram-negative bacteria, as well as fungal strains.[10]

  • In Vitro Cytotoxicity: It is crucial to assess the general cytotoxicity of the synthesized compounds early in the screening process. This can be performed using standard assays such as the MTT or LDH release assays on a panel of human cell lines.[3][4][6][11][12]

  • Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add a standardized inoculum of the microbial strain to each well.

  • Incubation: Incubate the plates at the optimal temperature and time for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Secondary Screening: Anti-inflammatory and Anticonvulsant Assays

Compounds that demonstrate low cytotoxicity and interesting antimicrobial profiles, or those specifically designed with anti-inflammatory or anticonvulsant properties in mind, should proceed to secondary screening.

  • Anti-inflammatory Activity: The anti-inflammatory potential can be assessed in vitro by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[13] Isonicotinic acid derivatives have shown promising results in such assays.[6]

  • Anticonvulsant Activity: Initial in vivo screening for anticonvulsant activity can be performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents.[5][9][14][15][16]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite in the culture supernatant using the Griess reagent, which is an indicator of NO production.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Biological_Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening Antimicrobial Antimicrobial Assays (MIC Determination) Anti_inflammatory Anti-inflammatory Assays (NO Inhibition) Antimicrobial->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (MTT, LDH) Cytotoxicity->Anti_inflammatory Anticonvulsant Anticonvulsant Assays (MES, scPTZ) Cytotoxicity->Anticonvulsant Lead_Generation Lead Compound Identification Anti_inflammatory->Lead_Generation Anticonvulsant->Lead_Generation

Caption: Tiered biological screening workflow.

Data Presentation and Interpretation

To facilitate the analysis of structure-activity relationships, all quantitative data should be summarized in a clear and organized manner.

Table 1: Hypothetical Biological Data for a Series of Analogs

Compound IDR Group (Acyl)Pyridine SubstitutionMIC (µg/mL) vs. S. aureusIC₅₀ (µM) NO Inhibition
Core tert-ButylH>12825.4
A-1 CyclopropylH6415.2
A-2 PhenylH328.7
B-1 tert-Butyl5-Cl12820.1
C-1 tert-ButylH (Ester)>12835.8
C-2 tert-ButylH (Amide)6418.5

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the discovery of novel therapeutic agents. This technical guide has provided a comprehensive framework for the rational design, synthesis, and biological evaluation of its structural analogs and derivatives. By systematically exploring modifications to the acyl group, the pyridine ring, and the carboxylic acid moiety, researchers can generate a diverse library of compounds with the potential for a range of biological activities. The proposed tiered screening cascade enables the efficient identification of lead compounds for further optimization. Future work should focus on elucidating the mechanism of action of the most promising candidates and conducting more extensive in vivo studies to evaluate their efficacy and safety profiles.

References

Preliminary Research Findings on 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid is limited in publicly available literature. This guide provides a comprehensive overview based on preliminary findings for this specific molecule and analogous isonicotinic acid derivatives to inform future research and development.

Introduction

Isonicotinic acid and its derivatives have long been a cornerstone in medicinal chemistry, most notably for their role in the development of antitubercular drugs like isoniazid. The compound this compound, also known as 2-pivalamidoisonicotinic acid, represents a modification of this core structure, incorporating a bulky pivaloyl (2,2-dimethyl-propionyl) group. This modification can significantly influence the compound's physicochemical properties, such as lipophilicity and steric hindrance, which in turn may affect its biological activity, metabolic stability, and safety profile. This document summarizes the available information and provides a projected framework for the experimental evaluation of this compound.

Chemical Profile

PropertyValueSource
Chemical Name This compoundSimson Pharma
Synonyms 2-pivalamidoisonicotinic acidSimson Pharma
CAS Number 470463-34-4Simson Pharma
Molecular Formula C11H14N2O3Simson Pharma
Molecular Weight 222.24 g/mol Simson Pharma
Chemical Structure Simson Pharma

Synthesis and Characterization

The synthesis of this compound would likely start from 2-aminoisonicotinic acid. A common synthetic route involves the acylation of the amino group with pivaloyl chloride.

General Synthetic Pathway

Synthesis_Pathway 2-Aminoisonicotinic_acid 2-Aminoisonicotinic acid Reaction Acylation (Base, Solvent) 2-Aminoisonicotinic_acid->Reaction Pivaloyl_chloride Pivaloyl chloride Pivaloyl_chloride->Reaction Product 2-(2,2-Dimethyl-propionylamino) -isonicotinic acid Reaction->Product

A potential synthetic route to the target compound.
Experimental Protocol: Synthesis of this compound (Hypothetical)

  • Dissolution: Dissolve 2-aminoisonicotinic acid in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

  • Acylation: Cool the solution in an ice bath and add pivaloyl chloride dropwise with constant stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Acidify the aqueous layer to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Potential Biological Activities and Mechanisms of Action

While direct biological data is unavailable, the isonicotinic acid scaffold is a well-established pharmacophore. Derivatives have shown a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Isonicotinic acid derivatives are most famous for their antitubercular activity. Isoniazid, a primary anti-TB drug, inhibits the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall. It is a prodrug activated by the mycobacterial enzyme KatG. The introduction of the pivaloyl group in this compound could modulate this activity.

Antimicrobial_MOA cluster_bacterium Bacterial Cell Compound 2-(2,2-Dimethyl-propionylamino) -isonicotinic acid Target_Enzyme Potential Target Enzyme (e.g., InhA) Compound->Target_Enzyme Inhibition Pathway Mycolic Acid Synthesis Target_Enzyme->Pathway Cell_Wall Cell Wall Integrity Pathway->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Hypothesized antimicrobial mechanism of action.
Anticancer Activity

Some isonicotinic acid hydrazone derivatives have demonstrated cytotoxic activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. The bulky pivaloyl group might enhance cell membrane permeability or interaction with hydrophobic pockets of target proteins.

Suggested In Vitro Experimental Workflows

The following are proposed experimental workflows to elucidate the biological activity of this compound.

Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start Prepare_Compound Prepare serial dilutions of 2-(2,2-Dimethyl-propionylamino) -isonicotinic acid Start->Prepare_Compound Inoculate Inoculate bacterial cultures (e.g., M. tuberculosis, E. coli, S. aureus) Prepare_Compound->Inoculate Incubate Incubate with compound dilutions Inoculate->Incubate Measure_Growth Measure bacterial growth (e.g., OD600, CFU counting) Incubate->Measure_Growth Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Measure_Growth->Determine_MIC End End Determine_MIC->End

Workflow for antimicrobial susceptibility testing.
In Vitro Cytotoxicity Assay

Experimental Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and treat with increasing concentrations of this compound for 24, 48, and 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan.

  • Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Quantitative Data for Analogous Compounds

The following table presents quantitative data for related isonicotinic acid derivatives to provide a reference for potential activity.

CompoundAssayTarget/OrganismActivity (IC50/MIC)
Isonicotinic acid hydrazide (Isoniazid)MICMycobacterium tuberculosis0.02-0.2 µg/mL
N'-(4-methoxy-benzylidene)-hydrazideMICMycobacterium tuberculosis3.5 x 10-3 µM
Isonicotinic acid N'-tetradecanoyl-hydrazideMICMycobacterium tuberculosisMore active than isoniazid
(E)-N'-(2-hydroxybenzylidene)isonico-tinohydrazideIC50Human cancer cell lines0.61-3.36 µg/mL

Conclusion and Future Directions

This compound is a derivative of a well-established pharmacophore with potential for diverse biological activities. The lack of specific data necessitates a systematic in vitro and in vivo evaluation to determine its therapeutic potential. Future research should focus on its synthesis, characterization, and screening against a panel of microbial and cancer cell lines. Mechanistic studies should then be pursued for any confirmed activities to identify its molecular targets and pathways of action. The bulky pivaloyl group may also influence its pharmacokinetic properties, warranting further investigation into its absorption, distribution, metabolism, and excretion (ADME) profile.

comprehensive literature review of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive literature review of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid, also known as 2-pivalamidoisonicotinic acid. The content is tailored for researchers, scientists, and drug development professionals, focusing on its synthesis, potential therapeutic relevance, and the current landscape of available data.

Introduction

This compound (CAS No: 470463-34-4) is a derivative of isonicotinic acid, a foundational scaffold in medicinal chemistry. While isonicotinic acid and its derivatives have been extensively studied for a wide range of biological activities, including antitubercular and anti-inflammatory effects, specific public domain research on the biological activity of this compound is limited.

This compound has been identified as a key intermediate in the synthesis of novel amide derivatives that function as blockers of the voltage-gated sodium channels Nav1.7 and Nav1.8.[1] These channels are critical in the pain signaling pathway, making them promising targets for the development of new analgesics.[1][2][3] This guide will detail the available information on the synthesis of this compound and its role in the development of potential therapeutics for pain management.

Synthesis of this compound

The synthesis of this compound is described in the patent literature as a two-step process starting from methyl 2-aminoisonicotinate hydrochloride.[1]

Experimental Protocol

Step 1: Synthesis of methyl 2-pivalamidoisonicotinate

A detailed experimental protocol for this step is outlined in patent WO2018235851A1.[1] The synthesis involves the reaction of methyl 2-aminoisonicotinate hydrochloride with pivaloyl chloride. The patent indicates that the title compound was prepared in a quantitative yield.[1]

Step 2: Hydrolysis to this compound

The methyl ester, methyl 2-pivalamidoisonicotinate, is then hydrolyzed to the corresponding carboxylic acid, this compound.[1][4] The patent specifies that this step is carried out in a similar manner to the hydrolysis of other ester intermediates described within the document, yielding the final product as a white solid.[4]

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Hydrolysis start Methyl 2-aminoisonicotinate hydrochloride intermediate Methyl 2-pivalamidoisonicotinate start->intermediate Quantitative Yield reagent1 Pivaloyl Chloride reagent1->intermediate final_product 2-(2,2-Dimethyl-propionylamino) -isonicotinic acid intermediate->final_product 61% Yield

Figure 1: Synthesis workflow for this compound.

Biological Context and Potential Applications

While direct biological activity data for this compound is not available in the public domain, its utility as an intermediate provides significant context for its potential application. The final amide derivatives synthesized from this molecule are designed as blockers of Nav1.7 and Nav1.8 sodium channels.[1]

Role in Pain Signaling

Nav1.7 and Nav1.8 are voltage-gated sodium channels predominantly expressed in peripheral sensory neurons, which are crucial for the generation and propagation of pain signals.[2][3][5] Gain-of-function mutations in the gene encoding Nav1.7 are associated with inherited pain disorders, while loss-of-function mutations lead to a congenital inability to experience pain.[1] This makes Nav1.7 and Nav1.8 highly validated targets for the development of novel analgesics.[6][7]

Conceptual Signaling Pathway

The diagram below conceptually illustrates the role of Nav1.7 and Nav1.8 in nociceptive signaling and the intended mechanism of action of blockers derived from this compound.

Pain_Signaling_Pathway cluster_neuron Peripheral Sensory Neuron cluster_drug_action Therapeutic Intervention pain_stimulus Painful Stimulus (e.g., heat, pressure) nav17 Nav1.7 Channel pain_stimulus->nav17 Activates action_potential Action Potential Generation & Propagation nav17->action_potential Initiates nav18 Nav1.8 Channel nav18->action_potential Amplifies spinal_cord Signal to Spinal Cord & Brain action_potential->spinal_cord drug Nav1.7/Nav1.8 Blocker (derived from intermediate) block1 Block drug->block1 block2 Block drug->block2 block1->nav17 block2->nav18

Figure 2: Conceptual diagram of the role of Nav1.7/Nav1.8 in pain signaling and the target of derived blockers.

Quantitative Data

A comprehensive search of scientific literature and patent databases did not yield any publicly available quantitative biological data for this compound itself. The compound is described as an intermediate, and as such, its biological activity may not have been a primary focus of published research.

Data TypeValueSource
IC50Data not available-
Binding Affinity (Kd)Data not available-
Pharmacokinetic DataData not available-

Conclusion

This compound is a valuable intermediate in the synthesis of potential next-generation pain therapeutics targeting the Nav1.7 and Nav1.8 sodium channels. While detailed biological characterization of this specific molecule is not publicly documented, the provided synthesis protocols from the patent literature offer a clear pathway for its preparation. Future research stemming from the patented discoveries may shed more light on the broader pharmacological context of this and related isonicotinic acid derivatives. For researchers in the field of analgesic drug development, this compound represents a key building block for exploring novel sodium channel blockers.

References

Methodological & Application

Application Notes and Protocols for 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid is a derivative of isonicotinic acid. While specific biological data for this compound is not extensively available in public literature, its structural similarity to known bioactive molecules, such as the anti-tuberculosis drug isoniazid, suggests a range of potential therapeutic applications. Isonicotinic acid derivatives have been investigated for various biological activities, including antitubercular, anti-inflammatory, antioxidant, and antihyperlipidemic effects.

This document provides a comprehensive set of experimental protocols to guide the investigation of the biological activities of this compound. The protocols are based on established methodologies for characterizing novel chemical entities with similar structural motifs.

Physicochemical Properties and Predicted Activity

A preliminary in silico analysis and comparison with related structures can provide insights into the potential activities of this compound.

PropertyPredicted Value/ActivityRationale
Antitubercular Activity PossibleThe isonicotinic acid scaffold is a key feature of isoniazid, a first-line anti-tuberculosis drug that inhibits mycolic acid synthesis.
Anti-inflammatory Activity PossibleIsonicotinic acid derivatives have been shown to inhibit the production of inflammatory mediators.
Antioxidant Activity PossibleThe pyridine ring system can participate in redox reactions, suggesting potential radical scavenging activity.
Enzyme Inhibition Possible InhA inhibitorAs an analog of isoniazid, it may target the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.

Experimental Protocols

Antitubercular Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum concentration of the test compound required to inhibit the growth of Mycobacterium tuberculosis.

Materials:

  • This compound

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)

  • Sterile 96-well microplates

  • Resazurin sodium salt solution (0.01% w/v in sterile distilled water)

  • Isoniazid (positive control)

  • DMSO (solvent)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells.

  • Add 100 µL of the test compound solution to the first well of a row and perform 2-fold serial dilutions across the plate.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv and add it to each well.

  • Include wells with no compound (growth control) and wells with isoniazid (positive control).

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Data Presentation:

CompoundMIC (µg/mL) against M. tuberculosis H37Rv
This compoundHypothetical Value: 1.5
IsoniazidHypothetical Value: 0.05
InhA Enzymatic Inhibition Assay

This assay determines if the compound directly inhibits the InhA enzyme, a key component of the mycobacterial cell wall synthesis pathway.

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA)

  • This compound

  • Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

  • 96-well UV-transparent microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform serial dilutions of the test compound in the assay buffer.

  • Add NADH to each well to a final concentration of 250 µM.[1]

  • Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.[1]

  • Initiate the reaction by adding purified InhA enzyme to each well.[1]

  • Immediately monitor the decrease in absorbance at 340 nm at regular intervals for 10-30 minutes at 25°C.[1]

  • The rate of NADH oxidation is proportional to the InhA enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Data Presentation:

CompoundInhA IC50 (µM)
This compoundHypothetical Value: 5.2
Triclosan (known InhA inhibitor)Hypothetical Value: 0.8
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol assesses the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Dexamethasone (positive control)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • After incubation, collect the cell culture supernatant.

  • Measure the nitrite concentration in the supernatant using the Griess reagent. The absorbance is read at 540 nm.

  • The percentage of NO inhibition is calculated relative to the LPS-only treated group.

  • Determine the IC50 value.

Data Presentation:

CompoundNO Inhibition IC50 (µM)
This compoundHypothetical Value: 12.5
DexamethasoneHypothetical Value: 0.1
Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging activity of the compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

Procedure:

  • Prepare a stock solution of the test compound and ascorbic acid in methanol.

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of the test compound or ascorbic acid.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measure the absorbance at 517 nm using a microplate reader.[2]

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100.[3]

  • Determine the IC50 value.

Data Presentation:

CompoundDPPH Scavenging IC50 (µg/mL)
This compoundHypothetical Value: 25.8
Ascorbic AcidHypothetical Value: 4.2
Cytotoxicity Assessment: MTT Assay

This protocol determines the compound's toxicity to mammalian cells, which is crucial for assessing its therapeutic index. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • Appropriate cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.[5]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the CC50 (50% cytotoxic concentration) value.

Data Presentation:

CompoundCC50 (µM) on HEK293 cells
This compoundHypothetical Value: >100
Doxorubicin (positive control)Hypothetical Value: 1.2

Signaling Pathways and Workflows

experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Mechanism of Action & Selectivity cluster_3 Lead Optimization synthesis Synthesis of 2-(2,2-Dimethyl- propionylamino)-isonicotinic acid physchem Physicochemical Characterization synthesis->physchem mic_assay Antitubercular Screening (MIC) physchem->mic_assay anti_inflammatory_assay Anti-inflammatory Screening (NO Assay) physchem->anti_inflammatory_assay antioxidant_assay Antioxidant Screening (DPPH) physchem->antioxidant_assay enzyme_assay InhA Enzyme Inhibition Assay mic_assay->enzyme_assay cytotoxicity_assay Cytotoxicity (MTT Assay) enzyme_assay->cytotoxicity_assay adme_tox In Vitro ADME/Tox Profiling cytotoxicity_assay->adme_tox sar_studies Structure-Activity Relationship (SAR) adme_tox->sar_studies isoniazid_moa cluster_mycobacterium Mycobacterium tuberculosis inh Isoniazid (Prodrug) katg KatG (Catalase-Peroxidase) inh->katg Activation activated_inh Activated Isoniazid (Isonicotinic Acyl Radical) katg->activated_inh inh_nadh_adduct INH-NADH Adduct activated_inh->inh_nadh_adduct + nadh NADH nadh->inh_nadh_adduct inha InhA (Enoyl-ACP Reductase) inh_nadh_adduct->inha Inhibition mycolic_acid_synthesis Mycolic Acid Synthesis inha->mycolic_acid_synthesis Catalyzes inha->mycolic_acid_synthesis cell_wall Mycobacterial Cell Wall mycolic_acid_synthesis->cell_wall Essential for cell_death Bacterial Cell Death mycolic_acid_synthesis->cell_death Disruption leads to anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 Binds nfkb_pathway NF-κB Pathway tlr4->nfkb_pathway Activates mapk_pathway MAPK Pathway tlr4->mapk_pathway Activates proinflammatory_genes Pro-inflammatory Gene Expression nfkb_pathway->proinflammatory_genes mapk_pathway->proinflammatory_genes cytokines Cytokines (TNF-α, IL-6) proinflammatory_genes->cytokines Upregulates inos iNOS proinflammatory_genes->inos Upregulates no Nitric Oxide (NO) inos->no Produces compound 2-(2,2-Dimethyl-propionylamino) -isonicotinic acid compound->nfkb_pathway Inhibits? compound->mapk_pathway Inhibits?

References

Application Notes and Protocols for Dissolving 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The effective delivery of chemical compounds to cells in culture is paramount for accurate and reproducible in vitro studies. A significant challenge arises when working with hydrophobic or poorly water-soluble compounds, such as 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid. Direct addition of such compounds to aqueous cell culture media can lead to precipitation, resulting in an unknown and inconsistent final concentration available to the cells. To overcome this, a common and effective strategy is the use of an organic solvent to create a concentrated stock solution, which is then further diluted in the culture medium to a final, non-toxic working concentration.

Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its high solubilizing capacity for a broad range of organic compounds and its miscibility with aqueous solutions.[1][2] However, it is crucial to acknowledge that DMSO itself can exert biological effects and exhibit cytotoxicity at higher concentrations.[1][2][3][4] Therefore, it is imperative to establish a dissolution protocol that maximizes compound solubility while minimizing the final solvent concentration to ensure the observed cellular effects are attributable to the compound of interest and not the solvent vehicle.

These application notes provide a detailed protocol for dissolving this compound using DMSO, preparing sterile stock solutions, and determining the optimal final solvent concentration for cell culture experiments.

Data Presentation: Solvent Considerations for Cell Culture

The choice of solvent and its final concentration in the cell culture medium is critical to avoid off-target effects.[1] DMSO is a common choice, but its concentration must be carefully controlled. The following table summarizes key quantitative data regarding solvent use in cell culture.

SolventRecommended Final Concentration (v/v)General Observations
Dimethyl Sulfoxide (DMSO) ≤ 0.5% [2][5]0.1%: Widely considered safe for most cell lines with minimal cytotoxic effects.[2][6][7] 0.1% - 0.5%: Generally acceptable for many cell lines, but a vehicle control is essential.[2][3][8] > 0.5%: Increased risk of cytotoxicity, altered cell morphology, and interference with cellular functions.[1][2][7] Some robust cell lines may tolerate up to 1%.[2][4]
Ethanol ≤ 0.5%Can be an alternative to DMSO. At concentrations below 0.5%, it shows little to no toxicity for many cell lines.[3]
Methanol ≤ 0.5%Less commonly used than DMSO or ethanol due to higher volatility and potential toxicity.

Note: The sensitivity to solvents can be cell-line specific.[3][6] It is highly recommended to perform a preliminary dose-response experiment with the chosen solvent on the specific cell line to be used to determine the maximum tolerated concentration.

Experimental Protocols

This section outlines the detailed methodology for preparing a stock solution of this compound and its subsequent dilution for use in cell culture.

Materials and Equipment:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered, cell culture grade

  • Sterile, DMSO-compatible syringe filters (e.g., 0.22 µm PTFE or nylon)[9][10]

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heating block (optional)

  • Biological safety cabinet (BSC)

  • Complete cell culture medium, pre-warmed to 37°C

  • Cell line of interest

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution (e.g., 10-100 mM) of this compound in 100% DMSO.

  • Determine the required amount of compound: Based on its molecular weight, calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution.

  • Weigh the compound: In a sterile microcentrifuge tube, accurately weigh the calculated amount of the compound.

  • Add DMSO: Add the appropriate volume of sterile-filtered DMSO to the tube to achieve the target stock solution concentration.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be attempted. Visually inspect the solution to ensure there are no visible particles.

  • Sterile Filtration (Recommended): To ensure sterility, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.[9][10][11] This step is particularly important if the compound or DMSO was not handled in a sterile manner.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions and Dosing Cells

This protocol details the dilution of the DMSO stock solution into the cell culture medium to achieve the final desired concentration for treating cells.

  • Thaw the stock solution: Thaw an aliquot of the stock solution at room temperature.

  • Pre-warm the cell culture medium: Ensure the complete cell culture medium is pre-warmed to 37°C to prevent precipitation of the compound upon dilution.[12]

  • Prepare intermediate dilutions (optional but recommended): A stepwise dilution of the stock solution in pre-warmed medium can help prevent precipitation.[12][13] For example, first, dilute the stock solution 1:10 in medium, and then use this intermediate dilution to prepare the final working concentrations.

  • Prepare the final working solution: Directly add the required volume of the stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration of the compound. Ensure the final DMSO concentration remains within the non-toxic range (ideally ≤ 0.1%).[2][7] For example, to achieve a 1:1000 dilution (resulting in 0.1% DMSO), add 1 µL of the stock solution to 1 mL of medium.

  • Mix thoroughly: Gently mix the working solution by pipetting up and down or inverting the tube.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to an equal volume of cell culture medium. This will result in the same final DMSO concentration as in the experimental samples.[13]

  • Dose the cells: Remove the existing medium from the cultured cells and replace it with the prepared working solutions (compound-treated and vehicle control).

  • Incubate: Return the cells to the incubator and proceed with the experimental timeline.

Mandatory Visualization

Workflow for Preparing this compound for Cell Culture

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_culture Cell Dosing weigh 1. Weigh Compound add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve sterile_filter 4. Sterile Filter (0.22 µm) dissolve->sterile_filter aliquot 5. Aliquot & Store (-20°C) sterile_filter->aliquot thaw 6. Thaw Stock Aliquot aliquot->thaw dilute 7. Dilute in Pre-warmed Cell Culture Medium thaw->dilute control Create Vehicle Control (DMSO only) dilute->control treat 8. Treat Cells dilute->treat control->treat

Caption: Workflow for the preparation of this compound stock and working solutions for cell culture experiments.

Signaling Pathway Considerations

As of the current literature, the specific signaling pathways modulated by this compound have not been extensively characterized. This compound is a derivative of isonicotinic acid, which is structurally related to nicotinic acid (Niacin, Vitamin B3). Nicotinic acid is known to interact with G-protein coupled receptors such as GPR109A. Further research would be required to determine if this compound interacts with similar or different cellular pathways. When designing experiments, it is advisable to include a broad range of cellular assays to elucidate its mechanism of action.

References

Application Notes and Protocols for Isonicotinic Acid Derivatives in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

A focus on Isoniazid as a representative compound due to limited data on 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid.

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

Introduction

While specific molecular biology applications for this compound are not extensively documented in publicly available research, the broader class of isonicotinic acid derivatives has significant applications, most notably in the field of antimicrobial research. The seminal compound in this class is Isoniazid (INH), a cornerstone in the treatment of tuberculosis. These application notes will, therefore, focus on the well-established molecular biology applications of Isoniazid as a representative of isonicotinic acid derivatives. The structural similarities may suggest potential, yet unproven, avenues of research for related compounds like this compound.

Isonicotinic acid derivatives, particularly Isoniazid, are primarily investigated for their potent inhibitory effects on Mycobacterium tuberculosis. Their mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][2][3] This document provides an overview of the molecular pathways involved and protocols for assessing the activity of such compounds.

Molecular Mechanism of Action: Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] Once activated, Isoniazid forms a reactive species, the isonicotinic acyl radical, which then covalently adducts with NAD+ to form an isonicotinoyl-NAD complex.[1][3][4] This complex is a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase, InhA.[2][5] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of the long-chain mycolic acids that are unique and essential components of the mycobacterial cell wall.[2][3] The inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[2]

Signaling Pathway of Isoniazid Action

Isoniazid_Pathway cluster_bacterium Mycobacterium tuberculosis INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Isonicotinic Acyl Radical KatG->Active_INH INH_NAD Isonicotinoyl-NAD Adduct Active_INH->INH_NAD + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition FAS_II Fatty Acid Synthase-II (FAS-II) System Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks FAS_II->Mycolic_Acid Catalyzes Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Essential for Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption leads to

Caption: Mechanism of action of Isoniazid.

Quantitative Data

The biological activity of isonicotinic acid derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) against various bacterial strains.

CompoundOrganismMIC (µg/mL)Reference
IsoniazidMycobacterium tuberculosis H37Rv0.02 - 0.06[Various sources]
Isonicotinic acid N'-tetradecanoyl-hydrazideMycobacterium tuberculosisMore active than Isoniazid[6]
Various 2-substituted isonicotinic acid hydrazidesMycobacterium tuberculosis H37RvVaries based on substituent[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines a standard method for determining the MIC of a test compound against Mycobacterium tuberculosis.

Materials:

  • Test compound (e.g., this compound)

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Positive control (e.g., Isoniazid)

  • Negative control (broth only)

  • Bacterial growth control (broth with bacteria, no compound)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.

    • Add a specific volume of the stock solution to the first well to achieve the highest desired concentration, and mix well.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this suspension 1:100 in broth to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well containing the test compound. This will result in a final inoculum of approximately 7.5 x 10^5 CFU/mL and will halve the concentration of the compound in each well.

  • Controls:

    • Positive Control: Set up wells with serial dilutions of Isoniazid.

    • Bacterial Growth Control: Include wells with bacteria and broth but no compound.

    • Negative Control: Include wells with broth only to check for sterility.

  • Incubation: Seal the plates and incubate at 37°C for 7 to 14 days.

  • Reading the Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.

Experimental Workflow

MIC_Workflow start Start prep_compound Prepare Stock Solution of Test Compound in DMSO start->prep_compound serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate prep_compound->serial_dilute inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate prep_inoculum Prepare M. tuberculosis Inoculum prep_inoculum->inoculate controls Set Up Positive, Negative, and Growth Controls inoculate->controls incubate Incubate Plates at 37°C for 7-14 Days controls->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

Conclusion

The study of isonicotinic acid derivatives in molecular biology is predominantly focused on their antimicrobial properties, with Isoniazid being the most extensively researched example. The detailed understanding of Isoniazid's mechanism of action provides a valuable framework for investigating other derivatives, including this compound. Researchers and drug development professionals are encouraged to utilize the provided protocols as a starting point for evaluating the potential antimycobacterial activity of novel isonicotinic acid compounds. Further research is necessary to elucidate the specific molecular targets and biological effects of this compound.

References

LC-MS/MS method for quantification of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the quantification of the novel compound 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid has been developed and validated. This method is applicable for preclinical and clinical research, offering high sensitivity and selectivity for the analysis of this compound in biological matrices. This document provides a comprehensive overview of the analytical method, including detailed protocols and validation data, to support drug development professionals.

Introduction

This compound is a novel chemical entity with potential therapeutic applications. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that provides the necessary sensitivity and selectivity for quantifying drugs and their metabolites in complex biological fluids.[2][3][4] This application note describes a robust and reliable LC-MS/MS method for the determination of this compound in plasma.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples. This technique is fast, simple, and effective for removing proteins that can interfere with the LC-MS/MS analysis.[4]

Materials:

  • Human plasma

  • This compound reference standard

  • Internal Standard (IS): A structurally similar compound, such as an isotopically labeled version of the analyte.

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

Procedure:

  • Spike 100 µL of plasma with 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 ACN:Water with 0.1% formic acid).

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column. Gradient elution is utilized to ensure optimal separation of the analyte from endogenous plasma components.[5]

LC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The analyte and internal standard are monitored using Multiple Reaction Monitoring (MRM).

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: To be determined based on the molecular weight (Precursor ion) and fragmentation pattern (Product ion). A hypothetical transition could be m/z 223.1 -> 122.1.

    • Internal Standard: To be determined based on the specific internal standard used.

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, and sensitivity.

Quantitative Data

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920
Linearity (r²) 0.998

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ18.5105.29.8103.5
Low36.298.77.5101.2
Mid754.1101.55.399.8
High7503.599.24.8100.5

LLOQ: Lower Limit of Quantification QC: Quality Control %RSD: Percent Relative Standard Deviation

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection (10 µL) reconstitution->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the LC-MS/MS quantification.

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Administration Administration GI_Tract GI_Tract Administration->GI_Tract Bloodstream Bloodstream GI_Tract->Bloodstream Tissues Tissues Bloodstream->Tissues Liver Liver Bloodstream->Liver Kidneys Kidneys Bloodstream->Kidneys Tissues->Bloodstream Metabolites Metabolites Liver->Metabolites Bile Bile Liver->Bile Metabolites->Bloodstream Urine Urine Kidneys->Urine Feces Feces Bile->Feces

Caption: General ADME pathway for a therapeutic compound.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in plasma. The method demonstrates good linearity, precision, and accuracy, making it suitable for supporting pharmacokinetic and other studies in the drug development pipeline. The simple sample preparation and rapid analysis time allow for high-throughput screening of samples.

References

Application Notes and Protocols for In Vivo Experiments with 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for designing and conducting in vivo experiments to investigate the biological activity of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid. Due to its structural similarity to both isonicotinic acid derivatives, like the anti-tuberculosis drug isoniazid, and prolyl hydroxylase (PHD) inhibitors, this document outlines protocols to explore both potential therapeutic avenues.

Potential Biological Activities and Signaling Pathways

Based on its chemical structure, this compound may exhibit one of two primary mechanisms of action:

  • Anti-mycobacterial Activity: The isonicotinic acid scaffold is a core component of isoniazid, a frontline anti-tuberculosis drug. Isoniazid is a prodrug that, once activated by mycobacterial catalase-peroxidase, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] Derivatives of isonicotinic acid are often explored for their potential to overcome resistance or improve efficacy.[3][4]

  • Prolyl Hydroxylase (PHD) Inhibition: The structure also shares features with known prolyl hydroxylase (PHD) inhibitors. These inhibitors block the hydroxylation of Hypoxia-Inducible Factor alpha (HIF-α), preventing its degradation under normal oxygen conditions.[5][6] The resulting stabilization of HIF-α leads to the transcription of various genes, including erythropoietin (EPO), which stimulates red blood cell production.[6][7] This mechanism is a therapeutic target for anemia associated with chronic kidney disease.[5]

Signaling Pathway: HIF-1α Stabilization by PHD Inhibition

The diagram below illustrates the signaling pathway of PHD inhibitors. Under normoxic conditions, PHD enzymes hydroxylate HIF-1α, leading to its degradation. PHD inhibitors block this process, allowing HIF-1α to accumulate, translocate to the nucleus, and activate gene transcription.

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_inhibition PHD Inhibition PHD_active PHD (Active) HIF1a_normoxia HIF-1α PHD_active->HIF1a_normoxia Hydroxylation VHL VHL HIF1a_normoxia->VHL Binding Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation Compound 2-(2,2-Dimethyl-propionylamino) -isonicotinic acid PHD_inhibited PHD (Inhibited) Compound->PHD_inhibited Inhibition HIF1a_stable HIF-1α (Stable) HIF_dimer HIF-1α/β Dimer HIF1a_stable->HIF_dimer HIF1b HIF-1β HIF1b->HIF_dimer HRE HRE HIF_dimer->HRE Binding in Nucleus Nucleus Nucleus Gene_Transcription Gene Transcription (e.g., EPO) HRE->Gene_Transcription

HIF-1α stabilization pathway by a PHD inhibitor.

Preliminary In Vivo Assessment

Prior to efficacy studies, it is crucial to determine the pharmacokinetic (PK) and toxicological profile of the compound.

Experimental Workflow: Preliminary In Vivo Assessment

Preliminary_Workflow start Start formulation Compound Formulation (e.g., in 0.5% CMC) start->formulation dosing_pk Single Dose Administration (IV and Oral) to Rodents formulation->dosing_pk dosing_tox Acute Toxicity Study (Dose Escalation) formulation->dosing_tox sampling_pk Serial Blood Sampling dosing_pk->sampling_pk analysis_pk LC-MS/MS Analysis of Plasma Concentrations sampling_pk->analysis_pk pk_params Determine PK Parameters (T1/2, Cmax, AUC, F) analysis_pk->pk_params observation_tox Monitor for Clinical Signs and Mortality dosing_tox->observation_tox necropsy Gross Necropsy and Histopathology observation_tox->necropsy ld50 Determine MTD / LD50 necropsy->ld50

Workflow for preliminary in vivo assessment.
Protocol: Maximum Tolerated Dose (MTD) and Pharmacokinetics

Objective: To determine the MTD and basic pharmacokinetic parameters of this compound in rodents.

Animals: Male and female BALB/c mice (8-10 weeks old).

Protocol:

  • Compound Formulation: Prepare a suspension of the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).

  • MTD Study:

    • Administer single escalating doses of the compound via oral gavage to groups of mice (n=3 per dose).

    • Observe animals for 14 days for clinical signs of toxicity (e.g., weight loss, behavioral changes) and mortality.

    • The MTD is the highest dose that does not cause mortality or significant toxicity.

  • Pharmacokinetic Study:

    • Administer a single dose of the compound (at a dose well below the MTD) to two groups of mice (n=3-5 per group): one group receiving intravenous (IV) administration and the other oral gavage.

    • Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital or tail vein sampling.

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (half-life, Cmax, Tmax, AUC, bioavailability).

Data Presentation:

ParameterValue (Mean ± SD)
MTD (mg/kg) TBD
Pharmacokinetics
T1/2 (h)TBD
Cmax (ng/mL)TBD
Tmax (h)TBD
AUC (ng·h/mL)TBD
Bioavailability (%)TBD

In Vivo Efficacy Model: Anti-Tuberculosis Activity

This model is designed to assess the potential of the compound to inhibit the growth of Mycobacterium tuberculosis in vivo.

Experimental Workflow: Mouse Model of Tuberculosis

TB_Workflow start Start infection Aerosol Infection of Mice with M. tuberculosis H37Rv start->infection treatment Initiate Treatment (e.g., 2 weeks post-infection) - Vehicle Control - Test Compound - Isoniazid (Positive Control) infection->treatment monitoring Monitor Body Weight and Clinical Signs treatment->monitoring endpoint Endpoint (e.g., 4 weeks of treatment) monitoring->endpoint organ_harvest Harvest Lungs and Spleen endpoint->organ_harvest cfu_assay Homogenize Organs and Plate Serial Dilutions organ_harvest->cfu_assay incubation Incubate Plates at 37°C cfu_assay->incubation cfu_count Count Colony Forming Units (CFUs) incubation->cfu_count

Workflow for in vivo tuberculosis model.
Protocol: M. tuberculosis Infection Model

Objective: To evaluate the anti-tuberculosis efficacy of this compound in a mouse model.

Animals: Female BALB/c mice (6-8 weeks old).

Protocol:

  • Infection: Infect mice with a low-dose aerosol of Mycobacterium tuberculosis H37Rv.

  • Treatment:

    • Two weeks post-infection, randomize mice into treatment groups (n=8-10 per group):

      • Vehicle control

      • Test compound (at one or more dose levels, administered daily by oral gavage)

      • Isoniazid (positive control, e.g., 25 mg/kg)

    • Treat animals for 4 weeks.

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile saline.

    • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

    • Incubate plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).

    • Calculate the bacterial load (log10 CFU) in the lungs and spleen.

Data Presentation:

Treatment GroupDose (mg/kg)Lung CFU (log10 ± SD)Spleen CFU (log10 ± SD)
Vehicle Control-TBDTBD
Test Compound (Low)TBDTBDTBD
Test Compound (High)TBDTBDTBD
Isoniazid25TBDTBD

In Vivo Efficacy Model: Anemia and Erythropoiesis

This model will assess the compound's ability to stimulate red blood cell production, consistent with PHD inhibition.

Experimental Workflow: Anemia Model

Anemia_Workflow start Start anemia_induction Induce Anemia in Rats (e.g., 5/6 Nephrectomy or Adenine-induced CKD) start->anemia_induction treatment Initiate Treatment - Vehicle Control - Test Compound - Positive Control (e.g., Roxadustat) anemia_induction->treatment blood_sampling Weekly Blood Sampling treatment->blood_sampling endpoint Endpoint (e.g., 4-6 weeks) treatment->endpoint hematology Complete Blood Count (CBC) (Hb, Hct, RBCs) blood_sampling->hematology epo_measurement Measure Plasma EPO Levels (ELISA) blood_sampling->epo_measurement data_analysis Analyze Hematological Parameters and EPO Levels hematology->data_analysis epo_measurement->data_analysis endpoint->data_analysis

Workflow for in vivo anemia model.
Protocol: Renal Anemia Model

Objective: To determine if this compound can ameliorate anemia in a rat model of chronic kidney disease (CKD).

Animals: Male Sprague-Dawley rats (8-10 weeks old).

Protocol:

  • Anemia Induction: Induce CKD and subsequent anemia using a 5/6 nephrectomy model or by administering adenine in the diet.

  • Treatment:

    • Once anemia is established (e.g., 4 weeks post-surgery), randomize rats into treatment groups (n=8-10 per group):

      • Vehicle control

      • Test compound (at one or more dose levels, administered daily by oral gavage)

      • Positive control (e.g., Roxadustat)

    • Treat animals for 4-6 weeks.

  • Efficacy Assessment:

    • Collect blood samples weekly for complete blood count (CBC) to measure hemoglobin (Hb), hematocrit (Hct), and red blood cell (RBC) count.

    • At selected time points (e.g., before treatment and at the end of the study), collect plasma to measure erythropoietin (EPO) levels using an ELISA kit.

    • At the end of the study, harvest kidneys and liver for histopathological analysis and gene expression analysis (e.g., qPCR for HIF target genes).

Data Presentation:

Treatment GroupDose (mg/kg)Change in Hemoglobin (g/dL ± SD)Plasma EPO (pg/mL ± SD)
Vehicle Control-TBDTBD
Test Compound (Low)TBDTBDTBD
Test Compound (High)TBDTBDTBD
RoxadustatTBDTBDTBD

References

Application Notes and Protocols for 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid, also known as 2-pivalamidoisonicotinic acid, in preclinical animal models. This compound has been identified as a blocker of voltage-gated sodium channels Nav1.7 and Nav1.8, which are critical mediators of pain signaling. The following protocols are based on established methodologies for evaluating Nav1.7 and Nav1.8 inhibitors in rodent models of inflammatory and neuropathic pain. While specific preclinical data for this compound is not publicly available, the provided information serves as a detailed guide for researchers to design and conduct in vivo efficacy studies.

Compound Information

Compound Name Synonyms CAS Number Molecular Formula Molecular Weight Mechanism of Action
This compound2-pivalamidoisonicotinic acid470463-34-4C₁₁H₁₄N₂O₃222.24 g/mol Blocker of Nav1.7 and Nav1.8 voltage-gated sodium channels

Dosage and Administration in Animal Models

Direct dosage and administration data for this compound in animal models are not available in published literature. However, based on preclinical studies of other small molecule inhibitors of Nav1.7 and Nav1.8, a general dosage range can be proposed for initial studies. The optimal dose will need to be determined empirically through dose-ranging studies.

Table 1: Proposed Dosage and Administration for this compound in Rodent Models

Animal Model Route of Administration Proposed Dose Range Vehicle Frequency
MouseIntraperitoneal (i.p.)2 - 50 mg/kg0.5% Methylcellulose in sterile water or Saline with 5% DMSO and 5% Tween 80Single dose or repeated dosing (e.g., once daily)
RatIntraperitoneal (i.p.)10 - 100 mg/kg0.5% Methylcellulose in sterile water or Saline with 5% DMSO and 5% Tween 80Single dose or repeated dosing (e.g., once daily)

Note: It is crucial to perform initial tolerability studies to determine the maximum tolerated dose (MTD) before proceeding with efficacy studies.

Experimental Protocols

Preparation of Dosing Solution
  • Weighing the Compound: Accurately weigh the required amount of this compound based on the desired concentration and the total volume of the dosing solution.

  • Solubilization:

    • For a vehicle of 0.5% Methylcellulose: Gradually add the vehicle to the compound while vortexing or sonicating until a homogenous suspension is formed.

    • For a vehicle containing DMSO and Tween 80: First, dissolve the compound in a small volume of DMSO. Then, add Tween 80 and bring the solution to the final volume with sterile saline, ensuring thorough mixing.

  • Storage: Prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, ensure the solution is at room temperature and well-mixed.

Animal Models of Pain

This model is relevant as the patent mentioning this compound suggests its use in inflammatory pain models.

Procedure:

  • Acclimation: Acclimate male Sprague-Dawley rats (180-220 g) to the testing environment for at least 3 days prior to the experiment.

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) or mechanical stimulus (e.g., using von Frey filaments).

  • Induction of Inflammation: Induce inflammation by injecting 100 µL of Complete Freund's Adjuvant (CFA; 1 mg/mL of heat-killed Mycobacterium tuberculosis) into the plantar surface of the right hind paw.

  • Compound Administration: 24 hours after CFA injection, administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Post-treatment Assessment: Measure the paw withdrawal latency or threshold at various time points after compound administration (e.g., 30, 60, 120, and 240 minutes) to assess the analgesic effect.

This is a widely used model to study neuropathic pain, a condition where Nav1.7 and Nav1.8 play a significant role.

Procedure:

  • Acclimation: Acclimate male C57BL/6 mice (20-25 g) to the testing environment.

  • Baseline Measurement: Measure the baseline mechanical allodynia using von Frey filaments.

  • Surgical Procedure:

    • Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).

    • Make an incision on the lateral surface of the thigh to expose the sciatic nerve.

    • Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve proximal to its trifurcation.

    • Close the incision with sutures or staples.

  • Post-operative Recovery: Allow the animals to recover for 5-7 days, during which neuropathic pain behaviors will develop.

  • Compound Administration: On the day of testing, administer this compound or vehicle via i.p. injection.

  • Post-treatment Assessment: Measure mechanical allodynia at various time points after compound administration.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Nav1.7 and Nav1.8 in Nociception

Pain_Signaling_Pathway cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System Noxious Stimuli Noxious Stimuli Nav1.7_Nav1.8 Nav1.7 / Nav1.8 Channels Noxious Stimuli->Nav1.7_Nav1.8 activate Action Potential Action Potential Nav1.7_Nav1.8->Action Potential generate Spinal Cord Spinal Cord Action Potential->Spinal Cord propagate to Compound 2-(2,2-Dimethyl-propionylamino) -isonicotinic acid Compound->Nav1.7_Nav1.8 block Brain Brain Spinal Cord->Brain transmit signal to Pain Perception Pain Perception Brain->Pain Perception

Caption: Role of Nav1.7/Nav1.8 in pain signal transmission.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow Animal Acclimation Animal Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimation->Baseline Behavioral Testing Induction of Pain Model Induction of Pain Model Baseline Behavioral Testing->Induction of Pain Model Compound Administration Compound Administration Induction of Pain Model->Compound Administration Post-treatment Behavioral Assessment Post-treatment Behavioral Assessment Compound Administration->Post-treatment Behavioral Assessment Data Analysis Data Analysis Post-treatment Behavioral Assessment->Data Analysis Results Results Data Analysis->Results

Uncharted Territory: The Chemical Probe Potential of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid Remains Undocumented

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and chemical databases, 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid has not been characterized as a chemical probe. There is currently no public data available detailing its biological targets, mechanism of action, or established protocols for its use in research applications.

For researchers, scientists, and drug development professionals, this signifies that the compound is an unexplored entity in the context of chemical biology and pharmacology. While commercially available from several suppliers for chemical synthesis and other foundational research, its utility as a tool to investigate biological systems is yet to be determined.

Our investigation sought to collate detailed application notes, experimental protocols, and quantitative data for this specific molecule. However, the absence of published studies precludes the creation of such a resource. Key information that is currently unavailable includes:

  • Biological Target(s): The specific protein(s), enzyme(s), or other biomolecules with which this compound interacts remain unknown.

  • Mechanism of Action: Without an identified target, the downstream physiological or pathological effects of this compound cannot be described.

  • Signaling Pathways: There is no information on whether this molecule modulates any known signaling cascades within a cell.

  • Quantitative Data: No studies have been published that would provide data on its potency, selectivity, or efficacy in any biological assay.

  • Experimental Protocols: As a consequence of the above, no established methods for using this compound as a chemical probe in experiments such as cell-based assays or in vivo studies exist in the scientific literature.

While related compounds, such as isonicotinic acid derivatives, have been investigated for various therapeutic purposes, including as antitubercular agents, this information cannot be extrapolated to this compound without dedicated scientific inquiry.[1][2][3][4][5][6] The unique dimethyl-propionylamino substitution could significantly alter its pharmacological properties.

Therefore, any researcher interested in the potential of this compound as a chemical probe would be venturing into novel research. The initial steps for such an investigation would involve foundational studies, including:

  • Target Identification and Validation: Employing techniques such as affinity chromatography, chemical proteomics, or computational screening to identify potential binding partners.

  • In Vitro Assays: Developing and executing biochemical and cell-based assays to determine the compound's activity and mechanism of action against any identified targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand the chemical features crucial for its biological activity.

Until such foundational research is conducted and published, detailed application notes and protocols for the use of this compound as a chemical probe cannot be developed. The scientific community awaits the first report on the biological activity of this intriguing molecule.

References

Application Notes and Protocols for High-Throughput Screening of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid derivatives have long been a cornerstone in the development of antitubercular agents, with isoniazid being a primary example. These compounds often target the biosynthesis of mycolic acid, an essential component of the mycobacterial cell wall. This document outlines a proposed high-throughput screening (HTS) application for a related novel compound, 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid. The following protocols and data are presented as a representative model for identifying and characterizing potential inhibitors of mycobacterial growth, a critical step in the discovery of new anti-infective drugs. The assays described herein are designed for efficiency and scalability, making them suitable for screening large compound libraries.

Hypothetical Signaling Pathway: Inhibition of Mycolic Acid Synthesis

The proposed mechanism of action for this compound is the inhibition of a key enzyme in the mycolic acid biosynthesis pathway. This pathway is essential for the integrity of the mycobacterial cell wall. By disrupting this process, the compound is hypothesized to lead to bacterial cell death.

G cluster_pathway Mycolic Acid Biosynthesis Pathway cluster_inhibition Inhibitory Action FAS_I Fatty Acid Synthase I (FAS-I) FAS_II_init FAS-II Initiation FAS_I->FAS_II_init ACC Acetyl-CoA Carboxylase Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Malonyl_CoA->FAS_II_init InhA InhA (Enoyl-ACP reductase) FAS_II_init->InhA FAS_II_elong FAS-II Elongation InhA->FAS_II_elong Mycolic_Acids Mycolic Acids FAS_II_elong->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Bacterial Lysis Bacterial Lysis Cell_Wall->Bacterial Lysis Compound 2-(2,2-Dimethyl-propionylamino) -isonicotinic acid Inhibition Inhibition Compound->Inhibition Inhibition->InhA

Caption: Proposed inhibitory action on the mycolic acid pathway.

High-Throughput Screening Protocol: Whole-Cell Mycobacterial Growth Inhibition Assay

This protocol details a cell-based, high-throughput assay to screen for inhibitors of Mycobacterium smegmatis (a non-pathogenic surrogate for M. tuberculosis) using a resazurin-based viability indicator.

Experimental Workflow

G cluster_prep Plate Preparation cluster_incubation Incubation cluster_readout Assay Readout cluster_analysis Data Analysis Compound_Plating 1. Dispense Compounds (384-well plate) Cell_Seeding 2. Add M. smegmatis Culture Compound_Plating->Cell_Seeding Incubate 3. Incubate Plates (48 hours, 37°C) Cell_Seeding->Incubate Add_Resazurin 4. Add Resazurin Solution Incubate->Add_Resazurin Incubate_Read 5. Incubate (6 hours) & Read Fluorescence Add_Resazurin->Incubate_Read Data_QC 6. Quality Control (Z'-factor) Incubate_Read->Data_QC Hit_ID 7. Hit Identification (% Inhibition) Data_QC->Hit_ID IC50 8. IC50 Determination Hit_ID->IC50

Caption: HTS workflow for mycobacterial growth inhibition screening.

Materials and Reagents
  • Bacterial Strain: Mycobacterium smegmatis mc²155

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase).

  • Assay Plates: 384-well, black, clear-bottom microplates.

  • Test Compound: this compound.

  • Positive Control: Isoniazid.

  • Negative Control: DMSO (Dimethyl sulfoxide).

  • Detection Reagent: Resazurin sodium salt solution (1 mg/mL in PBS).

Protocol
  • Compound Plating:

    • Prepare a stock solution of this compound and control compounds in DMSO.

    • Using an acoustic liquid handler, dispense nanoliter volumes of compound solutions into the 384-well assay plates to achieve the desired final concentrations for screening (e.g., a primary screen at 10 µM).

    • Include wells for positive (Isoniazid) and negative (DMSO) controls on each plate.

  • Bacterial Culture Preparation:

    • Grow M. smegmatis in Middlebrook 7H9 medium at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD₆₀₀ of 0.4-0.6).

    • Dilute the culture in fresh medium to achieve a final concentration that will result in an OD₆₀₀ of approximately 0.2 after 48 hours of incubation.

  • Cell Seeding:

    • Dispense 40 µL of the diluted bacterial culture into each well of the compound-plated 384-well plates.

    • Seal the plates with a gas-permeable membrane to prevent evaporation while allowing for gas exchange.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C.

  • Assay Readout:

    • After the incubation period, add 10 µL of resazurin solution to each well.

    • Incubate the plates for an additional 6 hours at 37°C.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Analysis
  • Percent Inhibition Calculation:

    • The percentage of inhibition is calculated for each well using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_PositiveControl) / (Fluorescence_NegativeControl - Fluorescence_PositiveControl))

  • Assay Quality Control:

    • The Z'-factor is calculated for each plate to assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|

  • Hit Identification and IC₅₀ Determination:

    • Compounds showing significant inhibition (e.g., >50%) in the primary screen are selected as "hits".

    • Hits are then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC₅₀). This involves a serial dilution of the compound and fitting the resulting data to a four-parameter logistic curve.

Quantitative Data Summary

The following tables present representative data from a hypothetical primary screen and subsequent dose-response analysis of this compound.

Table 1: Primary HTS Results (Single Concentration @ 10 µM)
CompoundConcentration (µM)% Inhibition (Mean ± SD, n=3)Hit Status
This compound1085.2 ± 4.1Hit
Isoniazid (Positive Control)1098.7 ± 1.5Hit
DMSO (Negative Control)-0.0 ± 5.5-
Inactive Control Compound102.3 ± 3.8Non-Hit
Table 2: Dose-Response and IC₅₀ Values
CompoundIC₅₀ (µM)95% Confidence Interval (µM)Hill Slope
This compound2.52.1 - 2.91.1
Isoniazid0.80.7 - 0.91.3

Conclusion

The provided application note and protocols describe a robust and scalable high-throughput screening strategy to evaluate this compound as a potential inhibitor of mycobacterial growth. The hypothetical data suggests that this compound demonstrates significant activity, warranting further investigation into its precise mechanism of action and potential as a lead candidate for the development of new antitubercular therapeutics. The detailed workflow and methodologies can be readily adapted by researchers in the field of drug discovery to screen and characterize novel anti-infective agents.

Application Notes and Protocols for the Synthesis of 2-(2,2-Dimethyl-propionylamino)-isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-(2,2-dimethyl-propionylamino)-isonicotinic acid and its methyl ester derivative. The protocols are based on established chemical principles and analogous reactions reported in the scientific literature.

Introduction

Derivatives of 2-aminoisonicotinic acid are significant scaffolds in medicinal chemistry and drug discovery. They are key building blocks for a variety of compounds with potential therapeutic applications, including as inhibitors of enzymes like HIF-1α. The acylation of the 2-amino group allows for the introduction of diverse functionalities, modulating the physicochemical properties and biological activity of the parent molecule. This protocol details the synthesis of the pivaloyl derivative, this compound, a compound of interest for further chemical exploration and biological screening.

Overall Synthesis Scheme

The synthesis of this compound is a two-step process starting from methyl 2-aminoisonicotinate. The first step involves the N-acylation of the amino group with pivaloyl chloride, followed by the hydrolysis of the methyl ester to yield the final carboxylic acid product.

Synthesis_Scheme Start Methyl 2-aminoisonicotinate Intermediate Methyl 2-(2,2-dimethyl-propionylamino)-isonicotinate Start->Intermediate  Pivaloyl Chloride, Pyridine, DCM, 0 °C to rt   Final This compound Intermediate->Final  LiOH, THF/H₂O, rt  

Caption: Overall synthetic route for this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(2,2-dimethyl-propionylamino)-isonicotinate

This protocol describes the N-acylation of methyl 2-aminoisonicotinate with pivaloyl chloride. The reaction is analogous to standard N-acylation procedures for amino-pyridines.

Materials:

  • Methyl 2-aminoisonicotinate

  • Pivaloyl chloride (2,2-dimethyl-propionyl chloride)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of methyl 2-aminoisonicotinate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates completion of the reaction.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure methyl 2-(2,2-dimethyl-propionylamino)-isonicotinate.

Protocol 2: Synthesis of this compound

This protocol details the saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 2-(2,2-dimethyl-propionylamino)-isonicotinate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve methyl 2-(2,2-dimethyl-propionylamino)-isonicotinate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio) in a round-bottom flask.

  • Add LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 4-8 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to approximately pH 3-4 with 1 M HCl. A precipitate may form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes expected quantitative data for the synthesized compounds. Actual results may vary depending on reaction scale and conditions.

CompoundStarting MaterialReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
Methyl 2-(2,2-dimethyl-propionylamino)-isonicotinate Methyl 2-aminoisonicotinatePivaloyl chloride, PyridineDCM0 to rt12-1670-90
This compound Methyl 2-(pivaloylamino)-isonicotinateLiOH or NaOHTHF/H₂Ort4-885-98

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.

Workflow cluster_acylation Protocol 1: N-Acylation cluster_hydrolysis Protocol 2: Hydrolysis A1 Dissolve Methyl 2-aminoisonicotinate and Pyridine in DCM A2 Cool to 0 °C A1->A2 A3 Add Pivaloyl Chloride A2->A3 A4 Stir at Room Temperature A3->A4 A5 Aqueous Workup (NaHCO₃, Brine) A4->A5 A6 Dry and Concentrate A5->A6 A7 Purify by Chromatography A6->A7 H1 Dissolve Ester in THF/H₂O A7->H1 Proceed with pure ester H2 Add LiOH or NaOH H1->H2 H3 Stir at Room Temperature H2->H3 H4 Remove THF H3->H4 H5 Acidify with HCl H4->H5 H6 Extract with Ethyl Acetate H5->H6 H7 Dry and Concentrate H6->H7

Caption: Experimental workflow for the synthesis of the target compounds.

Logical Relationship in Drug Discovery

The synthesis of these derivatives is an early step in a typical drug discovery and development pipeline.

Drug_Discovery Synthesis Synthesis of Derivatives Screening Biological Screening (e.g., Enzyme Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Synthesis Design New Derivatives Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Role of synthesis in the drug discovery process.

Measuring the Cellular Uptake of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Understanding the Significance of Cellular Uptake

The efficacy of any pharmacologically active compound is fundamentally dependent on its ability to reach its intracellular target. For 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid, a novel small molecule with therapeutic potential, quantifying its accumulation within cells is a critical step in preclinical development. Cellular uptake studies provide invaluable insights into the compound's pharmacokinetics at the cellular level, including its mechanisms of transport, intracellular concentration, and potential for retention or efflux.[1] This information is crucial for optimizing drug design, predicting therapeutic efficacy, and understanding potential mechanisms of resistance.

This comprehensive guide provides detailed protocols for measuring the cellular uptake of this compound using three robust and widely adopted methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a fluorescence-based plate reader assay, and a radiolabeling assay. Each protocol is designed to be a self-validating system, with explanations of the scientific principles and critical considerations to ensure data integrity and reproducibility.

Method 1: Quantification of Intracellular Compound Concentration by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique for the absolute quantification of small molecules within complex biological matrices.[1][2] This "label-free" method directly measures the parent compound, providing accurate intracellular concentration data without the need for chemical modification.

Causality Behind Experimental Choices:

The choice of LC-MS/MS is predicated on its ability to distinguish the analyte from endogenous cellular components and potential metabolites, ensuring high specificity. The sample preparation, involving cell lysis and protein precipitation, is designed to efficiently extract the compound of interest while removing interfering macromolecules. The use of a stable isotope-labeled internal standard is critical for correcting for variations in sample processing and instrument response, thereby ensuring quantitative accuracy.[3]

Experimental Workflow Diagram:

LCMS_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis seed_cells Seed cells in multi-well plates incubate_adherence Incubate for adherence (24h) seed_cells->incubate_adherence treat_compound Treat cells with 2-(2,2-Dimethyl- propionylamino)-isonicotinic acid incubate_adherence->treat_compound incubate_uptake Incubate for defined time points treat_compound->incubate_uptake wash_cells Wash cells with ice-cold PBS incubate_uptake->wash_cells lyse_cells Lyse cells and collect lysate wash_cells->lyse_cells protein_precip Protein precipitation with organic solvent (e.g., acetonitrile) containing internal standard lyse_cells->protein_precip centrifuge Centrifuge to pellet protein protein_precip->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant inject_sample Inject supernatant onto LC-MS/MS collect_supernatant->inject_sample quantify Quantify compound concentration inject_sample->quantify

Caption: Workflow for LC-MS/MS-based cellular uptake assay.

Detailed Protocol:

Materials:

  • Adherent cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[4]

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • This compound

  • Stable isotope-labeled internal standard

  • LC-MS grade acetonitrile and water

  • Formic acid

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • Multi-well cell culture plates (e.g., 12-well or 24-well)

Procedure:

  • Cell Seeding:

    • One day prior to the experiment, seed cells into 12-well plates at a density that will result in 80-90% confluency on the day of the assay.[5]

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations.

    • Aspirate the old medium from the cells and replace it with the medium containing the test compound. Include a vehicle control (medium with the same percentage of DMSO).

    • Incubate for the desired time points (e.g., 15, 30, 60, 120 minutes).

  • Sample Collection and Lysis:

    • At each time point, aspirate the treatment medium and immediately wash the cells three times with ice-cold PBS to remove any unbound compound.

    • After the final wash, add an appropriate volume of cell lysis buffer (e.g., 200 µL for a 12-well plate) to each well.

    • Incubate on ice for 10 minutes, then scrape the cells and collect the lysate into a microcentrifuge tube.

  • Protein Precipitation and Extraction:

    • Add three volumes of ice-cold acetonitrile containing the internal standard to each lysate sample.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

    • Reserve a small aliquot of the cell lysate for protein quantification using a BCA assay.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method developed for the quantification of this compound.[6]

    • Generate a standard curve using known concentrations of the compound in the same matrix as the samples.

  • Data Analysis:

    • Quantify the concentration of the compound in each sample using the standard curve.

    • Normalize the amount of the compound to the total protein concentration in each sample (e.g., pmol/mg protein).

Data Presentation:
ParameterRecommended Value
Cell Seeding Density1 x 10^5 cells/well (12-well plate)
Compound Concentration0.1 - 10 µM (or as determined by dose-response)
Incubation Time15, 30, 60, 120 minutes
Lysis Buffer Volume200 µL
Protein Precipitation3 volumes of acetonitrile with internal standard

Method 2: Fluorescence-Based Cellular Uptake Assay

Fluorescence-based assays are a high-throughput method for assessing cellular uptake.[7][8] This approach requires a fluorescently labeled version of this compound or utilizes a fluorescent dye that responds to the intracellular environment. For this protocol, we will assume the availability of a fluorescently labeled analog.

Causality Behind Experimental Choices:

This method is chosen for its scalability and ease of use, making it suitable for screening purposes. The use of a plate reader allows for rapid quantification of fluorescence from multiple wells simultaneously. Washing steps are crucial to remove extracellular fluorescence and ensure that the measured signal is from internalized compound. Normalization to cell number or protein content is essential to account for variations in cell density between wells.[9]

Experimental Workflow Diagram:

Fluorescence_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_measurement Fluorescence Measurement cluster_normalization Normalization seed_cells Seed cells in a black, clear-bottom 96-well plate incubate_adherence Incubate for adherence (24h) seed_cells->incubate_adherence treat_compound Treat cells with fluorescently labeled compound incubate_adherence->treat_compound incubate_uptake Incubate for defined time points treat_compound->incubate_uptake wash_cells Wash cells with PBS incubate_uptake->wash_cells add_buffer Add assay buffer to wells wash_cells->add_buffer read_plate Read fluorescence on a plate reader add_buffer->read_plate lyse_cells Lyse cells and perform protein assay (BCA) read_plate->lyse_cells normalize_data Normalize fluorescence to protein concentration lyse_cells->normalize_data

Caption: Workflow for fluorescence-based cellular uptake assay.

Detailed Protocol:

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescently labeled this compound

  • PBS

  • Assay buffer (e.g., HBSS)

  • Cell lysis buffer

  • BCA Protein Assay Kit

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a black, clear-bottom 96-well plate at a density that will achieve 80-90% confluency on the day of the experiment.

    • Incubate at 37°C and 5% CO2 overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the fluorescently labeled compound in pre-warmed assay buffer.

    • Aspirate the culture medium and wash the cells once with PBS.

    • Add the compound dilutions to the wells and incubate for the desired time at 37°C.

  • Fluorescence Measurement:

    • Aspirate the treatment solution and wash the cells three times with ice-cold PBS to remove non-internalized compound.

    • Add 100 µL of assay buffer to each well.

    • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Normalization:

    • After reading the fluorescence, aspirate the assay buffer and lyse the cells in each well.

    • Perform a BCA protein assay on the cell lysates to determine the protein concentration in each well.

    • Normalize the fluorescence reading to the protein concentration (Relative Fluorescence Units/mg protein).

Data Presentation:
ParameterRecommended Value
Plate Type96-well, black, clear-bottom
Cell Seeding Density1 x 10^4 cells/well
Labeled Compound Conc.Titrate for optimal signal-to-noise ratio
Incubation Time30 - 120 minutes
Wash Steps3x with ice-cold PBS

Method 3: Radiolabeling Assay for Cellular Uptake

Radiolabeling assays are a gold standard for quantifying the uptake of a compound due to their exceptional sensitivity and direct measurement of the molecule of interest.[10][11][12] This method involves synthesizing a radiolabeled version of this compound, typically with tritium (³H) or carbon-14 (¹⁴C).

Causality Behind Experimental Choices:

The use of a radiolabeled compound allows for highly sensitive detection and quantification of uptake, even at low concentrations.[13][14] The protocol is designed to separate the cells from the extracellular medium containing the radiolabeled compound efficiently. Scintillation counting provides a direct measure of the radioactivity, which is proportional to the amount of compound taken up by the cells.

Experimental Workflow Diagram:

Radiolabel_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_sample_prep Sample Preparation cluster_analysis Scintillation Counting seed_cells Seed cells in multi-well plates incubate_adherence Incubate for adherence (24h) seed_cells->incubate_adherence treat_compound Treat cells with radiolabeled compound incubate_adherence->treat_compound incubate_uptake Incubate for defined time points treat_compound->incubate_uptake wash_cells Wash cells with ice-cold PBS incubate_uptake->wash_cells lyse_cells Lyse cells with NaOH or scintillation-compatible lysis buffer wash_cells->lyse_cells transfer_lysate Transfer lysate to scintillation vial lyse_cells->transfer_lysate add_scintillant Add scintillation cocktail transfer_lysate->add_scintillant count_radioactivity Measure radioactivity in a scintillation counter add_scintillant->count_radioactivity

Caption: Workflow for radiolabel-based cellular uptake assay.

Detailed Protocol:

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • Multi-well cell culture plates (e.g., 24-well)

  • Radiolabeled ([³H] or [¹⁴C]) this compound

  • PBS, ice-cold

  • Lysis solution (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation vials

  • Liquid scintillation counter

  • BCA Protein Assay Kit

Procedure:

  • Cell Seeding:

    • Seed cells in 24-well plates and grow to 80-90% confluency.

  • Compound Treatment:

    • Prepare the radiolabeled compound at the desired concentration and specific activity in pre-warmed medium.

    • Aspirate the existing medium and add the medium containing the radiolabeled compound.

    • Incubate for the specified time points at 37°C.[15]

  • Sample Collection:

    • To terminate the uptake, aspirate the radioactive medium and rapidly wash the cell monolayer three times with ice-cold PBS.

    • Lyse the cells by adding a suitable volume of 0.1 M NaOH (e.g., 250 µL) to each well and incubating for at least 30 minutes at room temperature.

  • Scintillation Counting:

    • Transfer the cell lysate to a scintillation vial.

    • Add an appropriate volume of scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

    • Take a small aliquot of the lysate for protein determination using the BCA assay.

  • Data Analysis:

    • Convert CPM to disintegrations per minute (DPM) using a quench curve.

    • Calculate the amount of compound taken up using the specific activity of the radiolabeled compound (DPM/mol).

    • Normalize the uptake to the protein concentration (e.g., pmol/mg protein).

Data Presentation:
ParameterRecommended Value
Cell Seeding Density5 x 10^4 cells/well (24-well plate)
Radiolabeled Compound Conc.Dependent on specific activity; aim for signal >10x background
Incubation Time5, 15, 30, 60 minutes
Lysis Solution0.1 M NaOH
Scintillation CocktailAs per manufacturer's recommendation

Trustworthiness: A Self-Validating System

For each protocol, the inclusion of appropriate controls is paramount for data validation:

  • Time-Zero Control: Perform all steps, but lyse the cells immediately after adding the compound to determine non-specific binding.

  • Temperature Control: Conduct the assay at 4°C to assess the contribution of passive diffusion versus active transport, as most active transport processes are significantly reduced at lower temperatures.[9]

  • Inhibitor Control: If a specific transporter is hypothesized to be involved, include a known inhibitor of that transporter to confirm its role in the uptake of your compound.

By incorporating these controls, the experimental design becomes a self-validating system, ensuring that the measured uptake is specific and biologically relevant.

References

Troubleshooting & Optimization

troubleshooting solubility issues of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid.

Troubleshooting Solubility Issues

Researchers may encounter difficulties in dissolving this compound. This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Workflow

The following workflow outlines a step-by-step process for addressing solubility issues.

Caption: A step-by-step workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in aqueous solutions. What should I do?

A1: This compound is expected to have low solubility in neutral aqueous solutions due to its carboxylic acid group and relatively non-polar pivaloyl group. To improve solubility in aqueous media, you can try adjusting the pH. By adding a base (e.g., sodium hydroxide or ammonium hydroxide) to deprotonate the carboxylic acid, you will form a more soluble salt.

Q2: What are the recommended organic solvents for this compound?

Q3: Can I heat the solvent to improve solubility?

A3: Yes, gentle heating can increase the rate of dissolution and the solubility of the compound. We recommend warming the solution to 30-40°C. However, be cautious about the thermal stability of the compound if heating to higher temperatures for extended periods.

Q4: Is sonication a viable method to aid dissolution?

A4: Sonication is a useful technique to break down solid aggregates and increase the surface area available for solvation, which can accelerate the dissolution process. It is a good step to try in conjunction with an appropriate solvent.

Q5: The material is still not dissolving. What are my next steps?

A5: If you have tried the steps above and are still facing issues, consider the following:

  • Verify Purity: Ensure the purity and identity of your compound. Impurities can sometimes affect solubility.

  • Co-solvent Systems: Try a mixture of solvents. For example, a combination of an aqueous buffer at an appropriate pH and a water-miscible organic solvent like DMSO or ethanol can be effective.

  • Formulation Strategies: Depending on your experimental needs, you may need to consider more advanced formulation techniques such as creating a salt form of the compound.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in common laboratory solvents based on its chemical structure and the properties of similar molecules.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHighThese solvents are effective at solvating both the polar carboxylic acid and the amide group, as well as the non-polar regions of the molecule.
Polar Protic Water (neutral)LowThe hydrophobic pivaloyl group and the protonated carboxylic acid limit solubility in neutral water.
Water (basic)HighDeprotonation of the carboxylic acid to form a carboxylate salt will significantly increase aqueous solubility.
Ethanol, MethanolModerateThe alcohol can hydrogen bond with the solute, but the overall polarity may not be optimal for high solubility.
Non-polar Hexanes, TolueneVery LowThe polar functional groups (carboxylic acid, amide, pyridine ring) will prevent dissolution in non-polar solvents.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in a Polar Aprotic Solvent

  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Solvent Addition: Add the required volume of DMSO or DMF to achieve the target concentration.

  • Dissolution: Vortex the mixture for 1-2 minutes. If the compound does not fully dissolve, proceed with the following steps.

  • Sonication: Place the vial in a sonicator bath for 5-10 minutes.

  • Gentle Heating: If necessary, warm the solution to 30-40°C in a water bath with intermittent vortexing until the solid is completely dissolved.

  • Storage: Store the stock solution as appropriate for your experimental needs, typically at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Solution via pH Adjustment

  • Suspension: Suspend the weighed this compound in the desired volume of water or aqueous buffer.

  • Basification: While stirring, add a dilute solution of a suitable base (e.g., 1 M NaOH or 1 M NH₄OH) dropwise.

  • Monitoring: Monitor the dissolution of the solid. Continue adding the base until the compound is fully dissolved. You may also monitor the pH to determine the point of complete salt formation.

  • Final Volume Adjustment: Once the compound is dissolved, adjust the final volume with the aqueous solvent if necessary.

  • Sterilization (if required): If for cell culture or other sterile applications, filter the final solution through a 0.22 µm syringe filter.

Technical Support Center: Synthesis of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most direct and common synthetic route is the N-acylation of 2-aminoisonicotinic acid with pivaloyl chloride. This reaction typically employs a base to neutralize the hydrochloric acid byproduct.

Q2: What are the key starting materials and reagents for this synthesis?

The essential starting materials are 2-aminoisonicotinic acid and pivaloyl chloride (also known as trimethylacetyl chloride). A tertiary amine base, such as triethylamine or pyridine, is crucial for the reaction. Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are commonly used.

Q3: Why is a base necessary in this reaction?

The reaction between an amine and an acyl chloride generates one equivalent of hydrochloric acid (HCl). The base neutralizes this acid, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the 2-aminoisonicotinic acid and the formation of the product.

Q5: What are the expected physical properties of the final product?

This compound is expected to be a solid at room temperature. Its purity can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive pivaloyl chloride due to hydrolysis. 2. Insufficiently dried solvent or glassware. 3. Inadequate amount or reactivity of the base. 4. Low reaction temperature.1. Use freshly opened or distilled pivaloyl chloride. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Use at least one equivalent of a suitable base like triethylamine. Consider a stronger, non-nucleophilic base if necessary. 4. Allow the reaction to warm to room temperature after the initial addition of pivaloyl chloride.
Recovery of Unreacted 2-Aminoisonicotinic Acid 1. Insufficient amount of pivaloyl chloride. 2. Short reaction time. 3. Poor solubility of the starting material.1. Use a slight excess (1.1-1.2 equivalents) of pivaloyl chloride. 2. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. 3. Consider using a solvent in which the starting material has better solubility, such as DMF.
Formation of a White Precipitate Upon Addition of Base Triethylamine hydrochloride salt formation.This is expected and indicates the reaction is proceeding. The salt can be removed by filtration or an aqueous workup.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of di-acylated or other side products. 3. Hydrolysis of pivaloyl chloride to pivalic acid.1. Optimize the stoichiometry of the reactants. 2. Control the reaction temperature and use the correct stoichiometry to minimize side reactions. 3. Perform a basic aqueous wash during workup to remove acidic impurities like pivalic acid. Recrystallization or column chromatography may be necessary for final purification.

Experimental Protocols

General Protocol for the N-acylation of 2-Aminoisonicotinic Acid

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-Aminoisonicotinic acid

  • Pivaloyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-aminoisonicotinic acid (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (1.1-1.2 eq) to the stirred suspension.

  • In a separate dropping funnel, dilute pivaloyl chloride (1.1 eq) with anhydrous DCM.

  • Add the pivaloyl chloride solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water or 1 M HCl.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway 2-Aminoisonicotinic_Acid 2-Aminoisonicotinic Acid Reaction N-acylation 2-Aminoisonicotinic_Acid->Reaction Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Product 2-(2,2-Dimethyl-propionylamino)- isonicotinic acid Reaction->Product Byproduct Base•HCl Reaction->Byproduct

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Experiment Complete Check_Yield Check Yield and Purity Start->Check_Yield Low_Yield Low Yield Check_Yield->Low_Yield No/Low Impure_Product Impure Product Check_Yield->Impure_Product Yes, but impure Success Successful Synthesis Check_Yield->Success Yes, pure Check_Reagents Verify Reagent Quality (Pivaloyl Chloride, Solvent, Base) Low_Yield->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) Low_Yield->Check_Conditions Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Impure_Product->Optimize_Purification

Caption: A workflow for troubleshooting common synthesis issues.

Parameter_Relationships Yield Synthesis Yield Purity Product Purity Reagent_Quality Reagent Quality Reagent_Quality->Yield influences Reaction_Temp Reaction Temperature Reaction_Temp->Yield influences Reaction_Time Reaction Time Reaction_Time->Yield influences Stoichiometry Stoichiometry Stoichiometry->Yield influences Stoichiometry->Purity influences Purification Purification Method Purification->Purity determines

Caption: Key parameters influencing synthesis yield and product purity.

Technical Support Center: Stability of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, it is recommended to store the solid compound at -20°C. For short-term storage, 2-8°C is acceptable. The compound should be kept in a tightly sealed container to protect it from moisture.

Q2: What solvents are recommended for dissolving this compound?

A2: Based on its chemical structure, which includes an amide and a carboxylic acid group, the compound is expected to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), as well as in alcohols such as methanol and ethanol.[1][2][3] Solubility in aqueous buffers is expected to be pH-dependent.

Q3: How stable is this compound in DMSO solution?

A3: While specific data for this compound is not available, many organic compounds are stable in DMSO for extended periods when stored properly.[4][5][6] For screening purposes, it has been shown that a majority of compounds remain stable in DMSO for over a year at 4°C.[4] However, it is crucial to use anhydrous DMSO and minimize freeze-thaw cycles, as the presence of water can affect compound stability.[4][5][7] For critical applications, it is recommended to prepare fresh solutions or conduct a short-term stability study in DMSO under your specific storage conditions.

Q4: What are the likely degradation pathways for this compound?

A4: The primary potential degradation pathway for this compound is the hydrolysis of the amide bond.[8][9][10][11][12] This can occur under both acidic and basic conditions, yielding isonicotinic acid and 2,2-dimethylpropionamide.[9][10][11] Other potential degradation pathways could involve oxidative degradation, particularly if the pyridine ring is susceptible to oxidation.

Q5: Are forced degradation studies necessary for this compound?

A5: Yes, forced degradation studies are a regulatory requirement to establish the stability-indicating nature of analytical methods.[13][14][15] These studies help to identify potential degradation products and develop analytical methods that can separate and quantify the active pharmaceutical ingredient from any degradants.[16][17][18][19]

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers

  • Q: I am having trouble dissolving the compound in my aqueous buffer system. What can I do?

    • A: The solubility of this compound is likely pH-dependent due to the carboxylic acid group. Try adjusting the pH of your buffer. In basic conditions (pH > pKa of the carboxylic acid), the compound should be more soluble as it will form a carboxylate salt. You can also try adding a small percentage of an organic co-solvent like DMSO or ethanol to your buffer system.

Issue 2: Unexpected Peaks in HPLC Analysis of a Freshly Prepared Solution

  • Q: I see multiple peaks in my HPLC chromatogram even with a freshly prepared solution. What could be the cause?

    • A: There are several possibilities:

      • Solvent Impurities: Ensure the solvent used for dissolution is of high purity.

      • Compound Impurities: The initial batch of the compound may contain impurities. Review the certificate of analysis.

      • On-column Degradation: The compound might be degrading on the HPLC column. This can sometimes happen if the mobile phase is not compatible with the compound.

      • Solvent-Induced Degradation: The compound might be reacting with the solvent. For example, if using methanol with an acidic mobile phase, esterification of the carboxylic acid could occur over time.

Issue 3: Excessive Degradation in Forced Degradation Studies

  • Q: My forced degradation studies show more than 20% degradation, making it difficult to identify the primary degradants. What should I do?

    • A: The goal of forced degradation is typically to achieve 5-20% degradation.[13] If you are seeing excessive degradation, you should reduce the harshness of your stress conditions.[13]

      • For Acid/Base Hydrolysis: Reduce the concentration of the acid or base, lower the temperature, or shorten the reaction time.

      • For Oxidation: Use a lower concentration of the oxidizing agent (e.g., hydrogen peroxide) or conduct the experiment at a lower temperature.

      • For Thermal Stress: Lower the temperature or reduce the exposure time.

      • For Photostability: Reduce the duration or intensity of light exposure.

Issue 4: Poor Resolution Between the Parent Compound and Degradation Products in HPLC

  • Q: My HPLC method is not separating the parent compound from its degradation products. How can I improve the resolution?

    • A: Developing a stability-indicating HPLC method can be challenging.[16][20] Here are some steps to improve resolution:

      • Optimize the Mobile Phase: Adjust the pH of the aqueous portion of your mobile phase. Vary the organic modifier (e.g., switch from acetonitrile to methanol or vice versa) and its proportion.

      • Change the Column: Use a column with a different stationary phase (e.g., C18, C8, Phenyl-Hexyl) to alter the selectivity.

      • Adjust the Gradient: If using a gradient method, make the gradient shallower to increase the separation between closely eluting peaks.

      • Modify Temperature and Flow Rate: Lowering the flow rate or changing the column temperature can also impact resolution.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)> 50
N,N-Dimethylformamide (DMF)> 50
Methanol15-20
Ethanol5-10
Acetonitrile1-5
Water< 0.1
Phosphate Buffered Saline (pH 7.4)0.5-1

Table 2: Hypothetical Summary of Forced Degradation Studies of this compound

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (Proposed)
0.1 M HCl (60°C, 24h)12.52Isonicotinic acid
0.1 M NaOH (60°C, 8h)18.22Isonicotinic acid
3% H₂O₂ (RT, 24h)8.71N-oxide derivative
Thermal (80°C, 48h)5.31Minor unidentified degradant
Photolytic (ICH Q1B)3.11Minor unidentified degradant

Experimental Protocols

General Procedure for Forced Degradation Studies:

A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water). This stock solution is then subjected to the following stress conditions. Samples are taken at various time points, neutralized if necessary, diluted with the mobile phase, and analyzed by a validated stability-indicating HPLC method.

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 1 M HCl.

    • Incubate the mixture at 60°C.

    • Withdraw samples at 0, 4, 8, 12, and 24 hours.

    • Neutralize the samples with 1 M NaOH before dilution and analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 1 M NaOH.

    • Incubate the mixture at 60°C.

    • Withdraw samples at 0, 2, 4, 6, and 8 hours.

    • Neutralize the samples with 1 M HCl before dilution and analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the mixture at room temperature, protected from light.

    • Withdraw samples at 0, 4, 8, 12, and 24 hours.

  • Thermal Degradation:

    • Transfer the stock solution to a sealed vial and place it in an oven at 80°C.

    • Withdraw samples at 0, 24, and 48 hours.

  • Photolytic Degradation:

    • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (80°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize Dilute Dilute with Mobile Phase Neutralize->Dilute HPLC Analyze by HPLC-UV/MS Dilute->HPLC Data Data Analysis HPLC->Data

Caption: Experimental workflow for forced degradation studies.

G cluster_products Degradation Products Parent 2-(2,2-Dimethyl-propionylamino) -isonicotinic acid Product1 Isonicotinic acid Parent->Product1 Acid/Base Hydrolysis Product2 2,2-dimethylpropionamide Parent->Product2 Acid/Base Hydrolysis

Caption: Hypothetical primary degradation pathway via hydrolysis.

References

common challenges in experiments with 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during experiments with 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a derivative of isonicotinic acid. While specific research on this compound is limited, its structural similarity to other isonicotinic acid derivatives, such as the anti-tuberculosis drug isoniazid, suggests potential applications in antimicrobial research or as a modulator of biological pathways involving nicotinamide adenine dinucleotide (NAD) metabolism. The pivaloyl group may influence its solubility, stability, and cell permeability.

Q2: What are the main challenges I should anticipate when working with this compound?

Common challenges include:

  • Solubility: The compound may have limited solubility in aqueous buffers due to the hydrophobic pivaloyl group.

  • Stability: The amide bond could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Purity: As with any synthetic compound, ensuring high purity is crucial for reproducible experimental results.

  • Inconsistent Biological Activity: Variability in experimental conditions can lead to inconsistent results in cell-based or biochemical assays.

Q3: How should I prepare a stock solution of this compound?

Due to its likely limited aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

Q4: What is the presumed mechanism of action for this compound?

Given its isonicotinic acid core, a hypothetical mechanism of action could involve the inhibition of enzymes that utilize NAD or its precursors, similar to how isoniazid affects mycobacterial cell wall synthesis. However, this is a theoretical assumption and requires experimental validation.

Troubleshooting Guides

Problem 1: Low or No Biological Activity Observed
Possible Cause Troubleshooting Steps
Compound Degradation Prepare fresh stock solutions. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Poor Solubility in Assay Buffer Visually inspect for precipitation after diluting the stock solution into the aqueous assay buffer. Increase the final DMSO concentration slightly (while staying within cell-tolerated limits). Consider using a different co-solvent if DMSO is not suitable for the assay.
Incorrect Assay Conditions Optimize assay parameters such as incubation time, cell density, and substrate concentration. Ensure that the pH of the assay buffer is compatible with the compound's stability.
Inactive Compound Batch Verify the purity and identity of the compound using analytical methods such as LC-MS or NMR. If possible, obtain a new batch from the supplier.
Problem 2: High Variability in Experimental Results
Possible Cause Troubleshooting Steps
Inconsistent Compound Concentration Ensure accurate and consistent pipetting when preparing serial dilutions. Use calibrated pipettes. Prepare a fresh dilution series for each experiment.
Cell Culture Variability Use cells within a consistent passage number range. Regularly check for mycoplasma contamination. Ensure consistent cell seeding density and confluency.
Assay Plate Edge Effects Avoid using the outer wells of the assay plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water.
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handler to add reagents and the compound to all wells as simultaneously as possible.

Quantitative Data

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueNotes
Molecular Weight 222.24 g/mol Calculated from the molecular formula.
Molecular Formula C₁₁H₁₄N₂O₃
CAS Number 470463-34-4
pKa (Carboxylic Acid) 4.5 - 5.5Similar to other isonicotinic acids.
LogP 1.5 - 2.5Estimated based on the presence of the hydrophobic pivaloyl group.
Aqueous Solubility LowExpected to be poorly soluble in water.
DMSO Solubility ≥ 25 mg/mLExpected to be soluble in DMSO.

Experimental Protocols

Protocol 1: General Procedure for a Cell-Based Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: General Procedure for an In Vitro Enzyme Inhibition Assay
  • Reagent Preparation: Prepare the assay buffer, enzyme solution, substrate solution, and a stock solution of this compound in DMSO.

  • Compound Dilution: Prepare serial dilutions of the compound in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the compound. Include a no-enzyme control, a no-inhibitor control, and a positive control inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the compound for a specific time at the optimal temperature for the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition relative to the no-inhibitor control and calculate the IC₅₀ value.

Visualizations

Experimental_Workflow cluster_prep Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare Stock (DMSO) dilutions Serial Dilutions (Aqueous Buffer) stock->dilutions cell_assay Cell-Based Assay dilutions->cell_assay Add to cells biochem_assay Biochemical Assay dilutions->biochem_assay Add to enzyme data_acq Data Acquisition cell_assay->data_acq biochem_assay->data_acq ic50 IC50 Determination data_acq->ic50

Caption: A generalized experimental workflow for screening small molecules.

Signaling_Pathway cluster_cell Cellular Environment Compound 2-(2,2-Dimethyl-propionylamino)- isonicotinic acid Enzyme Target Enzyme (e.g., NAD-dependent enzyme) Compound->Enzyme Inhibition Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme Pathway Downstream Biological Pathway Product->Pathway Response Cellular Response (e.g., Growth Inhibition) Pathway->Response

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action.

Technical Support Center: Enhancing In Vivo Bioavailability of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies with 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid, particularly concerning its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, shows high in vitro potency but low in vivo efficacy. Could low bioavailability be the issue?

A1: Yes, this is a classic indicator of poor oral bioavailability. Oral bioavailability is the fraction of an orally administered drug that reaches the systemic circulation.[1] Several factors can contribute to this discrepancy, including poor aqueous solubility, low membrane permeability, and significant first-pass metabolism in the gut or liver.[1] It is crucial to assess the physicochemical properties of your compound to diagnose the root cause.

Q2: What are the initial steps to investigate the low bioavailability of my compound?

A2: A systematic approach is recommended.

  • Physicochemical Characterization: Determine properties like aqueous solubility at different pH values, pKa, and LogP. This will help classify your compound, for instance, using the Biopharmaceutics Classification System (BCS).[2][3]

  • In Vitro Permeability Assays: Use models like Caco-2 cell monolayers to assess intestinal permeability.[1]

  • Preliminary Pharmacokinetic (PK) Study: Conduct a pilot in vivo study in an animal model (e.g., rats) with both intravenous (IV) and oral (PO) administration to determine absolute bioavailability and understand its absorption and elimination profile.[1]

Q3: What general strategies can I employ to improve the oral bioavailability of a poorly soluble compound like this compound?

A3: Several formulation strategies can enhance the bioavailability of poorly soluble drugs:

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area for dissolution.[4][5]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can increase its solubility and dissolution rate.[6][7]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, or nanoemulsions can improve solubility and absorption.[4][8]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance aqueous solubility.[4][8]

  • Co-solvents and Surfactants: The use of co-solvents, surfactants, and pH modifiers can improve the solubility of the compound in the formulation.[3][4]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low and variable plasma concentrations after oral dosing. Poor aqueous solubility leading to incomplete dissolution.1. Reduce particle size (micronization/nanonization). 2. Formulate as an amorphous solid dispersion with a suitable polymer. 3. Develop a lipid-based formulation (e.g., SEDDS).
High in vitro solubility but still low in vivo exposure. Poor intestinal permeability or high first-pass metabolism.1. Conduct a Caco-2 permeability assay to confirm permeability issues. 2. Consider co-administration with a permeation enhancer (use with caution). 3. If first-pass metabolism is high, explore alternative routes of administration (e.g., intravenous, intraperitoneal) for initial efficacy studies.[1]
Precipitation of the compound in the gastrointestinal tract. Change in pH from the formulation to the gut environment.1. Use precipitation inhibitors in the formulation (e.g., HPMC, PVP). 2. Formulate as a solid dispersion to maintain the amorphous state.[6] 3. Lipid-based systems can protect the drug from the aqueous environment of the GI tract.[8]
Difficulty dissolving the compound for oral gavage. Low solubility in common aqueous and lipid-based vehicles.1. Screen a panel of pharmaceutically acceptable solvents, co-solvents (e.g., PEG 400, propylene glycol), and surfactants (e.g., Tween 80, Cremophor EL).[3][4] 2. Consider pH modification if the compound has ionizable groups.[3]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

Objective: To improve the dissolution rate and solubility of this compound.

Methodology:

  • Polymer and Solvent Selection: Choose a suitable polymer (e.g., HPMC, PVP, Soluplus®) and a common solvent that dissolves both the compound and the polymer (e.g., methanol, acetone).[1]

  • Preparation of Spray Solution: Dissolve the compound and the polymer in the selected solvent at a specific ratio (e.g., 1:3 drug-to-polymer).[1]

  • Spray Drying: Utilize a spray dryer with optimized parameters (e.g., inlet temperature, feed rate, atomization pressure). Spray the solution into the drying chamber for rapid solvent evaporation, resulting in a solid dispersion powder.[1]

  • Characterization: Analyze the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state.

  • In Vitro Dissolution Testing: Compare the dissolution profile of the ASD to the crystalline compound in relevant buffer systems.

Protocol 2: Absolute Oral Bioavailability Assessment in Rats

Objective: To determine the absolute oral bioavailability of a formulated version of this compound.

Methodology:

  • Animal Model: Use a suitable animal model such as Sprague-Dawley rats.[1]

  • Dosing Groups:

    • Intravenous (IV) Group: Administer the compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) at a low dose (e.g., 1 mg/kg) via the tail vein.[1]

    • Oral (PO) Group: Administer the formulated compound (e.g., the ASD from Protocol 1) at a higher dose (e.g., 10 mg/kg) via oral gavage.[1]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method, such as LC-MS/MS.[1]

  • Data Analysis: Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO routes.[1] The absolute bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_formulation Formulation Strategies cluster_evaluation Evaluation problem Low in vivo Efficacy High in vitro Potency physchem Physicochemical Characterization problem->physchem permeability Caco-2 Permeability physchem->permeability pilot_pk Pilot PK Study (IV vs. PO) permeability->pilot_pk asd Amorphous Solid Dispersion (ASD) pilot_pk->asd If solubility-limited lipid Lipid-Based Formulation (SEDDS) pilot_pk->lipid If solubility-limited particle Particle Size Reduction pilot_pk->particle If dissolution rate-limited dissolution In Vitro Dissolution asd->dissolution lipid->dissolution particle->dissolution pk_study Definitive PK Study dissolution->pk_study

Caption: Workflow for troubleshooting low bioavailability.

formulation_decision_tree start Start: Low Bioavailability solubility_check Is it poorly soluble? (BCS Class II/IV) start->solubility_check permeability_check Is it poorly permeable? (BCS Class III/IV) solubility_check->permeability_check Yes solubility_check->permeability_check No permeability_strategies Permeability Enhancement: - Permeation Enhancers - Prodrug Approach solubility_check->permeability_strategies No solubility_strategies Solubility Enhancement: - Amorphous Solid Dispersions - Lipid Formulations - Particle Size Reduction - Cyclodextrin Complexation permeability_check->solubility_strategies No both_strategies Combined Approach: - Lipid-based systems - Nanoparticles permeability_check->both_strategies Yes end_solubility Re-evaluate in vivo solubility_strategies->end_solubility end_permeability Re-evaluate in vivo permeability_strategies->end_permeability end_both Re-evaluate in vivo both_strategies->end_both

Caption: Decision tree for selecting a formulation strategy.

References

Technical Support Center: Purification of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Potential Cause Recommended Solution
Incorrect Solvent System The chosen solvent or solvent mixture may be too good a solvent, even at low temperatures, preventing the product from crystallizing out. Screen a variety of solvents with different polarities. A good single solvent for recrystallization should dissolve the compound when hot but not when cold. Alternatively, use a two-solvent system where the compound is soluble in one solvent and insoluble in the other.
Too Much Solvent Used Using an excessive amount of solvent will keep the product in solution even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization If the solution cools too quickly during filtration to remove insoluble impurities, the product may crystallize on the filter paper. Use a heated funnel and pre-warm the filtration apparatus and receiving flask with hot solvent.
Incomplete Crystallization The cooling time may be insufficient. Allow the solution to cool slowly to room temperature and then place it in an ice bath for at least an hour to maximize crystal formation.

Issue 2: Oily Product Instead of Crystals

Potential Cause Recommended Solution
Presence of Impurities Certain impurities can inhibit crystal lattice formation, causing the product to "oil out." Try an acid-base purification step before recrystallization to remove acidic or basic impurities.
Solution is Supersaturated The concentration of the product in the solvent is too high. Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is obtained, then cool slowly.
Rapid Cooling Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Issue 3: Product Contaminated with Starting Material (2-aminoisonicotinic acid)

Potential Cause Recommended Solution
Incomplete Reaction The acylation reaction did not go to completion.
Ineffective Purification The purification method did not effectively separate the product from the more polar starting material.
Solution An acid-base extraction/precipitation is highly effective here. 2-aminoisonicotinic acid is amphoteric and will have different solubility characteristics compared to the acylated product at various pH values. Dissolve the crude mixture in a dilute aqueous base (e.g., 1M NaOH). The acidic product and any unreacted acidic starting material will dissolve. Filter to remove any neutral, insoluble impurities. Then, carefully acidify the filtrate with an acid (e.g., 1M HCl). The pKa of the carboxylic acid on the product is different from the amino-acid starting material, potentially allowing for fractional precipitation at a specific pH. Monitor the pH and collect the precipitate at different pH ranges to isolate the desired product.

Issue 4: Discolored Product

Potential Cause Recommended Solution
Presence of Colored Impurities Tarry by-products or other colored impurities may be present.
Solution Add a small amount of activated charcoal to the hot solution before the filtration step of recrystallization. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb the desired product, leading to lower yields. After treating with charcoal, filter the hot solution through a pad of celite to remove the charcoal particles.

Frequently Asked Questions (FAQs)

Q1: What is the most robust purification strategy for this compound?

A combination of acid-base purification followed by recrystallization is generally the most effective approach. The acid-base treatment removes acidic and basic impurities, while recrystallization is excellent for removing neutral impurities and achieving high crystalline purity.

Q2: Which solvents are recommended for the recrystallization of this compound?

A systematic solvent screen is the best approach. Start with single solvents of varying polarities such as water, ethanol, isopropanol, acetone, ethyl acetate, and toluene. If a suitable single solvent is not found, a two-solvent system can be employed. A good starting point for a two-solvent system would be a pair like ethanol/water or ethyl acetate/hexanes, where the product is soluble in the first solvent and insoluble in the second.

Q3: How can I assess the purity of my final product?

Several analytical techniques can be used:

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This provides quantitative information about purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.

Q4: What are the likely impurities in a synthesis of this compound?

Common impurities may include:

  • Unreacted 2-aminoisonicotinic acid.

  • Pivalic acid or pivaloyl chloride (from the acylation step).

  • Di-acylated by-products.

  • Polymeric or tarry materials formed during the reaction.

Data Presentation

Purification Strategy Principle of Separation Types of Impurities Removed Expected Purity Expected Yield Advantages Disadvantages
Acid-Base Precipitation Differential solubility based on the acidic nature of the carboxylic acid group.Acidic and basic impurities, some neutral insoluble impurities.Moderate to HighModerate to HighGood for removing starting materials and certain by-products. Scalable.May not remove neutral impurities with similar solubility.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Primarily neutral impurities, and impurities present in smaller amounts.High to Very HighLow to HighCan yield highly pure crystalline material.Yield can be low if the compound has some solubility in the cold solvent. Requires careful solvent selection.
Column Chromatography Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.A wide range of impurities, including those with similar structures.Very HighLow to ModerateCapable of separating complex mixtures and achieving very high purity.Can be time-consuming, requires larger volumes of solvent, and may be less scalable for large quantities.

Experimental Protocols

Protocol 1: Acid-Base Purification

  • Dissolution: Dissolve the crude this compound in a suitable volume of 1M aqueous sodium hydroxide (NaOH) solution with stirring.

  • Filtration: If any solid material remains undissolved (neutral impurities), filter the solution.

  • Precipitation: Slowly add 1M hydrochloric acid (HCl) to the clear filtrate with vigorous stirring until the pH is acidic (e.g., pH 3-4). The product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_purification Purification Strategies cluster_analysis Purity Analysis cluster_end Final Product Crude_Product Crude 2-(2,2-Dimethyl-propionylamino) -isonicotinic acid Acid_Base Acid-Base Purification Crude_Product->Acid_Base Recommended First Step Recrystallization Recrystallization Crude_Product->Recrystallization Alternative First Step Acid_Base->Recrystallization Followed by Analysis Purity Assessment (TLC, HPLC, MP, NMR) Acid_Base->Analysis Recrystallization->Analysis Chromatography Column Chromatography (for very high purity) Chromatography->Analysis Analysis->Recrystallization Pure_Product Pure Product Analysis->Pure_Product If pure Troubleshooting_Recrystallization Start Recrystallization Attempt Oily_Product Product Oils Out? Start->Oily_Product Low_Yield Low Yield? Oily_Product->Low_Yield No Reheat_Add_Solvent Reheat, add more solvent, cool slowly Oily_Product->Reheat_Add_Solvent Yes Impure_Product Product Impure? Low_Yield->Impure_Product No Check_Solvent_Amount Check solvent volume, cooling time, and filtrate Low_Yield->Check_Solvent_Amount Yes Success Pure Crystalline Product Impure_Product->Success No Consider_Alternatives Consider Acid-Base Purification or Column Chromatography Impure_Product->Consider_Alternatives Yes Reheat_Add_Solvent->Low_Yield Check_Solvent_Amount->Impure_Product

how to prevent the degradation of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Preventing Degradation in Solution

Introduction

Welcome to the technical support guide for 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a molecule featuring both an amide and a carboxylic acid functional group, its stability in solution can be influenced by several factors. This guide provides in-depth technical information, troubleshooting advice, and preventative measures to ensure the integrity of your experimental results. Our goal is to equip you with the knowledge to confidently handle and store this compound, minimizing degradation and maximizing reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of degradation for this compound in solution?

A1: The two primary degradation pathways for this molecule are hydrolysis of the amide bond and reactions involving the carboxylic acid group.

  • Amide Hydrolysis: The amide linkage can be cleaved by water, a process that can be catalyzed by either acidic or basic conditions. This reaction breaks the bond between the carbonyl group and the nitrogen atom, resulting in the formation of isonicotinic acid and 2,2-dimethyl-propionamide.

  • Carboxylic Acid Reactions: The carboxylic acid group can undergo esterification if alcohols are used as solvents, particularly under acidic conditions. It can also react with strong oxidizing or reducing agents.

Q2: What is the most critical factor to control to prevent degradation?

A2: The pH of the solution is the most critical factor. Both acidic and basic conditions can significantly accelerate the rate of amide hydrolysis. Therefore, maintaining a neutral pH is paramount for the stability of the compound in aqueous solutions.

Q3: Can I use common organic solvents to dissolve this compound?

A3: Yes, but with caution. While solvents like DMSO are suitable for creating stock solutions, it's important to use fresh, anhydrous DMSO as absorbed moisture can contribute to hydrolysis over time. Protic solvents, especially alcohols like methanol or ethanol, should be used with care as they can potentially lead to esterification of the carboxylic acid group, particularly if the solution is acidic.

Q4: How should I store my stock solutions?

A4: For optimal stability, stock solutions should be stored at low temperatures. A temperature of -20°C is generally recommended for short-to-medium-term storage (weeks to a month), while -80°C is preferable for long-term storage (months to a year). It is also advisable to store solutions in small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q5: Is this compound sensitive to light?

A5: The pyridine ring in the isonicotinic acid portion of the molecule suggests a potential for photosensitivity. Pyridine and its derivatives can undergo photodegradation upon exposure to UV light. Therefore, it is best practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting experiments under direct light.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a systematic approach to troubleshooting suspected degradation of your this compound solutions.

Initial Observation: Inconsistent or Unexpected Experimental Results

If you are observing a loss of compound activity, altered chromatographic profiles, or other unexpected outcomes, degradation should be considered as a potential cause.

Step 1: Analytical Confirmation of Degradation

The first step is to confirm if degradation has occurred. The recommended technique is High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized for your specific system.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (a photodiode array detector is ideal for this).

  • Sample Preparation: Dilute your stock solution to a suitable concentration within the linear range of your assay.

  • Analysis: Inject your potentially degraded sample and compare the chromatogram to that of a freshly prepared standard solution of this compound. Look for the appearance of new peaks or a decrease in the area of the parent peak.

Step 2: Pinpointing the Cause of Degradation

Once degradation is confirmed, the next step is to identify the root cause. The following workflow can guide your investigation.

Degradation_Troubleshooting A Inconsistent Experimental Results B Perform HPLC Analysis A->B C Degradation Confirmed? (New peaks or reduced parent peak) B->C D No Degradation Detected. Investigate other experimental variables. C->D No E Review Solution pH C->E Yes I pH is Acidic or Basic E->I F Review Storage Conditions L Improper Storage Temp or Freeze-Thaw Cycles? F->L G Review Solvent Choice N Protic Solvent (e.g., Alcohol) Used? G->N H Review Light Exposure P Solution Exposed to Light? H->P J pH is Neutral I->J No K Buffer solution to pH 7 I->K Yes J->F K->B L->G No M Store at -80°C in aliquots L->M Yes M->B N->H No O Use Anhydrous Aprotic Solvent (e.g., DMSO) N->O Yes O->B Q Protect from light (amber vials) P->Q Yes R Re-evaluate other factors P->R No Q->B

Caption: Troubleshooting workflow for identifying the cause of degradation.

Step 3: Implementing Preventative Measures

Based on the findings from your troubleshooting, implement the following preventative measures to ensure the stability of your compound in future experiments.

Recommended Storage and Handling Conditions

ParameterRecommendationRationale
pH Maintain at or near neutral (pH 7.0)Minimizes acid- and base-catalyzed amide hydrolysis.
Solvent Anhydrous aprotic solvents (e.g., DMSO)Avoids introducing water which can lead to hydrolysis and prevents esterification.
Temperature -20°C (short-term), -80°C (long-term)Slows down the rate of chemical reactions, including degradation.
Light Protect from light (use amber vials)Prevents potential photodegradation of the pyridine ring.
Aliquoting Store in single-use aliquotsAvoids repeated freeze-thaw cycles that can introduce moisture.
Understanding the Degradation Pathway

A deeper understanding of the potential degradation pathway can aid in predicting and preventing instability. The primary non-photolytic degradation is likely the hydrolysis of the amide bond.

Degradation_Pathway cluster_reactants Reactants cluster_conditions Catalytic Conditions cluster_products Hydrolysis Products A 2-(2,2-Dimethyl-propionylamino)- isonicotinic acid D Isonicotinic Acid A->D Hydrolysis E 2,2-Dimethyl-propionamide A->E Hydrolysis B H₂O B->D B->E C Acid (H⁺) or Base (OH⁻) C->A catalyzes

Caption: Proposed primary degradation pathway via amide hydrolysis.

identifying and minimizing off-target effects of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and minimize off-target effects of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

While specific off-target effects for this particular compound are not extensively documented in publicly available literature, isonicotinic acid derivatives, such as isoniazid, are known to have various biological activities and associated toxicities.[1][2][3] Potential off-target effects could arise from interactions with unintended proteins, leading to unforeseen cellular responses.[4][5][6] Researchers should consider the possibility of interactions with enzymes involved in drug metabolism, kinases, or other cellular signaling proteins.[5][7]

Q2: How can I proactively identify potential off-target effects during my experiments?

Early identification of off-target interactions is crucial to avoid misleading results.[5][8] A combination of computational and experimental approaches is recommended.

  • Computational Prediction: Utilize AI and machine learning-based tools to predict potential off-target interactions based on the chemical structure of the compound.[7][9] These methods compare the compound's structure to databases of known drug-target interactions.[8]

  • High-Throughput Screening: Screen the compound against a panel of known off-target proteins, such as kinases or G-protein coupled receptors.[4]

  • Phenotypic Screening: Observe for unexpected cellular phenotypes in your experimental models. Any deviation from the expected on-target effect should be investigated.[4]

Q3: What are the key strategies to minimize off-target effects?

Minimizing off-target effects is a critical aspect of drug development.[4] Key strategies include:

  • Rational Drug Design: Employ computational and structural biology tools to design compounds with high specificity for the intended target.[4][9]

  • Dose-Response Analysis: Use the lowest effective concentration of the compound to minimize engagement with lower-affinity off-targets.

  • Structural Analogs: Test structural analogs of your compound to identify which chemical moieties contribute to off-target effects.

  • Post-Market Surveillance (Clinical Context): In a clinical setting, continuous monitoring of adverse drug reactions is essential to identify previously unknown off-target effects.[4]

Troubleshooting Guides

Issue 1: Unexpected or contradictory experimental results.

Possible Cause: Off-target effects of this compound may be interfering with your assay.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Use a direct binding assay or a downstream biomarker to verify that the compound is engaging with its intended target at the concentration used.

  • Perform a Target Knockdown/Knockout Experiment: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target. If the observed phenotype persists in the absence of the target, it is likely an off-target effect.

  • Broad Off-Target Profiling: Screen the compound against a broad panel of proteins to identify potential unintended interactions. Services are commercially available for this purpose.

  • Consult the Literature for Similar Compounds: Research the known off-target effects of structurally related isonicotinic acid derivatives.[2][10][11]

Issue 2: Observed cellular toxicity at concentrations where the on-target effect is not yet saturated.

Possible Cause: The observed toxicity may be due to an off-target interaction rather than an exaggerated on-target effect.

Troubleshooting Steps:

  • Determine the Therapeutic Window: Carefully titrate the compound concentration to determine the range where the on-target effect is observed without significant toxicity.

  • Use a Structurally Unrelated Inhibitor: If possible, use a different chemical scaffold that targets the same protein. If this alternative inhibitor does not produce the same toxicity profile, it suggests the toxicity of your compound is off-target.

  • Chemical Proteomics: Employ techniques like activity-based protein profiling (ABPP) or affinity-based pull-down assays to identify the proteins that your compound is interacting with in an unbiased manner.[6][12]

Quantitative Data

Due to the limited publicly available data for this compound, the following table provides representative data for a well-studied isonicotinic acid derivative, Isoniazid, to illustrate the type of information that is valuable for assessing off-target liabilities.

CompoundIntended TargetOff-TargetOn-Target Activity (IC50/Ki)Off-Target Activity (IC50/Ki)Reference
IsoniazidInhA (Enoyl-acyl carrier protein reductase)Monoamine Oxidase (MAO)~1 µM~100 µM[13]
IsoniazidInhA (Enoyl-acyl carrier protein reductase)Cytochrome P450 enzymes~1 µMVariable[3]

Experimental Protocols

Protocol 1: Affinity-Based Pull-Down Assay to Identify Off-Targets

This method is used to isolate and identify proteins that bind to a small molecule of interest.[12]

Materials:

  • This compound

  • Affinity tag (e.g., biotin)

  • Linker for conjugation

  • Streptavidin-conjugated beads

  • Cell lysate

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Methodology:

  • Probe Synthesis: Synthesize a probe molecule by conjugating this compound to an affinity tag via a linker.

  • Incubation: Incubate the probe molecule with cell lysate to allow for the formation of protein-probe complexes.

  • Capture: Add streptavidin-conjugated beads to the lysate to capture the biotinylated probe-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Identification: Identify the eluted proteins using mass spectrometry.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

This technique is used to identify the targets of a small molecule by assessing its ability to compete with a broad-spectrum probe for binding to a class of enzymes.[6]

Materials:

  • This compound

  • Broad-spectrum activity-based probe for a specific enzyme class (e.g., serine hydrolases)

  • Cell lysate or live cells

  • Reporter tag (e.g., fluorescent dye or biotin)

  • Click chemistry reagents (if applicable)

  • SDS-PAGE gels

  • In-gel fluorescence scanner or streptavidin blotting reagents

Methodology:

  • Pre-incubation: Pre-incubate the proteome (cell lysate or live cells) with varying concentrations of this compound.

  • Probe Labeling: Add the broad-spectrum activity-based probe to the pre-incubated proteome. The probe will bind to the active sites of its target enzymes that are not blocked by the test compound.

  • Reporter Tag Conjugation: Attach a reporter tag to the probe via click chemistry (if necessary).

  • Analysis: Separate the proteins by SDS-PAGE and visualize the labeled enzymes using in-gel fluorescence scanning or streptavidin blotting.

  • Target Identification: A decrease in probe labeling for a specific protein in the presence of the test compound indicates a direct interaction. The protein can be identified by mass spectrometry.

Visualizations

experimental_workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation A Compound Structure B AI/ML-based Off-Target Prediction A->B C List of Potential Off-Targets B->C D Affinity-Based Pull-Down C->D Guide Selection of Assays E Competitive ABPP C->E Guide Selection of Probes G Identified Off-Targets D->G E->G F Phenotypic Screening F->G

Caption: Workflow for identifying off-target effects.

troubleshooting_flow Start Unexpected Experimental Result Q1 Is the on-target engaged? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Does target knockdown abolish the phenotype? A1_Yes->Q2 Action_No Troubleshoot On-Target Engagement A1_No->Action_No A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Conclusion_OnTarget Phenotype is likely on-target A2_Yes->Conclusion_OnTarget Conclusion_OffTarget Phenotype is likely off-target A2_No->Conclusion_OffTarget Action_OffTarget Initiate Off-Target Identification Workflow Conclusion_OffTarget->Action_OffTarget

Caption: Troubleshooting logic for unexpected results.

signaling_pathway Compound Isonicotinic Acid Derivative Target Intended Target Compound->Target OffTarget1 Off-Target Kinase Compound->OffTarget1 OffTarget2 Off-Target Metabolic Enzyme Compound->OffTarget2 Downstream_Target Desired Cellular Effect Target->Downstream_Target Downstream_OffTarget1 Unintended Signaling Cascade OffTarget1->Downstream_OffTarget1 Downstream_OffTarget2 Altered Metabolism / Toxicity OffTarget2->Downstream_OffTarget2

Caption: Potential on- and off-target signaling pathways.

References

Technical Support Center: Refining Assay Conditions for 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining assay conditions for novel compounds such as 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid. The following sections address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

General Assay Development

Q1: Where should I start when developing a new assay for a compound with unknown activity?

A1: Begin by characterizing the compound's basic physicochemical properties, such as solubility and stability in your desired assay buffer. For a novel compound, it is advisable to start with a broad-spectrum screening approach to identify potential biological targets. This could involve a panel of enzymatic assays or cell-based assays representing different signaling pathways.

Q2: How do I determine the optimal concentration range for my compound in an assay?

A2: To determine the appropriate concentration range, perform a dose-response experiment. Start with a wide range of concentrations (e.g., from nanomolar to micromolar) to identify the concentrations at which you observe a biological effect. Based on the initial results, you can then perform a more focused titration around the active concentrations to accurately determine parameters like IC50 or EC50.

Troubleshooting Biochemical Assays (e.g., Enzyme Inhibition Assays)

Q3: I am not observing any inhibition in my enzyme assay. What are the possible reasons?

A3: A lack of inhibition can stem from several factors.[1] First, verify that your enzyme is active by running a positive control with a known inhibitor.[1] Ensure that all reagents were prepared correctly and are not expired.[1] It's also possible that the compound is not an inhibitor of the target enzyme, or that it is not soluble in the assay buffer.

Q4: My biochemical assay shows a weak signal. How can I improve it?

A4: A weak signal can be due to low enzyme activity, suboptimal substrate concentration, or issues with the detection reagents.[1][2] Consider the following troubleshooting steps:

  • Enzyme Concentration: Increase the enzyme concentration to boost the reaction rate.

  • Substrate Concentration: Ensure the substrate concentration is not limiting. You may need to perform a substrate titration to find the optimal concentration.[1]

  • Incubation Time: Increase the incubation time to allow for more product formation.

  • Reagent Stability: Check the expiration dates and storage conditions of all reagents, especially the enzyme and substrate.[1]

Q5: I am observing high background noise in my enzyme assay. What can I do to reduce it?

A5: High background can mask the true signal from your reaction.[3] Potential causes include non-specific binding of assay components or intrinsic fluorescence of your compound.[4] To address this, try the following:

  • Buffer Composition: Optimize the buffer composition by adjusting pH and ionic strength. Adding a non-ionic detergent like Tween-20 can also help reduce non-specific binding.[1]

  • Blocking Agents: If applicable to your assay format (e.g., ELISA), ensure you are using an effective blocking agent like bovine serum albumin (BSA) or non-fat dry milk.[5][6]

  • Compound Interference: Test for compound interference by running a control without the enzyme to see if the compound itself generates a signal.

Troubleshooting Cell-Based Assays (e.g., Cytotoxicity/Viability Assays)

Q6: I am seeing high variability between replicate wells in my cell-based assay. What could be the cause?

A6: High variability in cell-based assays is a common issue that can often be traced back to inconsistent cell seeding or "edge effects" in the microplate.[7] Ensure you have a homogenous cell suspension before and during plating. To mitigate edge effects, where wells on the perimeter of the plate behave differently, consider not using the outer wells for experimental data or filling them with sterile media or phosphate-buffered saline (PBS).[7]

Q7: My cell viability assay (e.g., MTT assay) shows low absorbance readings. What should I check?

A7: Low absorbance readings in an MTT assay suggest insufficient formazan production.[7] This could be due to:

  • Low Cell Density: The number of viable cells may be too low to generate a detectable signal. An optimal cell seeding density should be determined through a cell titration experiment.[7]

  • Insufficient Incubation Time: The incubation period with the MTT reagent may be too short. A typical incubation time is 1-4 hours.[7]

  • Cell Health: Ensure the cells used are healthy and in the logarithmic growth phase.[8]

Q8: My test compound seems to be precipitating in the cell culture medium. How can I address this?

A8: Compound precipitation can lead to inaccurate results and may even cause cytotoxicity independent of the compound's biological activity. To address this, first determine the solubility limit of your compound in the culture medium. If solubility is an issue, consider using a co-solvent like DMSO, but keep the final concentration low (typically below 0.5%) to avoid solvent-induced toxicity.

Experimental Protocols

Generic Enzyme Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of a compound against a purified enzyme.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the enzyme in an appropriate assay buffer.

    • Prepare a working solution of the substrate in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add the test compound over a range of concentrations to the appropriate wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Add the enzyme to all wells except the "no-enzyme" control wells.

    • Incubate the plate for a predetermined time at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Normalize the rates to the negative control.

    • Plot the normalized rates against the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

MTT Cell Viability Assay Protocol

This protocol outlines the steps for assessing the effect of a compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include untreated and vehicle-treated controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9]

    • After incubation, add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete dissolution of the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.

    • Plot the percent viability against the compound concentration to determine the IC50 value.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound against Target Enzymes
Enzyme TargetIC50 (µM)95% Confidence Interval
Enzyme A5.24.1 - 6.3
Enzyme B> 100N/A
Enzyme C12.810.5 - 15.1
Table 2: Hypothetical Cell Viability Data for a Cancer Cell Line Treated with this compound for 48 hours
Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
195.2 ± 5.1
578.6 ± 6.2
1051.3 ± 3.8
2522.1 ± 2.9
508.9 ± 1.5

Visualizations

Caption: General troubleshooting workflow for refining assay conditions.

Hypothetical_Signaling_Pathway Compound 2-(2,2-Dimethyl-propionylamino) -isonicotinic acid Receptor Cell Surface Receptor Compound->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression (e.g., Pro-inflammatory Cytokines) TranscriptionFactor->GeneExpression Induces CellularResponse Cellular Response (e.g., Inflammation) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway potentially modulated by the compound.

Assay_Optimization_Logic Start Is the signal-to-noise ratio acceptable? LowSignal Is the signal too low? Start->LowSignal No Proceed Proceed with validated assay Start->Proceed Yes HighBackground Is the background too high? LowSignal->HighBackground No Action_IncreaseSignal Increase enzyme/cell concentration Increase incubation time Optimize substrate concentration LowSignal->Action_IncreaseSignal Yes Variability Is the well-to-well variability high? HighBackground->Variability No Action_ReduceBackground Optimize buffer/media Use blocking agents Check for compound interference HighBackground->Action_ReduceBackground Yes Variability->Start No Action_ReduceVariability Optimize cell seeding technique Use automated liquid handlers Avoid edge effects Variability->Action_ReduceVariability Yes Action_IncreaseSignal->Start Action_ReduceBackground->Start Action_ReduceVariability->Start

Caption: Logical decision tree for optimizing key assay parameters.

References

addressing inconsistencies in 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in experimental results involving 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid. The guides are intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is a specific derivative of isonicotinic acid. Publicly available experimental data for this exact compound is limited. Therefore, the following protocols, data, and potential inconsistencies are based on established principles for similar small molecules and are provided as a representative guide for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound has a very low yield. What are the common causes?

A1: Low yields in the N-acylation of 2-aminoisonicotinic acid can stem from several factors. Firstly, ensure the purity of your starting materials, 2-aminoisonicotinic acid and pivaloyl chloride. The reaction is sensitive to moisture, so using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical. The choice of base and its stoichiometry are also crucial; a hindered base like triethylamine is often used to scavenge the HCl byproduct without competing in the nucleophilic attack. Finally, reaction temperature and time should be optimized.

Q2: I am observing high variability in my in vitro bioassay results. What could be the issue?

A2: High variability in in vitro assays is a common challenge. Key factors to investigate include:

  • Compound Solubility: Ensure your compound is fully dissolved in the assay buffer. Precipitation can lead to inconsistent concentrations.

  • Cell-Based Assays: Inconsistent cell seeding density, passage number, and cell health can significantly impact results.

  • Reagent Stability: Verify the stability of your reagents, especially enzymes and substrates, under your experimental conditions.

  • Pipetting Accuracy: Use calibrated pipettes and proper techniques to minimize volume errors, especially for dose-response curves.

  • Plate Effects: Be aware of potential "edge effects" in microplates. It's advisable to not use the outer wells for experimental samples or to randomize the sample layout.

Q3: The characterization of my final product is ambiguous. What should I check?

A3: Ambiguous characterization can arise from impurities or incorrect structural assignment. Ensure your purification method (e.g., recrystallization or column chromatography) is effective in removing starting materials and byproducts. For structural confirmation, a combination of techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the overall structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups like the amide and carboxylic acid.

  • Purity Analysis: Use HPLC or LC-MS to determine the purity of your final compound.

Troubleshooting Guides

Synthesis of this compound

This section provides a troubleshooting guide for the synthesis of the target compound via N-acylation of 2-aminoisonicotinic acid.

Experimental Workflow for Synthesis

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up and Purification cluster_3 Characterization Dissolve 2-aminoisonicotinic acid in anhydrous solvent Dissolve 2-aminoisonicotinic acid in anhydrous solvent Add base (e.g., triethylamine) Add base (e.g., triethylamine) Dissolve 2-aminoisonicotinic acid in anhydrous solvent->Add base (e.g., triethylamine) Cool reaction mixture to 0°C Cool reaction mixture to 0°C Add base (e.g., triethylamine)->Cool reaction mixture to 0°C Slowly add pivaloyl chloride Slowly add pivaloyl chloride Cool reaction mixture to 0°C->Slowly add pivaloyl chloride Stir at 0°C, then warm to room temperature Stir at 0°C, then warm to room temperature Slowly add pivaloyl chloride->Stir at 0°C, then warm to room temperature Monitor reaction by TLC or LC-MS Monitor reaction by TLC or LC-MS Stir at 0°C, then warm to room temperature->Monitor reaction by TLC or LC-MS Quench reaction with water Quench reaction with water Monitor reaction by TLC or LC-MS->Quench reaction with water Acidify to precipitate product Acidify to precipitate product Quench reaction with water->Acidify to precipitate product Filter and wash the solid Filter and wash the solid Acidify to precipitate product->Filter and wash the solid Recrystallize or perform column chromatography Recrystallize or perform column chromatography Filter and wash the solid->Recrystallize or perform column chromatography Obtain NMR, MS, and IR spectra Obtain NMR, MS, and IR spectra Recrystallize or perform column chromatography->Obtain NMR, MS, and IR spectra Determine purity by HPLC Determine purity by HPLC Obtain NMR, MS, and IR spectra->Determine purity by HPLC

Caption: Workflow for the synthesis of this compound.

Troubleshooting Table: Synthesis

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents, insufficient temperature, or incorrect stoichiometry.Check the quality of pivaloyl chloride. Ensure the reaction is run under anhydrous conditions. Optimize base stoichiometry and reaction temperature.
Presence of Starting Material Incomplete reaction.Increase reaction time or temperature. Add a slight excess of pivaloyl chloride.
Formation of Multiple Products Side reactions, such as O-acylation of the carboxylic acid.Use a milder acylating agent or a different base. Optimize reaction conditions (lower temperature).
Difficulty in Purification Product and impurities have similar polarities.Try a different solvent system for recrystallization or column chromatography. Consider derivatization to aid separation.
In Vitro Enzyme Inhibition Assay

This section provides a troubleshooting guide for a hypothetical in vitro assay to determine the inhibitory activity of this compound against a target enzyme (e.g., a kinase).

Hypothetical Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Target Kinase Target Kinase Receptor Tyrosine Kinase (RTK)->Target Kinase Substrate Substrate Target Kinase->Substrate Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate ATP -> ADP Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Test Compound Test Compound Test Compound->Target Kinase

Caption: Hypothetical inhibition of a kinase signaling pathway by the test compound.

Troubleshooting Table: In Vitro Assay

Issue Potential Cause Recommended Solution
Inconsistent IC₅₀ Values Compound precipitation, inaccurate dilutions, or assay variability.Check compound solubility in assay buffer. Prepare fresh serial dilutions for each experiment. Include positive and negative controls on every plate.
High Background Signal Autofluorescence of the compound, or non-specific binding.Run a control plate with the compound and all assay components except the enzyme to measure background signal.
Low Z'-factor Suboptimal assay conditions or reagent instability.Optimize enzyme and substrate concentrations. Check the stability of reagents over the assay duration. Ensure proper mixing.
No Inhibition Observed Compound is inactive, or the concentration range is too low.Test a wider range of concentrations. Verify the activity of the positive control inhibitor.

Quantitative Data Presentation

The following tables present hypothetical data illustrating some of the discussed inconsistencies.

Table 1: Inconsistent Synthesis Yields

Batch Starting Material (g) Base (equivalents) Reaction Time (h) Yield (%) Purity (%)
11.02.2124592
21.02.2123891
31.02.5166598
41.02.5166297

Table 2: Variable IC₅₀ Values in Kinase Assay

Experiment Cell Passage Number Incubation Time (h) IC₅₀ (µM) Z'-factor
1512.50.75
2513.10.72
31518.90.45
4521.80.78

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-aminoisonicotinic acid

  • Pivaloyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-aminoisonicotinic acid (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.5 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add pivaloyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (Fluorescence-based)

Materials:

  • Target Kinase

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound (test compound)

  • Positive control inhibitor

  • DMSO (for compound dilution)

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO.

  • Add 50 nL of the compound dilutions to the wells of a 384-well plate.

  • Add 5 µL of the enzyme solution in assay buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of the substrate and ATP solution in assay buffer.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction by adding a stop solution containing EDTA.

  • Read the fluorescence intensity on a suitable plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ values by fitting the data to a dose-response curve.

Validation & Comparative

Validating the Biological Target of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological target of the novel compound 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid. Given its structural similarity to the well-established anti-tuberculosis drug Isoniazid, this document outlines a hypothetical target validation strategy centered on the mycolic acid biosynthesis pathway. We present a direct comparison with Isoniazid, offering supporting experimental protocols and data visualization to guide research efforts.

Executive Summary

Isonicotinic acid derivatives are a cornerstone of anti-tuberculosis therapy, with Isoniazid being a primary example. Isoniazid is a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids—essential components of the mycobacterial cell wall.[1][2] The structural analogue, this compound, is a novel compound with uncharacterized biological activity. This guide proposes a systematic approach to investigate the hypothesis that this new molecule shares a similar mechanism of action with Isoniazid.

The following sections detail a series of proposed experiments, from initial phenotypic screening to specific target engagement and identification assays. By comparing the (hypothetical) experimental outcomes for this compound with the known data for Isoniazid, researchers can systematically validate its biological target and mechanism of action.

Comparative Analysis: this compound vs. Isoniazid

This section provides a side-by-side comparison of the known properties of Isoniazid and the hypothesized characteristics of this compound. The data for the latter are presented as expected outcomes from the proposed experimental protocols.

Table 1: General Compound Properties
PropertyIsoniazidThis compound (Hypothetical)
Chemical Structure Pyridine-4-carbohydrazideThis compound
Primary Indication TuberculosisUnknown (Hypothesized: Tuberculosis)
Known Biological Target Enoyl-ACP reductase (InhA) in the mycolic acid synthesis pathwayUnknown (Hypothesized: InhA or other enzymes in the mycolic acid pathway)
Mechanism of Action Prodrug activated by KatG; inhibits mycolic acid synthesisUnknown (Hypothesized: Prodrug requiring activation; inhibition of mycolic acid synthesis)
Table 2: Hypothetical Comparative Biological Activity
AssayIsoniazid (Known Values)This compound (Expected Outcome)
Mycobacterial Growth Inhibition Assay (MIC) 0.02-0.2 µg/mL against M. tuberculosisTo be determined; activity expected in a similar range.
Mycolic Acid Synthesis Inhibition (IC50) ~1 µMTo be determined; potent inhibition is hypothesized.
KatG Activation Assay ActivatedTo be determined; activation is hypothesized.
Cytotoxicity (CC50 in HepG2 cells) >100 µMTo be determined; low cytotoxicity is expected for selectivity.

Proposed Experimental Protocols for Target Validation

The following protocols are designed to systematically test the hypothesis that this compound targets the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis.

Mycobacterial Growth Inhibition Assay (MGIA)

This assay will determine the whole-cell anti-tubercular activity of the compound.

Protocol:

  • Bacterial Culture: Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.

  • Compound Preparation: Prepare a serial dilution of this compound and Isoniazid (as a positive control) in a 96-well microplate.

  • Inoculation: Add the bacterial culture to each well to a final optical density at 600 nm (OD600) of 0.01.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) by visual inspection of bacterial growth or by measuring the OD600. The MIC is the lowest concentration of the compound that inhibits visible growth.

In Vitro Mycolic Acid Synthesis Assay

This assay will directly measure the inhibition of mycolic acid synthesis.

Protocol:

  • Bacterial Culture and Radiolabeling: Grow M. tuberculosis H37Rv to mid-log phase and incubate with 14C-labeled acetate, which is a precursor for fatty acid and mycolic acid synthesis.

  • Compound Treatment: Treat the bacterial cultures with varying concentrations of this compound and Isoniazid.

  • Lipid Extraction: After incubation, harvest the bacterial cells and extract the total lipids using a mixture of chloroform and methanol.

  • TLC Analysis: Separate the mycolic acid methyl esters (MAMEs) from other lipids by thin-layer chromatography (TLC).

  • Quantification: Visualize the radiolabeled MAMEs by autoradiography and quantify the inhibition of mycolic acid synthesis by densitometry.

KatG Activation Assay

This assay will determine if the compound is a prodrug that requires activation by the catalase-peroxidase enzyme KatG.

Protocol:

  • Enzyme Reaction: Incubate purified recombinant KatG enzyme with the compound of interest and NADH.

  • Adduct Formation: The activation of the prodrug by KatG will lead to the formation of a reactive species that can form an adduct with NADH.

  • Spectrophotometric Detection: Monitor the formation of the isonicotinoyl-NADH adduct by measuring the increase in absorbance at a specific wavelength (e.g., 326 nm for Isoniazid).[3]

  • Comparison: Compare the rate of adduct formation for this compound with that of Isoniazid.

Target Pulldown and Identification

If the compound shows anti-tubercular activity but does not appear to be activated by KatG or inhibit mycolic acid synthesis, a target identification study will be necessary.

Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker and a biotin tag.

  • Cell Lysate Preparation: Prepare a whole-cell lysate from M. tuberculosis.

  • Affinity Pulldown: Incubate the biotinylated compound with the cell lysate to allow binding to its protein target(s).

  • Capture: Use streptavidin-coated magnetic beads to capture the biotinylated compound along with its bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • Mass Spectrometry: Identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Validation: Validate the identified potential targets using techniques such as the Cellular Thermal Shift Assay (CETSA) or by generating knockout/knockdown strains of the target protein.[4]

Visualizing the Path to Validation

The following diagrams illustrate the hypothesized signaling pathway, the proposed experimental workflow for target validation, and the logical framework of this investigative guide.

Mycolic_Acid_Synthesis_Pathway FAS_I Fatty Acid Synthase I C26_Fatty_Acid C26 Fatty Acid FAS_I->C26_Fatty_Acid Pks13 Pks13 C26_Fatty_Acid->Pks13 FAS_II_System FAS-II System Meromycolate_Chain Meromycolate Chain FAS_II_System->Meromycolate_Chain InhA InhA (Enoyl-ACP reductase) Meromycolate_Chain->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Isoniazid Activated Isoniazid Isoniazid->InhA Inhibition New_Compound Activated 2-(2,2-Dimethyl-propionylamino) -isonicotinic acid New_Compound->InhA Hypothesized Inhibition

Caption: Hypothesized inhibition of the mycolic acid synthesis pathway.

Target_Validation_Workflow Start Start: Novel Compound 2-(2,2-Dimethyl-propionylamino) -isonicotinic acid MGIA Mycobacterial Growth Inhibition Assay (MGIA) Start->MGIA Activity_Check Anti-tubercular Activity? MGIA->Activity_Check No_Activity No Significant Activity Activity_Check->No_Activity No Mycolic_Acid_Assay Mycolic Acid Synthesis Assay Activity_Check->Mycolic_Acid_Assay Yes KatG_Assay KatG Activation Assay Mycolic_Acid_Assay->KatG_Assay Mechanism_Check Inhibits Mycolic Acid Synthesis & Activated by KatG? KatG_Assay->Mechanism_Check Target_Validated Target Pathway Validated: Mycolic Acid Synthesis Mechanism_Check->Target_Validated Yes Target_Pulldown Target Pulldown & Identification (LC-MS/MS) Mechanism_Check->Target_Pulldown No New_Target Novel Target Identified Target_Pulldown->New_Target

Caption: Experimental workflow for target validation.

Logical_Framework Premise Premise: Structural similarity to Isoniazid Hypothesis Hypothesis: Targets mycolic acid biosynthesis Premise->Hypothesis Alternative Alternative Hypothesis: Possesses a novel mechanism of action Premise->Alternative Experimentation Experimental Validation: - MGIA - Mycolic Acid Assay - KatG Assay - Target Pulldown Hypothesis->Experimentation Alternative->Experimentation Outcome1 Outcome 1: Hypothesis Supported Experimentation->Outcome1 Outcome2 Outcome 2: Alternative Hypothesis Supported Experimentation->Outcome2

Caption: Logical framework for the proposed investigation.

References

comparing the efficacy of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid with [alternative compound]

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid and the First-Line Antitubercular Agent, Isoniazid

This guide presents a comparative overview of this compound and the well-established antitubercular drug, Isoniazid. The focus is on their efficacy, mechanisms of action, and the experimental protocols used to determine their activity against Mycobacterium tuberculosis. This document is intended for researchers, scientists, and drug development professionals in the field of infectious diseases.

Executive Summary

Data Presentation: Comparative Efficacy

The primary metric for the in vitro efficacy of an antitubercular agent is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of Mycobacterium tuberculosis.

CompoundMycobacterium tuberculosis StrainMinimum Inhibitory Concentration (MIC)
This compound H37Rv (ATCC 27294)Data not publicly available
Isoniazid (Alternative Compound) H37Rv (ATCC 27294)0.02 - 0.06 µg/mL

Note: While direct MIC data for this compound is unavailable, studies on other N-acyl isonicotinic acid hydrazides have shown that modifications to the isonicotinic acid scaffold can yield compounds with potent antitubercular activity, in some cases exceeding that of Isoniazid.

Mechanism of Action: Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Upon activation, it forms a reactive species that, in complex with NADH, inhibits the enoyl-acyl carrier protein reductase, InhA. This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of mycolic acid synthesis leads to the disruption of the cell wall and ultimately, bacterial cell death.

Isoniazid_Mechanism_of_Action cluster_mycobacterium Mycobacterium tuberculosis Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid_prodrug->KatG Activation Activated_Isoniazid Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_Isoniazid Isoniazid_NADH_adduct Isoniazid-NADH Adduct Activated_Isoniazid->Isoniazid_NADH_adduct + NADH NADH NADH InhA InhA (Enoyl-ACP Reductase) Isoniazid_NADH_adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Integrity->Bacterial_Cell_Death Disruption leads to

Mechanism of action of Isoniazid.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antitubercular compounds using the broth microdilution method.

Objective: To determine the in vitro efficacy of a test compound against Mycobacterium tuberculosis H37Rv.

Materials:

  • Test compound (e.g., this compound)

  • Isoniazid (as a control)

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth base

  • Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment

  • Glycerol

  • Sterile 96-well U-bottom microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Sterile water

  • Glass beads

Procedure:

  • Preparation of Media: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 10% OADC and 0.2% glycerol.

  • Inoculum Preparation: a. Harvest colonies of M. tuberculosis H37Rv from a fresh culture on solid medium. b. Transfer the colonies to a tube containing sterile water and glass beads. c. Vortex to create a homogenous suspension. d. Adjust the turbidity of the suspension to a 0.5 McFarland standard. e. Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth to achieve a final inoculum density of approximately 1 x 105 CFU/mL.

  • Preparation of Drug Dilutions: a. Dissolve the test compound and Isoniazid in DMSO to create high-concentration stock solutions. b. Perform serial two-fold dilutions of the stock solutions in Middlebrook 7H9 broth in a 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation: a. Inoculate each well containing the drug dilutions with the prepared bacterial suspension. b. Include a drug-free well with the inoculum as a positive growth control. c. Include a well with sterile broth only as a negative sterility control. d. Seal the plates and incubate at 37°C.

  • Reading and Interpretation of Results: a. Incubate the plates for 14-21 days. b. The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the mycobacteria. Visual inspection can be aided by an inverted mirror.

MIC_Workflow start Start prep_media Prepare Middlebrook 7H9 Broth with OADC and Glycerol start->prep_media prep_inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland, then dilute) prep_media->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compounds in 96-well plate prep_dilutions->inoculate incubate Incubate at 37°C for 14-21 days inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Experimental workflow for MIC determination.

Navigating Off-Target Effects: A Comparative Cross-Reactivity Analysis of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, ensuring the specificity of a therapeutic candidate is paramount. Off-target interactions can lead to unforeseen side effects and diminished efficacy, making a thorough cross-reactivity analysis a critical step in preclinical development. This guide provides a comparative analysis of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid , a novel isonicotinic acid derivative, against other compounds with similar structural motifs. Due to the novelty of this compound, this guide presents a hypothetical cross-reactivity analysis to illustrate the rigorous testing protocols and data interpretation required for such studies.

Isonicotinic acid derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory and antihyperlipidemic effects.[1][2] Given these properties, a plausible primary target for this compound could be a key enzyme in an inflammatory signaling pathway, such as a mitogen-activated protein kinase (MAPK)-interacting kinase (Mnk). This analysis will therefore focus on its selectivity against a panel of related kinases.

Comparative Kinase Selectivity Profile

To assess the selectivity of this compound, a comprehensive in vitro kinase profiling study is proposed. The compound would be screened against a panel of kinases, and its inhibitory activity (IC50) compared to that of known kinase inhibitors, such as a well-characterized Mnk inhibitor and a broader-spectrum kinase inhibitor.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetThis compound (Hypothetical Data)Comparator A (Selective Mnk Inhibitor)Comparator B (Broad-Spectrum Inhibitor)
Mnk1 (Primary Target) 50 25 100
Mnk2 80 45 150
p38α>10,0005,000200
JNK1>10,000>10,000500
ERK2>10,000>10,000800
CDK28,500>10,000300
VEGFR2>10,0008,00050
EGFR>10,000>10,00075

Data presented are hypothetical and for illustrative purposes only.

Experimental Protocols

A robust cross-reactivity analysis relies on well-defined experimental protocols. The following methodologies are proposed to generate the data for the comparative analysis.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

  • Reagents and Materials : Purified recombinant kinases, corresponding substrate peptides, ³³P-ATP, assay buffer, and test compounds.

  • Procedure :

    • The test compound is serially diluted and incubated with the kinase enzyme in the assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ³³P-ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the phosphorylated substrate is separated from the free ³³P-ATP.

    • The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis : The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by fitting the data to a dose-response curve.

Competitive Binding Assay

This assay determines the binding affinity of the test compound to a kinase by measuring its ability to displace a known labeled ligand.[3][4][5][6]

  • Reagents and Materials : Kinase of interest, a fluorescently or radiolabeled ligand with known affinity for the kinase, assay buffer, and test compounds.

  • Procedure :

    • A fixed concentration of the kinase and the labeled ligand are incubated together.

    • The test compound is added at varying concentrations.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The amount of bound labeled ligand is measured.

  • Data Analysis : The data is used to calculate the half-maximal effective concentration (EC50) for the displacement of the labeled ligand. This can then be used to determine the inhibition constant (Ki) of the test compound.[4]

Visualizing Signaling Pathways and Experimental Workflows

To better understand the biological context and experimental design, the following diagrams are provided.

cluster_0 Cellular Signaling Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Ras Ras Receptor_Tyrosine_Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Mnk Mnk (Primary Target) ERK->Mnk eIF4E eIF4E Mnk->eIF4E Protein_Synthesis Protein_Synthesis eIF4E->Protein_Synthesis

Caption: Hypothetical signaling pathway for the primary target of this compound.

cluster_1 Experimental Workflow: Kinase Inhibition Assay Start Start Compound_Dilution Serial Dilution of Test Compound Start->Compound_Dilution Incubation_1 Incubate Compound with Kinase Compound_Dilution->Incubation_1 Reaction_Initiation Add Substrate and ³³P-ATP Incubation_1->Reaction_Initiation Incubation_2 Incubate for Kinase Reaction Reaction_Initiation->Incubation_2 Stop_Reaction Stop Reaction Incubation_2->Stop_Reaction Separation Separate Phosphorylated Substrate Stop_Reaction->Separation Measurement Measure Radioactivity Separation->Measurement Data_Analysis Calculate IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro radiometric kinase inhibition assay.

Conclusion

This guide outlines a comprehensive, albeit hypothetical, framework for the cross-reactivity analysis of this compound. A thorough investigation of a compound's selectivity profile is a cornerstone of preclinical drug development, providing crucial insights into its potential for off-target effects and guiding lead optimization efforts. The methodologies and data presentation formats described herein represent a best-practice approach to ensuring the development of safe and effective therapeutics.

References

Lack of Publicly Available Research Hinders Reproducibility Analysis of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly available research on the experimental use of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid, preventing an analysis of the reproducibility of its experimental results. Despite searches for the compound and its CAS number (470463-34-4), no peer-reviewed studies detailing its application, biological activity, or comparative performance were identified.

The primary sources of information for this compound are listings from commercial chemical suppliers. These product pages confirm its availability for research purposes but do not provide any experimental data, protocols, or references to published studies. Without such foundational research, a comparison guide on the reproducibility of experimental outcomes, as requested, cannot be compiled.

For a meaningful analysis of reproducibility, a baseline of established experimental protocols and reported results is necessary. This would typically involve:

  • Identifying key experiments: Determining the common applications and assays where the compound is used.

  • Analyzing methodologies: Examining the detailed protocols to understand experimental variables.

  • Comparing findings: Aggregating data from multiple studies to assess the consistency and reliability of the results.

  • Evaluating alternatives: Juxtaposing the performance of the target compound with other molecules used for similar purposes.

As no publications detailing the use of this compound were found, none of these analytical steps can be performed. Therefore, it is not possible to create data tables, experimental protocols, or signaling pathway diagrams related to its use.

Researchers and drug development professionals interested in this specific molecule may need to conduct their own foundational research to establish its properties and potential applications. This would involve developing and validating novel experimental protocols and subsequently publishing the findings to contribute to the scientific record. Until such primary research becomes available, any discussion on the reproducibility of experimental results involving this compound remains speculative.

comparative study of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A note on the availability of data: Direct experimental data on the biological activity of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid is not extensively available in publicly accessible scientific literature. Therefore, this guide provides a comparative analysis of a closely related and well-studied class of analogs: isonicotinic acid hydrazides. These compounds share the core isonicotinic acid scaffold and have been widely investigated for their antimicrobial properties. The data presented here is intended to provide researchers, scientists, and drug development professionals with a valuable comparative framework for understanding the structure-activity relationships of isonicotinic acid derivatives.

Isonicotinic acid and its derivatives have long been a cornerstone in the development of antimicrobial agents, most notably with the discovery of the anti-tuberculosis drug isoniazid. The versatility of the isonicotinic acid scaffold allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. This guide focuses on the comparative antimicrobial activity of various isonicotinic acid hydrazide analogs, presenting quantitative data from in vitro studies.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of a series of N'-substituted isonicotinic acid hydrazides has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these studies. A lower MIC value indicates greater potency.

The following table summarizes the in vitro antimicrobial activity (MIC in µg/mL) of selected isonicotinic acid hydrazide derivatives against Gram-positive bacteria, Gram-negative bacteria, and fungi.

Compound IDSubstituent on HydrazideStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicansAspergillus nigerReference
1 -H (Isoniazid)>1000250>1000>1000>1000[1]
2 -C(O)CH₃500125100010001000[1]
3 -C(O)C₆H₅25062.5500500500[1]
4 -C(O)C₁₃H₂₇3.121.566.2512.525[1]
5 -C(O)C₆H₄-2,4-Cl₂1.560.783.126.2512.5[1]
6 -C(O)C₆H₄-4-OH6.253.1212.52550[1]

Data is compiled from studies on N(2)-acyl isonicotinic acid hydrazide derivatives.[1]

The data reveals that the nature of the acyl substituent on the hydrazide moiety significantly influences the antimicrobial activity. Unsubstituted isoniazid (Compound 1) shows weak activity against the tested strains under these conditions, while acylation generally enhances potency. Notably, the introduction of a long aliphatic chain (tetradecanoyl, Compound 4) or a dichlorophenyl group (Compound 5) leads to a substantial increase in activity against both bacteria and fungi.[1]

Experimental Protocols

General Synthesis of N'-Acyl Isonicotinic Acid Hydrazides

A common synthetic route to N'-acyl isonicotinic acid hydrazides involves a two-step procedure starting from isonicotinic acid.[1]

  • Esterification of Isonicotinic Acid: Isonicotinic acid is first converted to its methyl or ethyl ester. Typically, a solution of isonicotinic acid in methanol or ethanol is treated with a catalytic amount of concentrated sulfuric acid and refluxed for several hours. The excess alcohol is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution) to yield the corresponding ester.

  • Hydrazinolysis of the Ester: The isonicotinate ester is then reacted with hydrazine hydrate. The ester is dissolved in a suitable solvent like ethanol, and an excess of hydrazine hydrate is added. The mixture is refluxed for an extended period. Upon cooling, the isonicotinic acid hydrazide precipitates and can be collected by filtration and recrystallized from a suitable solvent like ethanol.

  • Acylation of Isonicotinic Acid Hydrazide: The final step involves the acylation of the hydrazide. Isonicotinic acid hydrazide is dissolved in a solvent such as glacial acetic acid or pyridine. The corresponding acyl chloride or acid anhydride is added portion-wise, often with cooling. The reaction mixture is then stirred at room temperature or heated to reflux to complete the reaction. The resulting N'-acyl isonicotinic acid hydrazide is isolated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization.[1]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds is often determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the final desired inoculum concentration.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to prepare a stock solution. A series of two-fold serial dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension. The plates also include positive controls (broth with inoculum, no compound) and negative controls (broth only). The plates are then incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 48-72 hours for fungi).

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

The most well-understood mechanism of action for an isonicotinic acid derivative is that of isoniazid against Mycobacterium tuberculosis. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid then covalently adducts with NAD⁺, and this complex inhibits the activity of the enoyl-acyl carrier protein reductase, known as InhA. InhA is a crucial enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids. Mycolic acids are very long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust and impermeable barrier. The inhibition of mycolic acid synthesis disrupts the integrity of the cell wall, leading to bacterial cell death.

The following diagram illustrates the proposed activation and mechanism of action of isoniazid.

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activated_INH Activated Isoniazid (Isonicotinoyl radical) KatG->Activated_INH INH_NAD_Adduct INH-NAD Adduct Activated_INH->INH_NAD_Adduct NAD NAD+ NAD->INH_NAD_Adduct InhA InhA (Enoyl-ACP reductase) INH_NAD_Adduct->InhA FAS_II Fatty Acid Synthase II (FAS-II) System InhA->FAS_II Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Disruption Mycolic_Acid->Cell_Wall Disruption of Synthesis Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death

References

Comparative In Vivo Efficacy of Isonicotinic Acid Derivatives: A Look at Antitubercular and Antihyperlipidemic Effects

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in publicly available scientific literature exists regarding the specific in vivo effects of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid. To provide a relevant comparative guide for researchers, this document outlines the well-documented in vivo activities of structurally related isonicotinic acid derivatives in two key therapeutic areas: tuberculosis and hyperlipidemia. This guide uses Isoniazid as a primary comparator for antitubercular effects and various isonicotinic acid carboxamides for antihyperlipidemic properties, supported by experimental data and detailed protocols.

Antitubercular Effects of Isonicotinic Acid Derivatives: The Isoniazid Model

Isonicotinic acid hydrazide, commonly known as Isoniazid (INH), is a cornerstone of first-line tuberculosis treatment. Its in vivo efficacy is primarily attributed to the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.

Quantitative In Vivo Efficacy of Isoniazid

The following table summarizes the typical bactericidal activity of Isoniazid in a murine model of tuberculosis.

CompoundAnimal ModelDosing RegimenDurationChange in Lung Bacterial Load (log10 CFU)Reference
IsoniazidBALB/c Mice25 mg/kg, oral gavage, 5 days/week2 monthsReduction of ~3-4 log10 CFU[1]
IsoniazidC3H Mice25 mg/kg, oral gavage, daily13 daysReduction of ~2 log10 CFU[2]
Experimental Protocol: Murine Model of Tuberculosis Chemotherapy

A common method to assess the in vivo efficacy of antitubercular agents involves a mouse model of infection.

1. Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.

2. Infection: Mice are infected via a low-dose aerosol exposure with Mycobacterium tuberculosis H37Rv to establish a pulmonary infection.

3. Treatment:

  • Treatment is initiated several weeks post-infection to allow for the establishment of a chronic infection.
  • Isoniazid is administered at a dose of 25 mg/kg body weight.
  • The drug is delivered via oral gavage, five days a week for a duration of up to 6 months.

4. Efficacy Assessment:

  • At specified time points, cohorts of mice are euthanized.
  • Lungs and spleens are aseptically removed, homogenized, and serially diluted.
  • Dilutions are plated on Middlebrook 7H11 agar.
  • Colony-forming units (CFU) are counted after 3-4 weeks of incubation to determine the bacterial load.[1]

5. Outcome: The reduction in bacterial CFU in treated mice compared to untreated controls is the primary measure of drug efficacy.

Signaling Pathway: Isoniazid Mechanism of Action

Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG). Once activated, it forms an adduct with NAD+ which then inhibits InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis. This disruption of the cell wall leads to bacterial cell death.

Isoniazid_Pathway INH Isoniazid (Prodrug) KatG KatG (M. tuberculosis enzyme) INH->KatG Activation Activated_INH Activated Isoniazid Radical KatG->Activated_INH INH_NAD_Adduct Isoniazid-NAD Adduct Activated_INH->INH_NAD_Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synth Mycolic Acid Synthesis InhA->Mycolic_Acid_Synth Catalyzes InhA->Mycolic_Acid_Synth Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synth->Cell_Wall Maintains Bacterial_Death Bacterial Cell Death Mycolic_Acid_Synth->Bacterial_Death Disruption leads to

Isoniazid activation and inhibition of mycolic acid synthesis.

Antihyperlipidemic Effects of Isonicotinic Acid Derivatives

Derivatives of nicotinic acid (a structural isomer of isonicotinic acid) are known for their beneficial effects on blood lipid profiles. Recent studies have explored isonicotinic acid carboxamides as potential antihyperlipidemic agents.

Quantitative In Vivo Efficacy of Isonicotinic Acid Derivatives

The following table summarizes the lipid-lowering effects of a novel isonicotinic acid derivative in a rat model of hyperlipidemia.

CompoundAnimal ModelDosing RegimenDuration% Change in Total Cholesterol% Change in Triglycerides% Change in LDL% Change in HDLReference
N-(3-Benzoylphenyl)pyridine-4-carboxamide (C4)Wistar Rats30 mg/kg, intraperitoneal24 hours↓ 35-45%↓ 40-50%↓ 50-60%↑ 25-35%[3]
Nicotinic AcidAlbino Wistar Rats50 mg/kg, oral42 days↓ ~29%↓ ~40%↓ ~30%↑ ~96%[4][5]
Experimental Protocol: Triton WR-1339 Induced Hyperlipidemia in Rats

This model is widely used for the rapid screening of hypolipidemic drugs.

1. Animal Model: Male Wistar rats (200-250g) are used.

2. Induction of Hyperlipidemia:

  • Rats are fasted for 12-18 hours with free access to water.
  • A single intraperitoneal injection of Triton WR-1339 (a non-ionic surfactant) at a dose of 200-400 mg/kg body weight is administered. Triton WR-1339 suspends lipid-clearing enzymes, leading to a rapid increase in blood lipid levels.

3. Treatment:

  • The test compound (e.g., isonicotinic acid derivative) is administered, often intraperitoneally or orally, shortly after Triton WR-1339 injection.

4. Efficacy Assessment:

  • Blood samples are collected at baseline and typically 18-24 hours after Triton WR-1339 administration.
  • Serum is separated and analyzed for total cholesterol, triglycerides, low-density lipoprotein (LDL), and high-density lipoprotein (HDL) levels using standard enzymatic kits.

5. Outcome: The ability of the test compound to attenuate the Triton-induced rise in lipid levels compared to a control group is the measure of its antihyperlipidemic activity.

Signaling Pathway: Nicotinic Acid and Lipid Metabolism

Nicotinic acid, a close structural relative of isonicotinic acid, primarily exerts its lipid-lowering effects by acting on the GPR109A receptor in adipocytes. This inhibits lipolysis, reducing the flux of free fatty acids to the liver, which in turn decreases the synthesis of triglycerides and VLDL, and subsequently LDL.

Nicotinic_Acid_Pathway cluster_adipocyte Adipocyte cluster_liver Liver Nicotinic_Acid Nicotinic Acid Derivative GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Binds AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Mediates FFA Free Fatty Acids (FFA) Lipolysis->FFA Releases TG_Synth Triglyceride Synthesis Lipolysis->TG_Synth Reduced FFA Flux FFA->TG_Synth Substrate for VLDL VLDL Secretion TG_Synth->VLDL Leads to LDL LDL Levels VLDL->LDL Precursor to

Mechanism of lipid-lowering by nicotinic acid derivatives.

Conclusion

While direct in vivo data for this compound is currently unavailable, the broader family of isonicotinic acid derivatives demonstrates significant and diverse pharmacological activities. As exemplified by isoniazid, these compounds can serve as potent antitubercular agents by targeting essential bacterial pathways. Conversely, other derivatives show promise in managing metabolic disorders like hyperlipidemia by modulating lipid metabolism. The provided experimental frameworks offer robust methods for evaluating the in vivo potential of novel isonicotinic acid compounds. Further research into derivatives such as this compound is warranted to elucidate their specific in vivo effects and potential therapeutic applications.

References

Benchmarking 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid Against Standard Prolyl Hydroxylase Domain (PHD) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the novel compound 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid, a putative prolyl hydroxylase domain (PHD) inhibitor, against established standard inhibitors of this enzyme class. The information is intended for researchers, scientists, and drug development professionals engaged in the study of hypoxia-inducible factor (HIF) signaling pathways and related therapeutic areas.

The structural similarity of this compound to other known PHD inhibitors suggests its potential role in modulating cellular responses to hypoxia.[1][2] Isonicotinic acid derivatives have been explored as inhibitors for various enzymes, and this compound represents a novel scaffold within this chemical space.[3][4] This guide will therefore benchmark it against well-characterized PHD inhibitors.

Introduction to PHD Enzymes and the HIF Pathway

Prolyl hydroxylase domain (PHD) enzymes are critical oxygen sensors in cells.[5] Under normal oxygen conditions (normoxia), PHDs hydroxylate proline residues on the alpha subunit of hypoxia-inducible factor (HIF-α).[6] This hydroxylation event marks HIF-α for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[7] In low oxygen conditions (hypoxia), PHD activity is reduced, leading to the stabilization and accumulation of HIF-α.[8] Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of numerous genes involved in erythropoiesis, angiogenesis, and metabolic adaptation.[6]

Inhibitors of PHD enzymes mimic a hypoxic state by preventing the degradation of HIF-α, thereby activating HIF-regulated gene expression even in the presence of normal oxygen levels.[8] This mechanism of action has led to the development of several PHD inhibitors for the treatment of anemia associated with chronic kidney disease.[9][10]

Signaling Pathway

HIF_Pathway_Inhibition cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) or PHD Inhibition HIF-1α HIF-1α PHD PHD HIF-1α->PHD O2 VHL VHL HIF-1α->VHL Binding PHD->HIF-1α Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_stable HIF-1α (Stable) Nucleus Nucleus HIF-1α_stable->Nucleus Translocation HIF_Complex HIF-1α/HIF-1β Complex HIF-1β HIF-1β HIF-1β->Nucleus HRE Hypoxia Response Element (DNA) HIF_Complex->HRE Binding Gene_Expression Target Gene Expression HRE->Gene_Expression Transcription PHD_Inhibitor 2-(2,2-Dimethyl-propionylamino) -isonicotinic acid (or other inhibitors) PHD_inactive PHD PHD_Inhibitor->PHD_inactive Inhibition

Caption: HIF pathway under normoxic vs. hypoxic/inhibited conditions.

Comparative Inhibitor Data

The following table summarizes the inhibitory potency of this compound in comparison to standard, well-characterized PHD inhibitors. The data presented is hypothetical and serves as a template for how such a comparison would be structured. Actual experimental data for this compound is not currently available in the public domain.

InhibitorTarget(s)IC50 (nM)Assay ConditionsReference
This compound PHD2 (predicted)Data not availableTo be determinedN/A
Roxadustat (FG-4592)PHD1, PHD2, PHD340-130Recombinant human PHDs, 2-oxoglutarate competition assay[6]
Daprodustat (GSK1278863)PHD1, PHD2, PHD320-50Recombinant human PHDs, biochemical assay[6]
Vadadustat (AKB-6548)PHD2160Recombinant human PHD2, biochemical assay[6]
Molidustat (BAY 85-3934)PHD1, PHD2, PHD370-130Recombinant human PHDs, biochemical assay[6]

Experimental Protocols

To accurately benchmark this compound, the following experimental protocols are recommended.

This assay determines the concentration of an inhibitor required to reduce the activity of the PHD2 enzyme by 50%.

Materials:

  • Recombinant human PHD2 enzyme

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • 2-oxoglutarate

  • Ascorbate

  • Fe(II)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Detection reagent (e.g., time-resolved fluorescence resonance energy transfer [TR-FRET] or AlphaScreen-based)

  • Test compound (this compound) and standard inhibitors

  • 384-well microplates

Methodology:

  • Prepare serial dilutions of the test compound and standard inhibitors in DMSO and then dilute in assay buffer.

  • Add the diluted inhibitors to the wells of a 384-well plate.

  • Add a solution containing the PHD2 enzyme, HIF-1α peptide substrate, ascorbate, and Fe(II) to each well.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 2-oxoglutarate to each well.

  • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Stop the reaction and add the detection reagents.

  • Read the plate on a suitable plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and plot the data to determine the IC50 value using a sigmoidal dose-response curve.

This assay measures the ability of the inhibitor to stabilize HIF-1α in a cellular context.

Materials:

  • Human cell line (e.g., HEK293T or a renal cell carcinoma line like RCC4)

  • Cell culture medium and supplements

  • Test compound and standard inhibitors

  • Lysis buffer

  • Antibodies for Western blot (anti-HIF-1α, anti-β-actin)

  • SDS-PAGE and Western blotting equipment

Methodology:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound and standard inhibitors for a specified time (e.g., 4-6 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against HIF-1α and a loading control (e.g., β-actin).

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the relative levels of HIF-1α stabilization.

Experimental Workflow

Inhibitor_Benchmarking_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_compare Comparative Analysis Compound_Prep Prepare Serial Dilutions of Inhibitors Enzyme_Assay PHD2 Biochemical Assay Compound_Prep->Enzyme_Assay IC50_Calc Calculate IC50 Value Enzyme_Assay->IC50_Calc Comparative_Analysis Benchmark against Standard Inhibitors IC50_Calc->Comparative_Analysis Cell_Culture Culture and Treat Cells with Inhibitors Western_Blot Western Blot for HIF-1α Stabilization Cell_Culture->Western_Blot EC50_Calc Determine Cellular Potency (EC50) Western_Blot->EC50_Calc EC50_Calc->Comparative_Analysis

Caption: Workflow for benchmarking novel PHD inhibitors.

Conclusion

The provided framework outlines the necessary steps to benchmark this compound against standard PHD inhibitors. By following these protocols, researchers can generate robust and comparable data to evaluate the potency and cellular activity of this novel compound. This will enable a comprehensive understanding of its potential as a modulator of the HIF signaling pathway.

References

comparative analysis of different synthesis routes for 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid, a key intermediate in pharmaceutical development. The analysis focuses on reaction efficiency, reagent accessibility, and procedural complexity, supported by established chemical principles and data from analogous transformations.

Introduction

This compound, also known as 2-(pivaloylamino)isonicotinic acid, is a substituted pyridine carboxylic acid derivative. Its structural features, combining a pivaloyl group with the isonicotinic acid scaffold, make it a valuable building block in the synthesis of complex molecules with potential therapeutic applications. The efficiency and scalability of its synthesis are critical considerations for drug development programs. This guide outlines and compares two primary synthetic strategies:

  • Route 1: Direct acylation of 2-aminoisonicotinic acid.

  • Route 2: Acylation of a 2-amino-4-picoline precursor followed by oxidation.

Data Presentation

ParameterRoute 1: Direct Acylation of 2-Aminoisonicotinic AcidRoute 2: Acylation and Subsequent Oxidation
Starting Material 2-Aminoisonicotinic acid2-Amino-4-picoline
Key Transformations N-acylationN-acylation, Oxidation
Reagents Pivaloyl chloride, Base (e.g., Pyridine, Triethylamine)Pivaloyl chloride, Base, Oxidizing agent (e.g., KMnO₄, V-Ti-O catalyst)
Anticipated Yield HighModerate to High (multi-step)
Scalability GoodModerate (oxidation step may require optimization)
Purification Standard crystallization or chromatographyChromatography may be required to separate intermediate and final product
Key Advantages Shorter route, potentially higher overall yield.Readily available starting material (2-amino-4-picoline).
Potential Challenges Availability and cost of 2-aminoisonicotinic acid.Oxidation of the picoline can require harsh conditions and may lead to side products. Catalyst optimization for vapor-phase oxidation can be complex.[1]

Experimental Protocols

Route 1: Direct Acylation of 2-Aminoisonicotinic Acid

This route involves the direct N-acylation of commercially available or synthetically prepared 2-aminoisonicotinic acid with pivaloyl chloride.

Step 1: N-acylation of 2-Aminoisonicotinic Acid

  • Reaction: To a solution of 2-aminoisonicotinic acid (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) is added a base such as triethylamine or pyridine (1.1-1.5 eq). The mixture is cooled in an ice bath. Pivaloyl chloride (1.0-1.2 eq) is then added dropwise. The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction mixture is quenched with water and the pH is adjusted to acidic (pH 3-4) with dilute HCl to precipitate the product. The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., Ethanol/water) can be performed for further purification.

Route 2: Acylation of 2-Amino-4-picoline and Subsequent Oxidation

This two-step route begins with the acylation of the more readily available 2-amino-4-picoline, followed by oxidation of the methyl group to a carboxylic acid.

Step 1: Synthesis of N-(4-methylpyridin-2-yl)pivalamide

  • Reaction: 2-Amino-4-picoline (1.0 eq) is dissolved in a suitable solvent like dichloromethane. A base, such as triethylamine (1.2 eq), is added, and the mixture is cooled to 0°C. Pivaloyl chloride (1.1 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Oxidation of N-(4-methylpyridin-2-yl)pivalamide

  • Reaction: The N-(4-methylpyridin-2-yl)pivalamide (1.0 eq) is subjected to oxidation. One common method involves using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution. The reaction mixture is heated to reflux for several hours until the purple color of the permanganate disappears.

  • Work-up and Purification: The reaction mixture is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the desired this compound. The product is collected by filtration, washed with cold water, and dried.

Mandatory Visualizations

Synthesis Route Diagrams

Synthesis_Routes cluster_route1 Route 1: Direct Acylation cluster_route2 Route 2: Acylation and Oxidation A1 2-Aminoisonicotinic acid R1 Pivaloyl chloride, Base A1->R1 P 2-(2,2-Dimethyl-propionylamino)- isonicotinic acid R1->P B1 2-Amino-4-picoline R2a Pivaloyl chloride, Base B1->R2a B2 N-(4-methylpyridin-2-yl)pivalamide R2b Oxidation (e.g., KMnO4) B2->R2b P2 2-(2,2-Dimethyl-propionylamino)- isonicotinic acid R2a->B2 R2b->P2

Caption: Comparative overview of two synthesis routes for the target compound.

Experimental Workflow: Route 1

Workflow_Route1 start Start: 2-Aminoisonicotinic Acid dissolve Dissolve in aprotic solvent with base start->dissolve cool Cool to 0°C dissolve->cool add_pivcl Add Pivaloyl Chloride dropwise cool->add_pivcl react Stir at Room Temperature add_pivcl->react quench Quench with Water react->quench acidify Acidify to pH 3-4 quench->acidify filter Filter Precipitate acidify->filter dry Dry the Product filter->dry purify Recrystallize (optional) dry->purify end End: Final Product purify->end

Caption: Step-by-step workflow for the direct acylation of 2-aminoisonicotinic acid.

Conclusion

Both presented routes offer viable pathways to this compound.

  • Route 1 is more direct and likely to provide a higher overall yield, assuming the availability of the starting material, 2-aminoisonicotinic acid. The single-step nature of this route makes it attractive for its simplicity and potentially lower production costs.

  • Route 2 utilizes a more common starting material, 2-amino-4-picoline. However, the additional oxidation step introduces complexity and potential for side reactions, which may necessitate more rigorous purification and could lower the overall yield. The choice of oxidizing agent and reaction conditions is critical for the success of this route. Vapor-phase oxidation over a V-Ti-O catalyst is an alternative to potassium permanganate and can offer high yields but requires specialized equipment and catalyst preparation.[1]

The selection of the optimal synthesis route will depend on a careful evaluation of factors such as the cost and availability of starting materials, the desired scale of production, and the available laboratory equipment and expertise. For large-scale synthesis, a thorough optimization of the oxidation step in Route 2 would be crucial to ensure its economic viability.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid. The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.[1][2][3][4]

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles/Face ShieldUse safety goggles with side shields or a face shield to protect against splashes or airborne particles.[2]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves with a thickness greater than 0.11 mm are recommended. Inspect gloves before each use.[2][5]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from contamination.[2]
Respiratory Protection NIOSH-Approved RespiratorNot generally required for small quantities in a well-ventilated area. Use if generating dust or aerosols.[2]
Operational Plan: Step-by-Step Handling Procedure

Adherence to the following operational plan is essential for all personnel handling this compound.

1. Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[6][7]

  • Before beginning work, put on all required personal protective equipment as detailed in the table above.

2. Handling:

  • Avoid direct contact with skin, eyes, and clothing.[1][8]

  • Minimize dust formation during handling and weighing.[6][9]

  • When transferring the solid, use a spatula or other appropriate tools to prevent spillage.

  • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.[2]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][6]

  • Keep away from incompatible materials such as strong oxidizing and reducing agents.[6][9]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[1][6][7][9] This should be done through an approved waste disposal plant.[1][6][7][9]

  • Contaminated Materials: Place all contaminated materials, including used gloves, disposable lab coats, and empty containers, into a designated and sealed hazardous waste container for proper disposal.[2]

Emergency Procedures

First Aid Measures:

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[6][7][9] Remove contaminated clothing.[1][6]

  • If in Eyes: Rinse cautiously with water for several minutes.[6][7][9] If present, remove contact lenses and continue rinsing.[6][7][9] Seek medical attention if irritation persists.[1][6][7][9]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1][6][9][10]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[7]

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start ppe Don Personal Protective Equipment (PPE) prep_start->ppe workspace Prepare Well-Ventilated Workspace ppe->workspace weigh Weigh and Transfer Compound workspace->weigh Proceed to handling dissolve Perform Experimental Procedure weigh->dissolve decontaminate Decontaminate Work Surfaces & Equipment dissolve->decontaminate Proceed to cleanup waste Dispose of Chemical Waste decontaminate->waste ppe_dispose Doff and Dispose of Used PPE waste->ppe_dispose wash Wash Hands Thoroughly ppe_dispose->wash end_proc End wash->end_proc

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.